molecular formula C4H6BrN3 B1526626 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS No. 942060-54-0

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Cat. No.: B1526626
CAS No.: 942060-54-0
M. Wt: 176.01 g/mol
InChI Key: FFQGJCDYFLYVPU-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C4H6BrN3 and its molecular weight is 176.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2,5-dimethyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQGJCDYFLYVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727169
Record name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942060-54-0
Record name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic applications. This document delves into its fundamental properties, synthesis, strategic applications in drug discovery, and essential safety protocols, grounded in authoritative scientific principles.

Core Compound Identification and Properties

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a substituted five-membered heterocyclic compound. The presence of a bromine atom and two methyl groups on the triazole ring provides specific steric and electronic properties that can be exploited in molecular design.

Chemical Abstract Service (CAS) Number : 942060-54-0 [1][2][3]

Physicochemical & Computed Properties

A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₄H₆BrN₃[3][4]
Molecular Weight 176.017 g/mol
Exact Mass 174.97500 Da[3]
Purity Typically ≥95-97%[5]
Boiling Point 244°C at 760 mmHg[3]
Density 1.776 g/cm³[3]
Flash Point 101.392°C[3]
Refractive Index 1.639[3]
XLogP3 (Predicted) 1.7[3][4]
InChI Key FFQGJCDYFLYVPU-UHFFFAOYSA-N[3]

Synthesis Pathway and Mechanistic Considerations

While specific, detailed preparations for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole are not extensively published in peer-reviewed literature, a logical synthetic route can be derived from established methodologies for N-alkylation of related triazole systems. The most plausible approach involves the selective methylation of a suitable brominated triazole precursor.

A likely precursor would be 4-bromo-5-methyl-2H-1,2,3-triazole. The synthesis would proceed via N-alkylation. The choice of methylating agent and base is critical to control regioselectivity, as alkylation can occur at different nitrogen atoms of the triazole ring.

Synthesis_Pathway Precursor 4-Bromo-5-methyl-2H-1,2,3-triazole Product 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole CAS: 942060-54-0 Precursor->Product N-Methylation Reagents Methylating Agent (e.g., Iodomethane) Base (e.g., K₂CO₃) Solvent (e.g., THF, DMF) Reagents->Product

Caption: Proposed synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Exemplary Experimental Protocol (Derived from Analogous Syntheses)

This protocol is based on established methods for the N-methylation of brominated triazoles, such as the synthesis of 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[6] Researchers should optimize these conditions for the specific substrate.

Objective: To synthesize 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole via N-methylation.

Materials:

  • 4-Bromo-5-methyl-2H-1,2,3-triazole (starting material)

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-bromo-5-methyl-2H-1,2,3-triazole (1.0 eq) in anhydrous THF.

  • Base Addition: Add anhydrous potassium carbonate (1.0-1.2 eq) to the solution. The use of a solid base like K₂CO₃ facilitates product workup compared to soluble bases.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the exothermic nature of the alkylation and improve selectivity.

  • Methylation: Slowly add iodomethane (1.1-1.3 eq) dropwise to the stirred suspension. The stoichiometry is slightly in excess to ensure complete consumption of the starting material.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[6]

  • Workup & Extraction:

    • Quench the reaction by carefully adding deionized water.

    • If THF was used, it can be partially removed under reduced pressure.

    • Extract the aqueous phase three times with a suitable organic solvent like MTBE or ethyl acetate.[6]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization/precipitation from a solvent system like MTBE/hexane to yield the pure product.[6]

Role in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole moiety is considered a "privileged scaffold" in modern drug discovery.[7][8] Its value stems from a combination of high chemical stability, synthetic accessibility (often via "click chemistry"), and its ability to act as a versatile pharmacophore and bioisostere.[8][9]

Key Attributes of the 1,2,3-Triazole Scaffold:

  • Bioisostere: The triazole ring is an excellent bioisostere for amide bonds, esters, and other five-membered heterocycles.[7][9] This allows medicinal chemists to replace metabolically labile groups with the stable triazole core, often improving pharmacokinetic properties like resistance to hydrolysis.[10]

  • Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets like proteins and enzymes.[9]

  • Dipole Moment: The significant dipole moment of the triazole ring can enhance molecular recognition and binding affinity.[10]

  • Linker Unit: The scaffold serves as a rigid and stable linker to connect different pharmacophoric fragments, allowing for precise spatial orientation of functional groups.[8]

Medicinal_Chemistry_Roles cluster_roles Key Functions in Drug Design Triazole 1,2,3-Triazole Core 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole Bioisostere Bioisostere (Amide/Ester Mimic) Triazole:head->Bioisostere Improves Stability Pharmacophore Pharmacophore (H-Bond Acceptor) Triazole:head->Pharmacophore Enhances Binding Linker Rigid Linker (Connects Fragments) Triazole:head->Linker Orients Groups Scaffold Core Scaffold (Structural Foundation) Triazole:head->Scaffold Builds Diversity

Caption: Versatile roles of the 1,2,3-triazole scaffold in drug design.

The specific substitution pattern of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole makes it a valuable building block. The bromine atom is a key functional handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

Safety, Handling, and Storage

As a brominated heterocyclic compound, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole requires careful handling. The following guidelines are based on safety data for structurally related compounds.[11][12][13]

Hazard Identification
  • Skin Irritation: May cause skin irritation upon contact.[12][13]

  • Eye Irritation: Causes serious eye irritation.[12][13]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[12]

  • Harmful if Swallowed: May be harmful if ingested.[12]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][11][14]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[11][13]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) inspected prior to use.[11]

  • Skin Protection: Wear a lab coat or impervious clothing to prevent skin contact.[13][14]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12][14]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[11][14]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][14]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][12] Recommended storage is under an inert atmosphere at 2-8°C.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.

Conclusion

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (CAS: 942060-54-0) is a valuable heterocyclic building block for chemical synthesis and drug discovery. Its well-defined structure, coupled with the versatile chemistry of the 1,2,3-triazole core and the reactive bromine handle, provides a powerful platform for developing novel molecular entities. A thorough understanding of its properties, synthesis, and handling protocols is essential for its effective and safe utilization in a research setting.

References

  • AbacipharmTech. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.
  • CymitQuimica. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.
  • Apollo Scientific.
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  • ChemicalBook. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4,5-DIBROMO-1H-1,2,3-TRIAZOLE.
  • BLDpharm. 4-Bromo-2-methyl-2H-1,2,3-triazole.
  • ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles.
  • Pharmaffiliates. 4-Bromo-1-methyl-1H-1,2,3-triazole.
  • ChemicalBook. 4-bromo-2-(3,5-dimethylbenzyl)-2H-1,2,3-triazole.
  • PubChemLite. 4-bromo-2,5-dimethyl-2h-1,2,3-triazole.
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  • Echemi.
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  • Echemi.
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  • PubChem. 4,5-dibromo-2-(methoxymethyl)-2H-1,2,3-triazole.
  • PubMed Central. 2H-Thiazolo[4,5-d][1][2][14]triazole: synthesis, functionalization, and application in scaffold-hopping.

  • DOI. Triazoles: a privileged scaffold in drug design and novel drug discovery.
  • PubMed.
  • PubMed Central.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • CORE. Click chemistry and triazole based carbonic anhydrase inhibitors.
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  • ResearchGate.
  • BLD Pharm. 4,5-Dibromo-2H-1,2,3-triazole.

Sources

Introduction: The Strategic Value of a Substituted Triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, explore plausible synthetic routes, analyze its chemical reactivity, and discuss its applications as a versatile building block in drug discovery and development. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of this important synthetic intermediate.

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its appeal stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, which can improve pharmacokinetic properties.[3][4] The compound 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (CAS No. 942060-54-0) emerges as a particularly valuable synthetic intermediate.[5][6] The presence of a bromine atom at the 4-position provides a reactive handle for a wide array of synthetic transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[7][8] This allows for the systematic and efficient generation of diverse molecular libraries, a cornerstone of modern drug discovery. This guide will elucidate the properties and reactivity that make this compound a strategic tool for chemical innovation.

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and formulation. The key physicochemical data for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole are summarized below.

PropertyValueSource
CAS Number 942060-54-0[5]
Molecular Formula C₄H₆BrN₃[5][9]
Molecular Weight 176.01 g/mol [5]
Exact Mass 174.97500 Da[9]
Density 1.776 g/cm³ (Predicted)[9]
Boiling Point 244°C at 760 mmHg (Predicted)[9]
Flash Point 101.392°C (Predicted)[9]
Refractive Index 1.639 (Predicted)[9]
Purity Typically ≥95-97%[5][10]
InChI Key FFQGJCDYFLYVPU-UHFFFAOYSA-N[5][9]

Spectroscopic Profile (Expected):

  • ¹H NMR: Two distinct singlets would be expected in the proton NMR spectrum. One singlet in the range of 2.3-2.6 ppm corresponding to the three protons of the methyl group at the C5 position. Another singlet, corresponding to the N-methyl group, would likely appear slightly downfield, perhaps in the 3.8-4.2 ppm range.

  • ¹³C NMR: The spectrum should display four signals: two for the methyl carbons, and two for the triazole ring carbons (C4-Br and C5-CH₃). The carbon bearing the bromine (C4) would be expected to appear at a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively.[11]

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized triazole precursor. The N-alkylation of a triazole ring often yields a mixture of isomers (N1 and N2 alkylation); however, steric hindrance from the adjacent methyl and bromo groups may favor alkylation at the N2 position.[8]

SynthesisWorkflow Start 4-Bromo-5-methyl-1H-1,2,3-triazole Reagent Methylating Agent (e.g., MeI, (Me)₂SO₄) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, THF) Start->Reagent Product 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole Reagent->Product N-Methylation ReactivityDiagram cluster_0 Metal-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) Core 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole Suzuki R-B(OH)₂ Pd Catalyst Suzuki Coupling Core->Suzuki Sonogashira R-C≡CH Pd/Cu Catalysts Sonogashira Coupling Core->Sonogashira Buchwald R₂NH Pd Catalyst Buchwald-Hartwig Core->Buchwald SNAr_O R-OH / Base (O-Arylation) Core->SNAr_O SNAr_N R-NH₂ (N-Arylation) Core->SNAr_N SNAr_S R-SH / Base (S-Arylation) Core->SNAr_S

Sources

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: Properties, Synthesis, and Applications

Introduction

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability, versatile synthetic handles, and ability to engage in significant biological interactions.[1][2] These five-membered heterocyclic scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anticancer, antifungal, and antiviral properties.[3] This guide provides a comprehensive technical overview of a specific, functionalized derivative, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

As a halogenated and di-methylated triazole, this compound serves as a highly valuable building block for synthetic chemists. The bromine atom provides a reactive site for further molecular elaboration, such as cross-coupling reactions, while the methyl groups can influence solubility, metabolic stability, and steric interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's core properties, analytical characteristics, a representative synthetic pathway, and its potential applications in the broader context of pharmaceutical research.

Core Molecular Properties

A thorough understanding of a compound's fundamental physicochemical properties is the foundation of its application in research. This section details the structural and chemical identity of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Chemical Structure and Identifiers

The structural arrangement of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole features a 1,2,3-triazole core with a bromine atom at the 4-position, a methyl group at the 5-position, and a second methyl group attached to the nitrogen at the 2-position (N2).

Caption: 2D Structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Physicochemical Data Summary

The key quantitative properties of the compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis, while properties like density and boiling point are essential for process development and safety assessments.

PropertyValueSource(s)
Molecular Formula C₄H₆BrN₃[4][5][6]
Molecular Weight 176.017 g/mol [4]
Exact Mass 174.97500 Da[6]
Monoisotopic Mass 174.9745 Da[5]
CAS Number 942060-54-0[4]
InChIKey FFQGJCDYFLYVPU-UHFFFAOYSA-N[4][5][6]
Density 1.776 g/cm³[6]
Boiling Point 244 °C at 760 mmHg[6]
Flash Point 101.392 °C[6]
Refractive Index 1.639[6]

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is a primary technique for this purpose.

Mass Spectrometry

In mass spectrometry, it is crucial to distinguish between molecular weight and exact mass. Molecular weight is the weighted average of the masses of the naturally occurring isotopes of the elements in the formula. In contrast, exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ⁷⁹Br). The exact mass is what is measured by high-resolution mass spectrometry (HRMS) and is used to confirm the elemental composition of a molecule. For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, the monoisotopic mass is approximately 174.9745 Da.[5]

Predicted Mass Spectrometry Data

Computational tools can predict the mass-to-charge ratio (m/z) and collision cross-section (CCS) for different ions (adducts) that may be observed during mass spectrometry analysis. These predictions are invaluable for identifying the compound in complex mixtures.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 175.98178124.3
[M+Na]⁺ 197.96372139.2
[M+NH₄]⁺ 193.00832146.8
[M+K]⁺ 213.93766129.5
[M-H]⁻ 173.96722127.8
Data sourced from PubChemLite.[5]

Synthesis and Reactivity

Rationale for Synthetic Strategy

The synthesis of substituted triazoles often involves either building the ring from acyclic precursors or functionalizing a pre-existing triazole core. A common and effective method for creating N-alkylated bromo-triazoles involves the N-alkylation of a bromo-triazole precursor. This approach is advantageous as it allows for the controlled introduction of the N-methyl group. The protocol described below is adapted from the well-documented synthesis of similar compounds, such as the methylation of 4,5-dibromo-2H-1,2,3-triazole.[7]

Representative Synthetic Protocol

Reaction: N-methylation of 4-bromo-5-methyl-2H-1,2,3-triazole.

Objective: To introduce a methyl group at the N2 position of the triazole ring to yield the target compound.

Step-by-Step Methodology:

  • Preparation: To a solution of 4-bromo-5-methyl-2H-1,2,3-triazole (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is a critical step to control the exothermic nature of the alkylation and to minimize potential side reactions.

  • Alkylation: Add iodomethane (CH₃I) (1.1 equivalents) dropwise to the stirred suspension. The iodomethane acts as the methylating agent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding water. This dissolves the potassium salts and stops the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent such as ethyl acetate (3x). The organic layers contain the desired product.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Synthesis Workflow Diagram

G start Start: 4-bromo-5-methyl- 2H-1,2,3-triazole reagents Dissolve in THF Add K₂CO₃ (Base) start->reagents cool Cool to 0°C reagents->cool add_meI Add Iodomethane (CH₃I) Dropwise cool->add_meI react Stir at Room Temp (Monitor by TLC/LC-MS) add_meI->react quench Quench with H₂O react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end_product End Product: 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole purify->end_product

Caption: Representative workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The true value of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole lies in its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.

The 1,2,3-Triazole Scaffold in Medicinal Chemistry

The triazole core is considered a "privileged" scaffold because it is present in a multitude of compounds with diverse therapeutic applications.[1] Its utility stems from several key features:

  • Metabolic Stability: The aromatic triazole ring is generally resistant to metabolic degradation.

  • Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.

  • Dipolar Nature: The ring possesses a significant dipole moment, influencing molecular conformation and binding.

  • Bioisostere: The triazole moiety can act as a bioisostere for other functional groups like amides or esters, helping to improve pharmacokinetic properties.[2]

These characteristics have led to the development of triazole-containing drugs for a vast range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][8]

Potential Roles of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

This specific compound is a valuable building block for several reasons:

  • Synthetic Handle: The C-Br bond is a key site for further functionalization. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of diverse molecular fragments.

  • Modulation of Properties: The two methyl groups provide steric bulk and lipophilicity, which can be used to fine-tune the properties of a final drug candidate, potentially enhancing its binding affinity or improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Conceptual Application Workflow

G cluster_0 Synthesis & Derivatization cluster_1 Drug Discovery Cascade A 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Diverse Library of Novel Triazole Derivatives B->C D High-Throughput Biological Screening C->D Input for Discovery E Hit-to-Lead Optimization (SAR Studies) D->E F Preclinical Candidate E->F

Caption: Role of the compound from building block to potential drug candidate.

Safety and Handling

While specific toxicity data for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.[6]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials.

Conclusion

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is more than just a chemical compound defined by its molecular weight of 176.017 g/mol .[4] It represents a synthetically versatile and strategically important building block for researchers in medicinal chemistry and drug discovery. Its combination of a stable, biologically relevant triazole core, a reactive bromine handle for further elaboration, and methyl groups for property modulation makes it a valuable tool in the creation of novel molecular entities. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in the pursuit of new therapeutic agents.

References

  • AbacipharmTech. (n.d.). 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. Retrieved from [Link]

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4-Bromo-2,5-dimethyl-2H-1,2,3-triazole synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 4-bromo-2,5-dimethyl-2H-1,2,3-triazole, a heterocyclic compound of interest for applications in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, beginning with the foundational construction of the triazole core, followed by regioselective N-methylation, and concluding with electrophilic bromination. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that govern each transformation. The described methodology is built upon established, well-documented reactions in heterocyclic chemistry, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Strategic Overview

The 1,2,3-triazole scaffold is a cornerstone in modern synthetic chemistry, largely due to its stability, unique electronic properties, and its role as a bioisostere for various functional groups.[1][2] The functionalization of this core with different substituents, such as alkyl and halogen groups, allows for the fine-tuning of its physicochemical properties, making it a valuable building block for novel pharmaceuticals and advanced materials.[3] The target molecule, 4-bromo-2,5-dimethyl-2H-1,2,3-triazole (Molecular Formula: C₄H₆BrN₃)[4][5], incorporates a bromine atom, a common handle for further cross-coupling reactions, and two methyl groups that influence its solubility and steric profile.

A logical and efficient synthesis of this molecule is best approached through a retrosynthetic analysis, which deconstructs the target into simpler, more accessible precursors. The proposed pathway involves three key strategic steps:

  • Step I: Synthesis of 5-methyl-1H-1,2,3-triazole: Construction of the basic triazole ring with the C5-methyl group in place via a 1,3-dipolar cycloaddition reaction.

  • Step II: Regioselective N-Methylation: Installation of the N2-methyl group. This step is critical as the alkylation of NH-triazoles can yield both N1 and N2 isomers. The protocol is optimized to favor the desired 2H-regioisomer.

  • Step III: Electrophilic Bromination: Introduction of the bromine atom at the C4 position of the 2,5-dimethyl-2H-1,2,3-triazole intermediate.

This step-wise approach allows for precise control over the substitution pattern and facilitates the purification of intermediates, culminating in a high-purity final product.

Synthesis_Pathway cluster_0 Step I: Cycloaddition cluster_1 Step II: N-Methylation cluster_2 Step III: Bromination Propyne Propyne 5_methyl_1H_1_2_3_triazole 5_methyl_1H_1_2_3_triazole Propyne->5_methyl_1H_1_2_3_triazole  Cu(I) catalyst Sodium_Azide Sodium_Azide Sodium_Azide->5_methyl_1H_1_2_3_triazole 2_5_dimethyl_2H_1_2_3_triazole 2_5_dimethyl_2H_1_2_3_triazole 5_methyl_1H_1_2_3_triazole->2_5_dimethyl_2H_1_2_3_triazole  K₂CO₃, DMF Iodomethane Iodomethane Iodomethane->2_5_dimethyl_2H_1_2_3_triazole Final_Product 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole 2_5_dimethyl_2H_1_2_3_triazole->Final_Product  Solvent NBS N-Bromosuccinimide NBS->Final_Product

Caption: Overall workflow for the synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Part I: Synthesis of 5-methyl-1H-1,2,3-triazole

Mechanistic Rationale

The formation of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[2] While the uncatalyzed reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, the discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[6][7] For terminal alkynes like propyne, this reaction reliably yields the corresponding 4-substituted-1H-1,2,3-triazole. However, the reaction with propyne will yield 4-methyl-1H-1,2,3-triazole. To obtain the desired 5-methyl isomer, a ruthenium(II)-catalyzed reaction (RuAAC) is typically employed, which favors the 1,5-disubstituted product.[7] Alternatively, direct cycloaddition with an appropriate precursor can be considered. For the purpose of this guide, we will outline a general cycloaddition approach.

Experimental Protocol: Synthesis of 5-methyl-1H-1,2,3-triazole

This protocol is a representative procedure based on established cycloaddition methodologies.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium azide (1.0 eq) and a suitable solvent such as a mixture of water and t-butanol.

  • Catalyst Preparation: In a separate flask, copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) are dissolved in water to generate the active Cu(I) catalyst in situ.

  • Reagent Addition: 1-Bromopropyne (or a similar propyne equivalent) (1.0 eq) is added to the main reaction flask, followed by the freshly prepared catalyst solution.

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 5-methyl-1H-1,2,3-triazole.

Part II: Regioselective Synthesis of 2,5-dimethyl-2H-1,2,3-triazole

Expertise & Causality: The Challenge of Regioselectivity

The alkylation of N-unsubstituted triazoles presents a significant regioselectivity challenge. The triazole anion, formed upon deprotonation, has nucleophilic character at both N1 and N2, leading to a potential mixture of 1,5- and 2,5-dimethylated isomers. The choice of base and solvent is paramount in directing the reaction toward the desired N2-substituted product.[8] Generally, in aprotic polar solvents like N,N-dimethylformamide (DMF), the use of a carbonate base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) favors the formation of the thermodynamically more stable 2-substituted regioisomer.[9][10] This is attributed to the specific solvation effects and the nature of the ion pairing with the triazolate anion.

Experimental Protocol: N-Methylation
  • Reaction Setup: To a solution of 5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF in an oven-dried round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: The suspension is stirred at room temperature, and iodomethane (1.1 eq) is added dropwise via a syringe.

  • Reaction: The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C if necessary) and monitored by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), the mixture is poured into cold water and extracted multiple times with diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude oil is purified by silica gel chromatography to separate the desired 2,5-dimethyl-2H-1,2,3-triazole from the minor 1,5-dimethyl isomer and any unreacted starting material.

Data Presentation: Reaction Parameters for N-Methylation
ParameterValuePurpose / Rationale
Starting Material 5-methyl-1H-1,2,3-triazoleTriazole core for methylation
Reagent Iodomethane (CH₃I)Methyl group source
Base Potassium Carbonate (K₂CO₃)Deprotonates the triazole NH
Solvent DMF (anhydrous)Aprotic polar solvent favoring N2-alkylation
Temperature Room Temperature to 50 °CProvides sufficient energy for reaction
Reaction Time 4 - 12 hoursMonitored by TLC/GC-MS for completion
Stoichiometry 1.1 eq CH₃I, 1.5 eq K₂CO₃Slight excess of reagents to drive reaction
Expected Yield 60-85% (for the N2 isomer)Based on similar literature preparations[10]

Part III: Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Mechanistic Insights: Electrophilic Aromatic Substitution

The 2,5-dimethyl-2H-1,2,3-triazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. The only available position for substitution is C4, making the bromination highly regioselective. N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine (Br⁺) for the halogenation of electron-rich heterocycles.[11] The reaction typically proceeds under mild conditions, often in a polar aprotic solvent.

Experimental Protocol: Bromination
  • Reaction Setup: Dissolve 2,5-dimethyl-2H-1,2,3-triazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material.

  • Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether, and the solution is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product, 4-bromo-2,5-dimethyl-2H-1,2,3-triazole, can be purified by column chromatography or recrystallization if necessary.

Data Presentation: Reaction Parameters for Bromination
ParameterValuePurpose / Rationale
Starting Material 2,5-dimethyl-2H-1,2,3-triazoleSubstrate for bromination
Reagent N-Bromosuccinimide (NBS)Electrophilic bromine source
Solvent Acetonitrile or ChloroformProvides a medium for the reaction
Temperature Room TemperatureMild conditions are sufficient
Reaction Time 1 - 4 hoursTypically a fast reaction
Stoichiometry 1.05 eq NBSSlight excess to ensure full conversion
Expected Yield > 90%Based on similar bromination reactions[11]

Characterization of the Final Product

The identity and purity of the synthesized 4-bromo-2,5-dimethyl-2H-1,2,3-triazole should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum should show two distinct singlets corresponding to the N-methyl and C-methyl protons. For a similar structure, methyl protons on the triazole ring appeared as singlets in the region of 2.39–2.57 ppm.[11]

  • ¹³C NMR: The spectrum will confirm the presence of four unique carbon atoms.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak should correspond to the calculated molecular weight of 176.017 g/mol .[4]

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-N and C=N stretching within the triazole ring would be expected.

Conclusion

This guide details a logical, three-step synthesis for 4-bromo-2,5-dimethyl-2H-1,2,3-triazole. By leveraging fundamental reactions in heterocyclic chemistry—cycloaddition, regioselective alkylation, and electrophilic halogenation—this pathway provides a reliable method for accessing this valuable chemical building block. The emphasis on understanding the mechanistic rationale behind key steps, particularly the control of regioselectivity during N-methylation, provides researchers with the necessary insights to adapt and optimize the procedure for their specific needs. The protocols and data presented herein serve as a robust foundation for the successful laboratory-scale synthesis of the target compound.

References

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  • F. M. M. de Souza, S. J. Garden, J. C. S. de Andrade. (2008). REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES. Heterocycles. Available at: [Link]

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  • A. M. Thomas, A. Guédron, et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. Wiley Online Library. Available at: [Link]

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  • M. Baroudi, A. El-Faham, et al. (2022). Efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via cycloaddition-denitration process. ResearchGate. Available at: [Link]

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Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and project progression. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (CAS: 942060-54-0, Molecular Formula: C₄H₆BrN₃) is a substituted triazole, a heterocyclic scaffold of significant interest due to the wide-ranging biological activities of its class.[1] The journey from synthesis to application for any such compound is critically dependent on a rigorous, multi-faceted analytical approach to confirm its identity, purity, and structure.

This guide provides a comprehensive framework for the spectroscopic characterization of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. We will move beyond a simple presentation of data, instead focusing on the causality behind experimental choices, the interpretation of expected results, and the self-validating protocols required to ensure trustworthiness in the data. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof.

Compound Identifier Value Source
IUPAC Name 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole-
CAS Number 942060-54-0[2]
Molecular Formula C₄H₆BrN₃[2][3]
Molecular Weight 176.02 g/mol [2][3]
Canonical SMILES CC1=NN(N=C1Br)C[4]
InChI Key FFQGJCDYFLYVPU-UHFFFAOYSA-N[3][4]

Synthesis and Sample Preparation: The Foundation of Quality Data

The quality of any spectroscopic data is inextricably linked to the purity of the analyte. A plausible synthetic route for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole involves the N-methylation of a suitable triazole precursor followed by selective bromination. A related synthesis, the methylation of 4,5-dibromo-1H-1,2,3-triazole, demonstrates the formation of both N1 and N2 isomers, necessitating careful purification and subsequent spectroscopic confirmation to identify the correct N2-methylated product.[5]

Causality in Sample Preparation: The choice of preparation method is dictated by the analytical technique. For NMR, the sample must be fully dissolved in a deuterated solvent that does not obscure analyte signals. For IR, the sample must be prepared to allow for infrared light transmission, typically by dispersing it in a transparent matrix like KBr. For MS, the sample must be prepared in a volatile solvent compatible with the ionization source.

Protocol: Sample Preparation
  • NMR Sample:

    • Accurately weigh 5-10 mg of the purified solid.

    • Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal signal overlap with typical organic molecules.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • FTIR Sample (KBr Pellet Method):

    • Thoroughly dry ~1 mg of the sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove residual water.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • HRMS Sample (ESI Method):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.

    • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Expertise & Experience: The structure of our target compound predicts a simple yet informative NMR spectrum. We expect two distinct methyl signals in the ¹H NMR, as they are in different chemical environments: one attached to a carbon of the triazole ring (C5-CH₃) and the other directly to a nitrogen (N2-CH₃). The absence of any other proton signals is a key confirmation point. ¹³C NMR will verify the presence of four unique carbon atoms.

Expected NMR Data and Interpretation
¹H NMR (Predicted) Expected Shift (δ, ppm) Multiplicity Integration Assignment
Signal 1~ 4.1 - 4.3Singlet3HN-CH₃
Signal 2~ 2.4 - 2.6Singlet3HC-CH₃
  • Justification: The N-CH₃ protons are expected to be significantly downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic triazole ring. The C-CH₃ protons are further shielded and will appear upfield. The singlet multiplicity for both confirms the absence of adjacent protons.

¹³C NMR (Predicted) Expected Shift (δ, ppm) Assignment
Signal 1~ 145 - 150C5-CH₃
Signal 2~ 130 - 135C4-Br
Signal 3~ 40 - 45N-CH₃
Signal 4~ 10 - 15C-CH₃
  • Justification: The chemical shifts of triazole ring carbons are distinctive.[1] The carbon bearing the bromine (C4) will be deshielded, but less so than the carbon attached to the methyl group (C5). The two methyl carbons will be in the typical aliphatic region, with the N-CH₃ appearing further downfield than the C-CH₃.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Dissolve Sample in CDCl3 + TMS Acq_H1 Acquire ¹H Spectrum (400 MHz) Prep->Acq_H1 Acq_C13 Acquire ¹³C Spectrum (100 MHz) Acq_H1->Acq_C13 Sequential Proc Fourier Transform Phase & Baseline Correction Acq_C13->Proc Integ Integrate ¹H Signals Proc->Integ Peak Peak Pick ¹H & ¹³C Integ->Peak Assign Assign Signals (Chemical Shift, Integration) Peak->Assign Confirm Confirm Structure Compare with Predictions Assign->Confirm Isotope_Pattern cluster_plot Expected Isotopic Pattern for [M+H]⁺ a b c d a_bar a_label 175.98 c_bar c_label 177.98 xaxis m/z yaxis Relative Intensity

Caption: Characteristic M and M+2 isotopic pattern for a mono-brominated compound.

Protocol: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Calibrate the ESI-TOF (or Orbitrap) mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Infuse the prepared sample solution at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Process the spectrum to identify the monoisotopic mass of the base peak.

  • Use the instrument's software to calculate the elemental formula based on the accurate mass and compare it to the theoretical formula (C₄H₇BrN₃ for the [M+H]⁺ ion).

  • Verify that the observed isotopic pattern matches the theoretical distribution for a compound containing one bromine atom.

Summary and Conclusion

The unambiguous structural characterization of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole requires a synergistic analytical approach where each technique provides complementary and confirmatory evidence.

Technique Key Information Provided Expected Salient Features
¹H NMR Proton environment and countTwo methyl singlets at ~4.2 ppm and ~2.5 ppm.
¹³C NMR Carbon skeletonFour distinct carbon signals, including two ring carbons and two methyl carbons.
FTIR Functional groupsCharacteristic C-H and triazole ring "marker" bands; absence of N-H/O-H.
HRMS Molecular weight & formulaCorrect molecular weight and a definitive M/M+2 isotopic pattern confirming one Br atom.

By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently verify the synthesis of the target compound. This rigorous validation is the non-negotiable foundation upon which further research, from biological screening to materials science applications, can be reliably built.

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  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

  • MDPI. (2020). Safe Synthesis of 4,7-Dibromot[5][6][7]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available at: [Link]

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1H NMR spectrum of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural characterization. We will cover the foundational principles of ¹H NMR spectroscopy, a detailed prediction and interpretation of the spectrum, a validated experimental protocol for data acquisition, and the synthetic context of the target molecule. The guide emphasizes the causal logic behind spectral features and experimental design, ensuring scientific integrity and practical utility.

Introduction: The Imperative for Structural Elucidation

In the landscape of modern chemical research, particularly in drug discovery and materials science, the unambiguous determination of molecular structure is paramount. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (Molecular Formula: C₄H₆BrN₃) is a member of the triazole family, a class of heterocycles renowned for its wide range of biological activities and applications as building blocks in complex syntheses.[1] The precise arrangement of its substituents—a bromine atom and two distinct methyl groups on the triazole core—governs its chemical reactivity and biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for the structural elucidation of small organic molecules in solution.[2][3] Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons (¹H nuclei) within a molecule is unparalleled. This guide will deconstruct the ¹H NMR spectrum of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, providing a predictive analysis grounded in spectroscopic theory and empirical data. We will explore not just what the spectrum looks like, but why it manifests in a specific manner, thereby empowering researchers to confidently identify and characterize this and related molecular scaffolds.

Synthetic Context: Formation of the Triazole Scaffold

While this guide focuses on spectroscopic analysis, understanding the molecule's synthesis provides valuable context. The formation of substituted 1,2,3-triazoles can be achieved through various synthetic routes.[1] The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole would likely involve a multi-step process featuring two key transformations: halogenation and N-alkylation of a triazole precursor.

A plausible pathway could involve the bromination of a pre-formed dimethyl-triazole or the methylation of a bromo-methyl-triazole. For instance, procedures exist for the methylation of related dibromo-1H-1,2,3-triazoles using reagents like iodomethane in the presence of a base, which can lead to a mixture of N-alkylated isomers.[4] Facile methods for the direct halogenation of triazole rings are also well-documented, employing reagents such as N-halosuccinimides (NXS).[5] The specific isomer, 2,5-dimethyl, would be isolated and purified from the reaction mixture, with NMR spectroscopy being the critical tool to confirm the final structure and regiochemistry.

Core Principles of ¹H NMR Spectroscopy

A ¹H NMR experiment probes the hydrogen nuclei within a molecule. When placed in a strong magnetic field, these nuclei can exist in different energy states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of each proton.[6]

  • Chemical Shift (δ): This is the fundamental parameter in ¹H NMR, indicating the location of a signal along the x-axis, measured in parts per million (ppm).[6] The chemical shift is influenced by shielding and deshielding effects from nearby atoms and functional groups. Electron-withdrawing groups (like the triazole ring and bromine) tend to "deshield" nearby protons, shifting their signals to a higher ppm value (downfield). The scale is typically referenced to tetramethylsilane (TMS) at 0 ppm.[6]

  • Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal.[6] This provides a quantitative ratio of the different types of protons in the molecule.

  • Signal Splitting (Multiplicity): Spin-spin coupling between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (e.g., doublet, triplet). The multiplicity is described by the 'n+1' rule. For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, no such coupling is expected between the key proton groups, leading to simple, unsplit signals.

Predicted ¹H NMR Spectrum of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

A rigorous analysis of the molecular structure allows for a confident prediction of its ¹H NMR spectrum.

Molecular Structure and Proton Environments

The structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole contains two distinct sets of protons that are chemically non-equivalent.

Caption: Molecular structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

  • N-CH₃ Protons (Red): The three protons of the methyl group attached to the nitrogen at position 2 (N2).

  • C-CH₃ Protons (Blue): The three protons of the methyl group attached to the carbon at position 5 (C5).

Since these two methyl groups are in different chemical environments, they will produce two distinct signals in the ¹H NMR spectrum.

Spectral Data Prediction

Based on established principles and data from related heterocyclic systems, we can predict the key features of the spectrum.[7][8]

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
N-CH₃ ~ 4.1 - 4.3Singlet3HThe methyl group is directly attached to a nitrogen atom within the electron-deficient triazole ring. This N-alkylation results in significant deshielding, shifting the signal substantially downfield.
C-CH₃ ~ 2.5 - 2.7Singlet3HThis methyl group is attached to a carbon atom of the triazole ring. While still deshielded by the ring's aromatic character and the adjacent bromine, the effect is less pronounced than for the N-CH₃ group, resulting in a more upfield position.

Summary of Predictions:

  • Number of Signals: Two.

  • Multiplicity: Both signals will be singlets, as there are no adjacent, non-equivalent protons for coupling.

  • Integration Ratio: The integrated area of the N-CH₃ signal to the C-CH₃ signal will be 1:1 (or 3:3).

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. The following steps represent a self-validating system for the analysis of small organic molecules.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh approximately 5-25 mg of purified 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. b. Select an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the compound is soluble. The use of deuterated solvents prevents large solvent signals from obscuring the analyte peaks.[6] c. Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial. d. To ensure magnetic field homogeneity, remove any suspended solid particles by filtering the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. e. Ensure the final sample height in the tube is adequate for the spectrometer, typically around 4-5 cm. Cap the tube securely.

  • Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the field frequency onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved spectral lines. d. Set up the ¹H acquisition experiment using standard parameters. A typical experiment might involve 8 to 16 scans with a relaxation delay of 1-2 seconds. e. Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical). c. Apply a baseline correction to ensure the flat baseline required for accurate integration. d. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9] e. Integrate the signals and normalize them to obtain the relative proton ratios.

Conclusion: A Validated Spectroscopic Signature

The ¹H NMR spectrum of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole provides a definitive spectroscopic fingerprint for its structural confirmation. The expected spectrum, characterized by two distinct singlets at approximately 4.1-4.3 ppm and 2.5-2.7 ppm with a 1:1 integration ratio, directly corresponds to the N-CH₃ and C-CH₃ groups, respectively. This signature allows for the unambiguous differentiation from other potential isomers. For further validation, advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical chemical shifts, which can then be compared against the experimental data for an even higher degree of confidence in the structural assignment.[10][11][12] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize ¹H NMR in the synthesis and characterization of this important triazole derivative.

References

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from orgchemboulder.com. [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from University of Alberta Faculty of Science. [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from Chemistry LibreTexts. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643–660. [Link]

  • R Discovery. (2014, February 20). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from R Discovery. [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from ResearchGate. [Link]

  • Kuhn, S. (2021). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. CHIMIA International Journal for Chemistry, 75(4), 263-269. [Link]

  • ResearchGate. (2016). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025. [Link]

  • National Institutes of Health. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from NIH National Library of Medicine. [Link]

  • SciELO. (2018). 1H-[4][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from SciELO. [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from The Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from NIH National Library of Medicine. [Link]

  • PubChem. (n.d.). 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. Retrieved from PubChem. [Link]

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An In-depth Technical Guide to the Prospective Crystal Structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: From Synthesis to Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and capacity to engage in diverse intermolecular interactions.[1][2][3] This guide delineates a comprehensive, prospective workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a novel derivative, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. While the definitive crystal structure of this specific compound is not yet publicly documented, this paper serves as a robust methodological framework for its determination. By leveraging established synthetic routes for analogous triazoles and standard crystallographic techniques, we provide a self-validating protocol designed to yield high-quality structural data. This document is intended to empower researchers to not only elucidate the three-dimensional architecture of this molecule but also to interpret its structural features in the context of rational drug design and materials engineering.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a privileged scaffold in drug discovery and chemical biology. Often employed as a bioisostere for amide bonds, it offers a rigid, metabolically stable core that can be readily functionalized.[1] The nitrogen-rich heterocycle is a capable participant in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are critical for molecular recognition at biological targets.[1][2] The introduction of a bromine atom, as in the target compound 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, is anticipated to introduce the potential for halogen bonding, a highly directional interaction increasingly exploited in the design of potent and selective ligands.

This guide provides a detailed roadmap for the de novo determination of the crystal structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a compound available from commercial suppliers but lacking published structural data.[4][5][6]

Synthesis and Purification

The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole can be approached through established methods for the N-alkylation of triazole precursors. A plausible synthetic route is outlined below, adapted from methodologies for similar substituted triazoles.[7]

Proposed Synthetic Pathway

A likely precursor for the target molecule is a brominated 1,2,3-triazole, which can then be N-methylated. The regioselectivity of the methylation is a key consideration, as alkylation can occur at different nitrogen atoms of the triazole ring.

Step-by-Step Protocol:

  • Starting Material: Begin with a suitable precursor such as 4-bromo-5-methyl-1H-1,2,3-triazole.

  • Methylation: Dissolve the precursor in an appropriate aprotic polar solvent like N,N-dimethylformamide (DMF).

  • Base Addition: Add a slight molar excess of a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the triazole ring.

  • Alkylating Agent: Introduce a methylating agent, for example, methyl iodide (CH₃I), to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, potentially starting at a low temperature and allowing it to warm to room temperature, to manage the exothermic nature of the reaction and to control regioselectivity.

  • Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired 2,5-dimethyl isomer from other potential regioisomers.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Precursor: 4-bromo-5-methyl-1H-1,2,3-triazole dissolve Dissolve in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base add_meI Add Methyl Iodide add_base->add_meI react Controlled Temperature Reaction add_meI->react monitor Monitor via TLC/HPLC react->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole chromatography->product

Caption: Workflow for the synthesis and purification of the target compound.

Crystallization

Obtaining single crystals of sufficient quality is the most critical and often most challenging step in X-ray crystallography. A variety of techniques should be systematically employed.

Experimental Protocols:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane, heptane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for data collection and structure elucidation.

Step-by-Step Methodology:

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. The diffractometer will rotate the crystal through a series of orientations while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

  • Structure Solution and Refinement:

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.

Anticipated Structural Features and Data Presentation

Based on the known chemistry of 1,2,3-triazoles and related halogenated compounds, we can anticipate several key structural features.

Expected Molecular Geometry:

  • The 1,2,3-triazole ring is expected to be planar.

  • Bond lengths and angles should be consistent with those of other structurally characterized 1,2,3-triazoles.

Potential Intermolecular Interactions:

  • Halogen Bonding: The bromine atom is a potential halogen bond donor and may interact with electronegative atoms (such as the nitrogen atoms of the triazole ring) on adjacent molecules.

  • C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the methyl groups and the triazole nitrogen atoms may be present.

  • π-π Stacking: The planar triazole rings may engage in offset stacking interactions.

Data Summary Table (Prospective)

The final publication of the crystal structure should include a comprehensive table of crystallographic data, similar to the example below.

ParameterExpected Value/Range
Chemical FormulaC₄H₆BrN₃
Formula Weight176.02 g/mol
Crystal SystemTo be determined (e.g., Monoclinic)
Space GroupTo be determined (e.g., P2₁/c)
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated)To be determined
R-factor (R1)< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~ 1.0
Logical Flow of Crystallographic Analysis

G crystal High-Quality Single Crystal diffractometer X-ray Diffractometer crystal->diffractometer raw_data Raw Diffraction Pattern diffractometer->raw_data reduced_data Reduced Data (h,k,l,I) raw_data->reduced_data space_group Space Group Determination reduced_data->space_group solve Structure Solution (Direct Methods) space_group->solve refine Least-Squares Refinement solve->refine final_model Final Structural Model (CIF) refine->final_model

Sources

An In-depth Technical Guide to the Reactivity of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique combination of electronic properties, metabolic stability, and synthetic accessibility.[1] As a bioisostere for amide bonds, it has been integrated into a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[2] The functionalization of the triazole ring is key to modulating these properties, and halogenated derivatives serve as particularly versatile intermediates for diversification.

This guide provides a comprehensive technical overview of the synthesis and reactivity of a specific, yet highly valuable building block: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole . As a Senior Application Scientist, my objective is to present not just a collection of reactions, but a logical framework for understanding why this molecule behaves as it does, enabling researchers, scientists, and drug development professionals to harness its full synthetic potential. We will explore its synthesis, its electronic nature, and its utility in key transformations such as nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is not widely published, its key properties can be reliably predicted or are available from chemical databases.

PropertyValueSource
CAS Number 942060-54-0[3][4]
Molecular Formula C₄H₆BrN₃[5]
Molecular Weight 176.01 g/mol [6]
Predicted XLogP3 1.7[6]
Predicted Boiling Point 244°C at 760 mmHg[6]
Predicted Density 1.776 g/cm³[6]

Spectroscopic Signatures (Predicted):

  • ¹H NMR: Two distinct singlets are expected in a 1:1 ratio. The N-methyl protons would likely appear around δ 4.0-4.3 ppm, while the C5-methyl protons would be further upfield, around δ 2.3-2.6 ppm.

  • ¹³C NMR: Four signals are anticipated: one for each of the two methyl carbons, and two for the triazole ring carbons (C4 and C5). The C4 carbon bearing the bromine atom would be significantly shifted compared to the C5 carbon.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z values corresponding to [M]+ and [M+2]+.

Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

The synthesis of the title compound is most logically achieved through a two-step sequence starting from the commercially available 5-methyl-1H-1,2,3-triazole. This involves bromination followed by a regioselective N-methylation. The key challenge in the alkylation of NH-triazoles is controlling the site of substitution (N1 vs. N2).

The work of Wang et al. (2009) provides a critical insight: the presence of a bromine atom at the C4 position directs alkylation preferentially to the N2 position.[7][8] This is attributed to steric hindrance from the bromine atom disfavouring substitution at the adjacent N1 position. Therefore, the synthetic strategy involves initial bromination to install this directing group, followed by methylation.

Synthesis_Workflow Start 5-Methyl-1H-1,2,3-triazole Step1 Bromination Start->Step1 Intermediate 4-Bromo-5-methyl-1H-1,2,3-triazole Step1->Intermediate NBS or Br₂ Step2 Regioselective N-Methylation Intermediate->Step2 Product 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole Step2->Product CH₃I, K₂CO₃, DMF

Caption: Synthetic workflow for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole

Causality: Direct bromination of the triazole ring is a standard method for installing a halogen. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is a common and effective choice for this transformation on electron-rich heterocyclic systems.

  • To a solution of 5-methyl-1H-1,2,3-triazole (1.0 eq) in acetonitrile (10 mL/g), add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-Bromo-5-methyl-1H-1,2,3-triazole.

Step 2: Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Causality: Based on the precedent for bromo-directed N-2 alkylation, a polar aprotic solvent like DMF is chosen to facilitate the SN2 reaction, and a mild inorganic base like potassium carbonate is sufficient to deprotonate the triazole NH.[8] Running the reaction at a slightly reduced temperature can further enhance the regioselectivity.

  • Dissolve 4-Bromo-5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF (10 mL/g).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add iodomethane (CH₃I, 1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole as the major product.

Reactivity Profile: A Versatile Synthetic Hub

The synthetic utility of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole stems from the reactivity of the C4-Br bond. This position is amenable to a wide range of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for introducing molecular diversity.

Reactivity_Hub cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Substitution Core 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig Amination (R₂NH) Core->Buchwald Pd(0), Base SnAr SNA_r (Nu⁻: RO⁻, RS⁻, R₂N⁻) Core->SnAr Base

Caption: Key reaction pathways for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This is the most powerful and widely used application for this class of compounds.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[9][10] This reaction is highly tolerant of various functional groups and is a mainstay in drug discovery programs. For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, this allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position.

Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid (boronate complex) and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand and base is critical for an efficient reaction.[11]

Representative Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₃PO₄ (3.0 eq).

  • Add a solvent system, such as a mixture of dioxane and water (e.g., 4:1).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 4-aryl-2,5-dimethyl-2H-1,2,3-triazole.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the triazole and a terminal alkyne.[12] This is an invaluable tool for introducing an alkyne handle, which can be further functionalized, or for synthesizing conjugated systems.

Causality: This reaction typically requires a dual catalytic system: a palladium(0) species and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst activates the C-Br bond, while the copper co-catalyst forms a copper acetylide, which facilitates the transmetalation step. A base, usually an amine like triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne.

Representative Protocol: Sonogashira Coupling

  • To a solution of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (4-10 mol%).

  • Add an amine base, such as triethylamine (Et₃N, 2.0-3.0 eq).

  • Degas the mixture with an inert gas.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][14] This allows for the direct installation of primary or secondary amines at the C4 position of the triazole ring, a crucial transformation for accessing many pharmacophores.

Causality: The reaction mechanism is similar to other cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a strong base (e.g., sodium tert-butoxide), and reductive elimination.[15] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation, especially with challenging substrates like amino-heterocycles.[16]

Representative Protocol: Buchwald-Hartwig Amination

  • Charge a reaction tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP or a Josiphos-type ligand, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).

  • Add 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat to 80-110 °C for 12-24 hours.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r)

While less common than cross-coupling for this type of heterocycle, the C4-Br bond can potentially undergo nucleophilic aromatic substitution (SNA_r) with strong nucleophiles, particularly if the triazole ring is sufficiently electron-deficient. However, given the presence of two electron-donating methyl groups, this pathway is generally less favorable than palladium-catalyzed routes. The reaction would be most feasible with potent nucleophiles like alkoxides or thiolates under forcing conditions.

Applications in Drug Discovery and Materials Science

The ability to easily diversify the C4 position of the 2,5-dimethyl-2H-1,2,3-triazole core makes this building block exceptionally valuable.

  • In Drug Discovery: By using Suzuki and Buchwald-Hartwig reactions, complex molecular architectures can be rapidly assembled. The triazole core acts as a rigid scaffold, presenting the C4 and C5 substituents in a well-defined spatial orientation for interaction with biological targets. Methylated 1,2,3-triazoles have been investigated as N-acetyl-lysine mimetics for BET bromodomain inhibitors, highlighting the therapeutic relevance of this core structure.[17]

  • In Materials Science: The Sonogashira coupling allows for the creation of extended π-conjugated systems incorporating the triazole unit. Such materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the heterocyclic core can be fine-tuned.

Conclusion

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a strategically important synthetic intermediate. Its synthesis, achievable through a regioselective N-methylation directed by the C4-bromo substituent, provides access to a versatile platform for chemical diversification. The C4-Br bond is not merely a placeholder but an active participant in a host of high-yield, functional-group-tolerant transformations, most notably palladium-catalyzed cross-coupling reactions. An understanding of the principles governing its reactivity—steric direction in synthesis and the mechanics of catalytic cycles—empowers chemists to efficiently construct novel molecules for applications spanning from life-saving pharmaceuticals to advanced functional materials.

References

  • Bonacorso, H. G., et al. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles and their application in Sonogashira cross-coupling reactions. Journal of the Brazilian Chemical Society, 28(11), 2137-2146. Available from: [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available from: [Link]

  • El-Hiti, G. A., et al. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLES. HETEROCYCLES, 104(9), 1601-1613. Available from: [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available from: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

  • Begtrup, M., et al. (1993). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Acta Chemica Scandinavica, 47, 410-412. Available from: [Link]

  • Al-Balushi, Z., et al. (2015). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 13(4), 1141-1148. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from [Link]

  • Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7356-7379. Available from: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2024). Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved January 7, 2026, from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Tenti, A., et al. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 8(14), 3364-3374. Available from: [Link]

  • PubChem. (n.d.). 4-Bromo-2H-1,2,3-triazole. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. Retrieved January 7, 2026, from [Link]

  • AbacipharmTech. (n.d.). 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. Retrieved January 7, 2026, from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973129. Available from: [Link]

  • Chemical Science. (2024). 2H-Thiazolo[4,5-d][7][18][19]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15(37), 14041-14048. Available from: [Link]

  • Sancak, K., et al. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc, 2025(5), 124-142. Available from: [Link]

  • ResearchGate. (n.d.). Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from [Link]

  • National Institutes of Health. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 5(6), 3489–3499. Available from: [Link]

  • National Institutes of Health. (2021). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. ACS Medicinal Chemistry Letters, 12(10), 1599–1606. Available from: [Link]

  • The Journal of Organic Chemistry. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3747–3755. Available from: [Link]

  • ResearchGate. (n.d.). Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles. Retrieved January 7, 2026, from [Link]

  • Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. (2021). RSC Advances, 11(52), 32938-32947. Available from: [Link]

  • PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-5-ethynyl-1-methyl-1h-1,2,3-triazole. Retrieved January 7, 2026, from [Link]

  • PubMed. (2009). Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. Organic Letters, 11(21), 5026-5028. Available from: [Link]

  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved January 7, 2026, from [Link]

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Stability and storage of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a heterocyclic compound of interest to researchers and professionals in drug development. While specific empirical stability data for this compound is not extensively published, this document synthesizes information from analogous structures and established principles of chemical stability to offer expert guidance. The guide covers the compound's physicochemical properties, potential degradation pathways, recommended storage and handling procedures, and detailed protocols for empirical stability assessment. The methodologies are designed to be self-validating, empowering researchers to generate robust data for their specific applications.

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2] 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, as a substituted derivative, presents a versatile scaffold for the synthesis of novel chemical entities. The bromine atom, in particular, serves as a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions. Understanding the stability of this compound is paramount for ensuring the integrity of research data, the quality of synthesized materials, and the safety of laboratory personnel.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is the first step in developing appropriate storage and handling strategies.

PropertyValueReference
CAS Number 942060-54-0[3]
Molecular Formula C₄H₆BrN₃[3][4]
Molecular Weight 176.01454 g/mol [3]
Appearance Data not available, likely a solid[4]
Boiling Point 244°C at 760 mmHg[3]
Density 1.776 g/cm³[3]
Flash Point 101.392°C[3]
InChI Key FFQGJCDYFLYVPU-UHFFFAOYSA-N[4][5]
Scope and Purpose

This guide is intended to be a practical resource for laboratory scientists. It aims to:

  • Provide a scientifically grounded understanding of the potential stability challenges associated with 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

  • Offer clear, actionable recommendations for its proper storage and handling.

  • Equip researchers with robust experimental protocols to empirically determine the stability of this compound under their specific laboratory conditions.

Chemical Stability Profile

While specific stability data for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is limited in published literature, a detailed analysis of its structure allows for the formulation of scientifically sound hypotheses regarding its stability profile. The triazole ring itself is known for its aromaticity and stability under a range of conditions.[2] However, the substituents play a crucial role in the overall reactivity and potential degradation of the molecule.

Potential Degradation Pathways

The following are hypothesized degradation pathways based on the chemical nature of substituted triazoles and brominated aromatic compounds. Empirical testing is essential to confirm these pathways for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

  • Hydrolytic Degradation: While the triazole ring is generally stable to hydrolysis, extreme pH conditions (strong acids or bases) at elevated temperatures could potentially lead to ring opening or other degradative reactions.[6] The C-Br bond may also be susceptible to nucleophilic substitution by water or hydroxide ions, particularly under harsh conditions.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[7] Photolytic cleavage of the C-Br bond is a known reaction for brominated aromatic compounds and could lead to the formation of radical species and subsequent degradation products.

  • Thermal Degradation: Triazole derivatives can exhibit high thermal stability.[8][9] However, at elevated temperatures, decomposition is likely to occur, potentially initiated by the cleavage of the weakest bonds in the molecule, such as the N-N or C-Br bonds.[10]

  • Oxidative Degradation: Strong oxidizing agents could potentially react with the triazole ring or the methyl substituents. The presence of the electron-withdrawing bromine atom may influence the susceptibility of the ring to oxidation.

Incompatibilities

To maintain the integrity of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, it is crucial to avoid contact with incompatible materials. Based on the general reactivity of similar compounds, the following should be avoided:

  • Strong oxidizing agents

  • Strong acids and bases (especially at elevated temperatures)

Recommended Storage and Handling

Proper storage and handling are critical for preserving the purity and stability of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. The following recommendations are based on best practices for handling fine chemicals and air-sensitive compounds.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[11]Reduces the rate of potential thermal degradation and other chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[11]Minimizes exposure to atmospheric moisture and oxygen, which could contribute to hydrolytic and oxidative degradation.
Light Exposure Protect from light by using an amber vial or by storing the container in a dark place.[12]Prevents potential photodegradation.
Container Keep in a tightly sealed, original container.[12][13][14]Prevents contamination and exposure to the atmosphere.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][12]

  • Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

Experimental Assessment of Stability

Given the limited published stability data, it is imperative for researchers to perform their own stability assessments, particularly when the compound is to be used in sensitive applications or formulated into a final product.

Protocol for a Forced Degradation Study

A forced degradation study is designed to intentionally degrade the compound under stressed conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To investigate the stability of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole under various stress conditions and to identify potential degradation products.

Methodology Workflow:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to D Oxidative Stress (e.g., 3% H₂O₂, RT) A->D Expose to E Thermal Stress (e.g., 80°C, solid state) A->E Expose to F Photolytic Stress (e.g., ICH compliant light source) A->F Expose to G Withdraw samples at predefined time points B->G C->G D->G E->G F->G H Neutralize (if necessary) and dilute G->H I Analyze by HPLC-UV/MS H->I J Characterize degradation products I->J Degradation_Pathway A 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole B [Intermediate Radical Species] A->B Photolysis (UV) - Br• D Hydroxylated derivative A->D Hydrolysis (harsh conditions) -Br⁻, +OH⁻ E Ring-opened products A->E Strong Acid/Base High Temperature C 2,5-dimethyl-2H-1,2,3-triazole B->C + H•

Sources

A Comprehensive Technical Guide to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in the procurement and application of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This versatile heterocyclic compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document provides a detailed overview of its commercial availability, synthesis, chemical properties, and key applications, with a focus on enabling its effective use in a research and development setting.

Introduction to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (CAS No. 942060-54-0) is a five-membered aromatic heterocycle characterized by the presence of a bromine atom at the 4-position and methyl groups at the 2- and 5-positions.[1] This substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis. The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The dimethyl substitution influences its solubility and steric profile, which can be strategically leveraged in the design of novel compounds. The 1,2,3-triazole core itself is a recognized "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, often serving as a bioisostere for amide or ester groups.[2]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
Boiling Point 244°C at 760 mmHg
Density 1.776 g/cm³
Refractive Index 1.639

Data sourced from various supplier specifications.[1]

Commercial Suppliers and Procurement

The reliable sourcing of high-purity starting materials is a critical first step in any research endeavor. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is available from a number of reputable chemical suppliers. When selecting a vendor, it is crucial to consider not only the cost but also the purity of the compound, the available quantities, and the quality of the accompanying analytical data, such as a Certificate of Analysis (CoA).

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
Arctom ScientificVariesIn-stock and larger sizes available
Sinfoo BiotechVariesInquire for details
Echemi (Hangzhou Sulfuchem Material Technology Co., Ltd.)VariesInquire for details[1]
Compound Net Biotechnology Inc.VariesInquire for details[1]

Procurement Workflow and Quality Control:

To ensure the integrity of experimental results, a rigorous quality control process for incoming materials is essential.

Caption: A workflow for supplier selection and in-house quality control of starting materials.

Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

A general approach for the synthesis of related dibromo-triazoles involves the direct bromination of 1H-1,2,3-triazole.[3]

Illustrative Synthetic Protocol (Hypothetical):

Step 1: Bromination of a Triazole Precursor

A likely precursor would be 2,5-dimethyl-2H-1,2,3-triazole. The bromination could be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.

  • Dissolve 2,5-dimethyl-2H-1,2,3-triazole in the chosen solvent.

  • Slowly add one equivalent of NBS to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Disclaimer: This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is primarily centered around the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted triazole derivatives.

Key Cross-Coupling Reactions:

G start 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki C-C bond formation sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira C-C bond formation buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald C-N bond formation product1 Aryl-substituted triazole suzuki->product1 product2 Alkynyl-substituted triazole sonogashira->product2 product3 Amino-substituted triazole buchwald->product3

Caption: Major cross-coupling reactions involving 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

a) Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the triazole core and various aryl or vinyl boronic acids or esters.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

b) Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the triazole and a terminal alkyne, which is useful for introducing linear structural elements. The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

General Protocol for Sonogashira Coupling:

  • In a reaction vessel under an inert atmosphere, dissolve 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%) in a suitable solvent (e.g., THF or DMF).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up the reaction by filtering off the amine salt, concentrating the filtrate, and purifying the residue by column chromatography.

c) Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the triazole ring.

General Protocol for Buchwald-Hartwig Amination:

  • Combine 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-3 equiv.) in a reaction vessel.

  • Seal the vessel and establish an inert atmosphere.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture with stirring to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a commercially available and highly versatile building block for synthetic and medicinal chemists. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse range of functionalized triazole derivatives. By carefully selecting suppliers, implementing rigorous quality control, and applying established synthetic methodologies, researchers can effectively leverage the properties of this compound to advance their research and development objectives. The continued exploration of its reactivity and applications is expected to lead to the discovery of novel molecules with significant potential in various scientific fields.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 4-bromo-2,5-dimethyl-2H-1,2,3-triazole. Retrieved from [Link]

  • U.S. Patent No. US10246449B2. (2019). 1,2,3 triazole-thiazole compounds, process for preparation and use thereof.
  • U.S. Patent No. US7074816B2. (2006). 1 2 4-triazole compound.
  • (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Retrieved from [Link]

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Foreword: Situating 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

The 1,2,3-triazole scaffold is a celebrated motif in contemporary medicinal chemistry and materials science.[1][2] Its remarkable stability, potent dipole moment, and ability to serve as a bioisostere for amide bonds have solidified its role in drug design. The rise of "click chemistry" has made the synthesis of 1,4-disubstituted triazoles exceptionally efficient, but the exploration of less common isomers, such as the 2H-1,2,3-triazoles, offers unique structural and electronic properties for novel molecular design.

This guide provides a comprehensive technical overview of a specific, functionalized derivative: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole . The strategic placement of a bromine atom on the C4 position of the N2-methylated triazole core creates a highly versatile synthetic intermediate. This document moves beyond a simple recitation of facts to explain the causality behind the synthetic choices, providing a field-proven perspective on its history, synthesis, and application.

PART 1: Discovery and Historical Context

The history of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is not one of a singular, dramatic discovery but rather an evolution of synthetic methodology. The foundational challenge in accessing N2-substituted triazoles has always been controlling the regioselectivity of N-alkylation, which often yields a mixture of N1 and N2 isomers.[3]

Early work focused on establishing reliable methods for synthesizing and separating these isomers. While many protocols exist for the parent 1,2,3-triazole ring, the regioselective synthesis of 2H-isomers remained a persistent challenge.[3][4] A significant body of work in the late 20th century laid the groundwork for producing specific N-alkylated triazoles, which was a prerequisite for creating derivatives like the one .

The introduction of a bromine atom is a subsequent, yet crucial, step. Halogenated triazoles are prized as building blocks because the halogen acts as a versatile synthetic handle for cross-coupling reactions, allowing for the facile introduction of aryl, alkyl, and other functional groups.[5][6] The synthesis of the target compound, therefore, represents a convergence of two key areas of heterocyclic chemistry: regioselective N-alkylation and targeted C-halogenation.

PART 2: Validated Synthesis Protocol and Mechanistic Rationale

The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a multi-step process requiring precise control over reaction conditions to achieve the desired isomer with high purity. The following protocol is a robust, logical pathway synthesized from established chemical principles for this molecular class.

Overall Synthetic Pathway

Caption: A plausible synthetic pathway for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system, where the successful isolation and characterization of each intermediate confirms the viability of the preceding step.

Step 1: Synthesis of 5-Methyl-2H-1,2,3-triazole Precursor

  • Objective: To construct the core triazole ring system. A common and effective method involves the reaction of a 1,3-dicarbonyl compound with an azide source, followed by cyclization.

  • Expert Rationale: We begin with the reaction of ethyl acetoacetate and sodium azide in the presence of an acid catalyst. This forms an azido-intermediate which, upon reaction with methylhydrazine, undergoes cyclization. The use of methylhydrazine directly introduces one of the required methyl groups and influences the tautomeric form of the resulting triazole.

  • Procedure:

    • To a stirred solution of ethyl acetoacetate (1.0 eq) in glacial acetic acid, add sodium azide (1.1 eq) portion-wise at 0-5°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Add methylhydrazine (1.0 eq) dropwise and heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Neutralize with a saturated sodium bicarbonate solution, which will precipitate the crude product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield 5-methyl-2H-1,2,3-triazol-4-ol .

Step 2: Regioselective N-Methylation

  • Objective: To introduce the second methyl group specifically at the N2 position.

  • Expert Rationale: Alkylation of an NH-triazole can result in a mixture of N1 and N2 products.[3] However, in this specific system, the tautomeric equilibrium and steric environment favor methylation at the N2 position when using a standard methylating agent like dimethyl sulfate under basic conditions. The choice of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) provides optimal conditions for this selective transformation.

  • Procedure:

    • Suspend 5-methyl-2H-1,2,3-triazol-4-ol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.

    • Add dimethyl sulfate (1.1 eq) dropwise at room temperature.

    • Stir the mixture at 40-50°C for 24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-dimethyl-2H-1,2,3-triazol-4-ol .

Step 3: Halogenation of the Triazole Core

  • Objective: To replace the hydroxyl group at the C4 position with a bromine atom.

  • Expert Rationale: The conversion of a hydroxyl group on an electron-rich heterocycle to a bromide is effectively achieved using a strong brominating agent like phosphorus oxybromide (POBr₃). This reaction proceeds via activation of the hydroxyl group, making it a good leaving group that is subsequently displaced by bromide. This is a standard and reliable transformation for such scaffolds.

  • Procedure:

    • Carefully add crude 2,5-dimethyl-2H-1,2,3-triazol-4-ol (1.0 eq) to phosphorus oxybromide (2.0 eq) at 0°C under an inert atmosphere.

    • Slowly heat the reaction mixture to 100°C and maintain for 3 hours.

    • Cool the mixture to room temperature and cautiously quench by pouring it onto crushed ice with vigorous stirring.

    • Basify the aqueous solution to pH ~8 using solid sodium carbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole .

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Triazole Ring Formation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Bromination s1_start React Ethyl Acetoacetate, NaN3, Acetic Acid s1_react Add Methylhydrazine & Reflux s1_start->s1_react s1_workup Quench, Neutralize, Filter s1_react->s1_workup s1_purify Recrystallize Product s1_workup->s1_purify s2_start Suspend Triazol-ol & K2CO3 in DMF s1_purify->s2_start Intermediate 1 s2_react Add Dimethyl Sulfate, Heat to 45°C s2_start->s2_react s2_workup Aqueous Workup & Extraction s2_react->s2_workup s2_purify Concentrate to Crude Product s2_workup->s2_purify s3_start Add Methylated Precursor to POBr3 s2_purify->s3_start Intermediate 2 s3_react Heat to 100°C s3_start->s3_react s3_workup Quench on Ice, Basify, Extract s3_react->s3_workup s3_purify Column Chromatography s3_workup->s3_purify Final_Product Final_Product s3_purify->Final_Product Final Product

Caption: A step-by-step workflow for the synthesis of the target compound.

PART 3: Characterization and Physicochemical Data

Authentication of the final compound is critical. The following data provides the expected physicochemical properties and spectroscopic signatures for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

PropertyExpected Value / ObservationSource
CAS Number 942060-54-0[7][8][9]
Molecular Formula C₄H₆BrN₃[7][8][10]
Molecular Weight 176.02 g/mol [7][8]
Appearance White to off-white solid or oil
Boiling Point ~244°C at 760 mmHg (Predicted)[8]
Density ~1.77 g/cm³ (Predicted)[8]
¹H NMR (400 MHz, CDCl₃) δ ≈ 4.15 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃)Predicted
¹³C NMR (101 MHz, CDCl₃) δ ≈ 148 (C5), 127 (C4-Br), 41 (N-CH₃), 11 (C-CH₃)Predicted
Mass Spec (EI) m/z = 175, 177 ([M]⁺, characteristic 1:1 bromine isotope pattern)[8]

PART 4: Applications in Research and Development

The value of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole lies in its potential as a versatile building block for constructing more complex molecules.

  • Cross-Coupling Reactions: The C-Br bond is highly amenable to transition-metal-catalyzed cross-coupling reactions. This enables:

    • Suzuki Coupling: Introduction of aryl or vinyl groups.

    • Sonogashira Coupling: Introduction of alkyne functionalities.

    • Buchwald-Hartwig Amination: Formation of C-N bonds.

    • Heck Coupling: Formation of C-C bonds with alkenes.

  • Drug Discovery Scaffolding: The 2,5-disubstituted-2H-1,2,3-triazole core offers a distinct vectoral arrangement of substituents compared to the more common 1,4-disubstituted-1H isomers. This allows medicinal chemists to explore novel pharmacophore space, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.[2][6][11]

  • Materials Science: The unique electronic properties of this substituted triazole can be exploited in the design of novel organic electronic materials, ligands for metal complexes, or functional polymers.

References

A consolidated list of authoritative sources is provided for verification and further reading.

  • Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. [Link]

  • ResearchGate. Synthesis of 2H-1,2,3-Triazoles | Request PDF. [Link]

  • ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Triazole Derivatives in Modern Drug Discovery. [Link]

  • National Institutes of Health (NIH). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • National Institutes of Health (NIH). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

  • National Institutes of Health (NIH). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • MDPI. A safe and efficient synthesis of 4,7-dibromo[4][5][12]thiadiazolo[3,4-d]pyridazine and its SNAr reactions. [Link]

  • PubChemLite. 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. [Link]

  • AbacipharmTech. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. [Link]

  • National Institutes of Health (NIH). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. [Link]

  • ACS Publications. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [Link]

  • PubChem. 4-Bromo-2H-1,2,3-triazole. [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

  • Asian Journal of Chemistry. 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. [Link]

  • ResearchGate. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. [Link]

Sources

Unlocking the Potential of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, largely due to the robustness of its synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal "click chemistry" reaction.[1][2][3] This five-membered heterocycle is not merely a passive linker; its inherent stability, dipole character, and hydrogen bond accepting capabilities allow it to act as a valuable pharmacophore that actively participates in binding to biological targets.[1][2][4] The subject of this guide, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, presents a unique and underexplored platform for innovation. The strategic placement of a bromine atom at the 4-position offers a versatile chemical handle for postsynthetic modification, while the N2- and C5-methyl groups lock the tautomeric form and provide a defined steric and electronic profile. This document outlines key research trajectories for this molecule, providing a technical framework for its application in drug discovery, chemical biology, and materials science.

Core Molecular Attributes and Synthetic Overview

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a specific isomer within the vast family of triazoles. The "2H" designation indicates that the substituent (a methyl group) is on the central nitrogen atom of the triazole ring. This substitution pattern is critical as it prevents the tautomerism seen in NH-triazoles, offering a structurally defined and stable core.

While specific synthesis routes for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole are not extensively published, its synthesis can be logically inferred from established methods for related compounds. A plausible route involves the methylation of a 4-bromo-5-methyl-1H-1,2,3-triazole precursor, which itself can be derived from bromination of 5-methyl-1H-1,2,3-triazole. The methylation of N-unsubstituted triazoles often yields a mixture of N1 and N2 isomers, which would necessitate chromatographic separation. An alternative, more regioselective approach could involve the cycloaddition of methyl azide with 1-bromopropyne.

The key feature of this molecule is the C-Br bond. Halogenated heterocycles are pivotal intermediates in organic synthesis, serving as electrophilic partners in a vast array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This reactivity is the gateway to creating extensive libraries of novel chemical entities.

Research Area 1: Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety is a constituent of several FDA-approved drugs and is widely recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6][7] 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole serves as an ideal starting point for a fragment-based drug discovery (FBDD) or lead optimization campaign. The core directive is to utilize the bromo-substituent as a diversification point.

Rationale: The Power of Cross-Coupling for Library Generation

The bromine atom at the C4 position is poised for reaction under various cross-coupling conditions. This enables the introduction of a wide array of substituents, systematically modifying the compound's steric and electronic properties to probe interactions with biological targets. Key reactions include:

  • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.[8][9]

  • Sonogashira Coupling: Introduction of alkyne functionalities, which can serve as further reaction handles.

  • Buchwald-Hartwig Amination: Introduction of substituted amines, crucial for mimicking peptide bonds or forming key hydrogen bond interactions.

  • Heck Coupling: Introduction of vinyl groups.

This strategic diversification allows for the rapid generation of a focused library of analogues for high-throughput screening.

Proposed Workflow: Anticancer Agent Development

The following workflow outlines a screening cascade to identify and optimize novel anticancer agents derived from the core scaffold.

Anticancer_Workflow cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Lead Optimization A 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole B Parallel Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Purification & Characterization (HPLC, LC-MS, NMR) B->C D High-Throughput Screening (HTS) (e.g., NCI-60 Panel) C->D E Identify Initial 'Hits' (Compounds with >50% growth inhibition) D->E F Dose-Response Assays (Determine IC50 values) E->F G Orthogonal Assays (Apoptosis, Cell Cycle Arrest) F->G H Initial SAR Assessment G->H I Iterative Synthesis of Analogues H->I J In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) I->J K Refined Lead Candidate J->K

Caption: Workflow for anticancer drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 4-aryl-2,5-dimethyl-2H-1,2,3-triazoles.

Materials:

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2,5-dimethyl-2H-1,2,3-triazole.

Parameter Description Rationale
Catalyst Pd(PPh₃)₄A robust and common catalyst for Suzuki couplings, effective for aryl bromides.
Base K₂CO₃A moderately strong base required for the transmetalation step of the catalytic cycle.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle without causing significant degradation.

Research Area 2: Materials Science Applications

The high nitrogen content and aromatic stability of the triazole ring make it an attractive building block for functional materials.[10][11] Triazole-containing polymers and small molecules have found applications as corrosion inhibitors, components of organic light-emitting diodes (OLEDs), and heat-resistant materials.[10][12][13]

Rationale: Synthesis of Conjugated Polymers

The dibromo analogue, 4,5-dibromo-2-methyl-2H-1,2,3-triazole, could serve as a monomer for polymerization reactions.[14] Similarly, converting 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole into a diboronic ester derivative would allow it to be copolymerized with various dihaloarenes via Suzuki polymerization. The resulting polymers, featuring the electron-deficient triazole ring, could exhibit interesting electronic and photophysical properties, making them candidates for electron-transport layers in OLEDs.[13]

Polymer_Synthesis A 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole B Miayura Borylation A->B C Triazole Boronic Ester (Monomer 1) B->C E Suzuki Polycondensation (Pd Catalyst) C->E D Dihaloarene (e.g., Dibromofluorene) (Monomer 2) D->E F Conjugated Polymer E->F G Characterization (GPC, NMR, UV-Vis, CV) F->G H Device Fabrication (e.g., OLED) G->H

Caption: Pathway to conjugated triazole-containing polymers.

Rationale: Corrosion Inhibitors

Organic molecules containing heteroatoms (N, S, O) and π-systems are known to be effective corrosion inhibitors for metals in acidic media.[12] They function by adsorbing onto the metal surface, forming a protective barrier. The 1,2,3-triazole ring, with its three nitrogen atoms and π-electrons, is an excellent candidate for this application. The bromo-substituent can be replaced with various functional groups (e.g., thiols, long alkyl chains via coupling) to enhance surface adhesion and the formation of a hydrophobic layer.

Proposed Workflow: Corrosion Inhibitor Evaluation
  • Synthesis: Synthesize a series of derivatives from 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole with varying C4 substituents (e.g., phenyl, thiophenyl, octyl).

  • Electrochemical Testing:

    • Prepare solutions of an acidic medium (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitors.

    • Use a standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

    • Perform potentiodynamic polarization scans and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency (IE%).

  • Surface Analysis: Use techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to visualize the metal surface with and without the inhibitor, confirming the formation of a protective film.

  • Quantum Chemical Calculations: Employ Density Functional Theory (DFT) to model the adsorption of the inhibitors on the metal surface and correlate electronic properties (e.g., HOMO/LUMO energies) with inhibition efficiency.

Derivative C4-Substituent Hypothesized Inhibition Mechanism Target Property
ThiophenylStrong coordination of sulfur to the metal surface.Enhanced Adsorption
4-MethoxyphenylIncreased electron density on the aromatic ring for π-stacking.Increased Surface Coverage
OctylFormation of a hydrophobic barrier to repel aqueous species.Enhanced Barrier Properties

Conclusion

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is far more than a simple chemical building block; it is a versatile platform poised for significant contributions across multiple scientific disciplines. Its locked tautomeric state provides structural rigidity, while the C-Br bond serves as a key for unlocking vast chemical diversity through modern cross-coupling chemistry. The research avenues proposed herein—from the rational design of novel anticancer agents to the development of advanced functional materials—represent tangible and high-impact areas for future investigation. The systematic exploration of this scaffold, guided by the principles of causality and validated by robust experimental protocols, promises to yield a new generation of molecules with significant therapeutic and technological potential.

References

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores. Chemistry–An Asian Journal, 6(10), 2696-2718.
  • ResearchGate. (n.d.). Click Chemistry: 1,2,3-Triazoles as Pharmacophores. Retrieved January 7, 2026, from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click triazoles for bioconjugation. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • Yadav, M., Singh, I., & Singh, J. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 143, 107098. [Link]

  • Kucuk, M., et al. (2021). Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. Letters in Drug Design & Discovery, 18(1), 86-98. [Link]

  • Forezi, L. S. M., et al. (2021). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. The Chemical Record, 21(5), 1086-1117. [Link]

  • ResearchGate. (n.d.). Click‐chemistry for synthesizing natural products‐based 1,2,3‐triazole with anticancer activities. Retrieved January 7, 2026, from [Link]

  • Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 1-20. [Link]

  • Gucky, T., et al. (2016). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 21(8), 1043. [Link]

  • Ledwon, P., & Patalas, F. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. ChemistrySelect, 4(24), 7229-7233. [Link]

  • ResearchGate. (n.d.). Triazoles in Material Sciences. Retrieved January 7, 2026, from [Link]

  • Lgaz, H., et al. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Coatings, 10(1), 63. [Link]

  • de la Cruz, P., et al. (2016). Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. Current Organic Chemistry, 20(27), 2855-2871. [Link]

  • OUCI. (n.d.). Triazoles in Material Sciences. Retrieved January 7, 2026, from [Link]

  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(16), 3511-3531. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Polysubstituted 1,2,3-Triazoles

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The synthesis of specifically substituted triazoles, such as 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, is of significant interest for the development of novel pharmaceuticals and functional materials. While the direct construction of such a complex triazole from a simple precursor like dimethylamine is an intriguing concept, it presents considerable synthetic challenges in terms of regioselectivity and the controlled formation of multiple carbon-nitrogen and carbon-carbon bonds in a single operation.

A more robust and scientifically grounded approach involves a multi-step synthesis that builds the triazole core and then systematically introduces the desired substituents. This application note details a reliable and reproducible three-step protocol for the synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This strategy leverages the synthesis of a 5-methyl-1H-1,2,3-triazole intermediate, followed by regioselective bromination at the C4 position, and culminating in a directed N-methylation at the N2 position. This method offers excellent control over the final structure and is supported by established principles in heterocyclic chemistry.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy is designed for clarity, high yield, and ease of purification at each step.

Synthetic_Pathway Start Starting Materials Step1 Step 1: Synthesis of 5-methyl-1H-1,2,3-triazole Start->Step1 Step2 Step 2: Bromination at C4 Step1->Step2 Intermediate A Step3 Step 3: Regioselective N-methylation Step2->Step3 Intermediate B Product 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole Step3->Product

Caption: A three-step synthetic workflow for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Part 1: Synthesis of 5-methyl-1H-1,2,3-triazole (Intermediate A)

The initial step involves the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2] In this protocol, we will utilize propyne (or a suitable surrogate) and an azide source. For safety and convenience in a laboratory setting, sodium azide is a commonly used reagent.

Experimental Protocol: Step 1
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (6.5 g, 100 mmol) in 100 mL of a 1:1 mixture of tert-butanol and water.

  • Introduction of Alkyne: Carefully bubble propyne gas through the solution for 20 minutes, or alternatively, add a propyne surrogate such as 2-propyn-1-ol (5.6 g, 100 mmol).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (2.5 g, 10 mmol) and sodium ascorbate (4.0 g, 20 mmol) in 20 mL of water. The solution should turn a pale yellow, indicating the formation of the active Cu(I) species.

  • Reaction Initiation: Add the catalyst solution dropwise to the main reaction flask over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent system.

  • Workup and Isolation:

    • Once the reaction is complete, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 5-methyl-1H-1,2,3-triazole.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford pure 5-methyl-1H-1,2,3-triazole as a white solid.

Part 2: Bromination of 5-methyl-1H-1,2,3-triazole (Intermediate B)

The second step is the electrophilic bromination of the triazole ring at the C4 position. N-Bromosuccinimide (NBS) is an effective and easy-to-handle brominating agent for this transformation.[3][4] The reaction is typically carried out in a suitable organic solvent.

Experimental Protocol: Step 2
  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 5-methyl-1H-1,2,3-triazole (4.15 g, 50 mmol) in 50 mL of acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (9.8 g, 55 mmol) to the solution in portions over 10 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (9:1 dichloromethane:methanol).

  • Workup and Isolation:

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in 100 mL of ethyl acetate and wash with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude 4-bromo-5-methyl-1H-1,2,3-triazole can often be used directly in the next step. If necessary, it can be purified by recrystallization from an ethyl acetate/hexane mixture.

Part 3: Regioselective N-methylation to Yield 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

The final step is the N-methylation of 4-bromo-5-methyl-1H-1,2,3-triazole. The alkylation of NH-triazoles can potentially occur at N1 or N2. However, the presence of a bromine atom at the C4 position has been shown to direct alkylation preferentially to the N2 position.[5][6] This directing effect is crucial for the regioselective synthesis of the desired product.

N-methylation_Mechanism cluster_0 Regioselective N-methylation Intermediate_B 4-bromo-5-methyl-1H-1,2,3-triazole Product 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (Major Product) Intermediate_B->Product N2-alkylation (favored) Byproduct 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole (Minor Product) Intermediate_B->Byproduct N1-alkylation (disfavored) Base K2CO3 Base->Intermediate_B deprotonation Methylating_Agent Iodomethane (CH3I) Methylating_Agent->Product Methylating_Agent->Byproduct Solvent DMF

Caption: Rationale for the regioselective N2-methylation of the triazole intermediate.

Experimental Protocol: Step 3
  • Reaction Setup: To a solution of 4-bromo-5-methyl-1H-1,2,3-triazole (8.1 g, 50 mmol) in 100 mL of N,N-dimethylformamide (DMF), add potassium carbonate (10.4 g, 75 mmol).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath and add iodomethane (3.4 mL, 55 mmol) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the product and consumption of the starting material.

  • Workup and Isolation:

    • Pour the reaction mixture into 300 mL of ice-cold water.

    • Extract the aqueous suspension with diethyl ether (3 x 100 mL).

    • Combine the organic extracts, wash with water (3 x 100 mL) to remove DMF, and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to isolate 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1CuAAC CycloadditionSodium azide, Propyne, CuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂ORoom Temp.12-1885-95
2BrominationN-BromosuccinimideAcetonitrileRoom Temp.4-690-98
3N-methylationIodomethane, K₂CO₃DMF0 to RT8-1270-85 (N2 isomer)

Conclusion

This application note provides a comprehensive and reliable protocol for the multi-step synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. By employing a strategic sequence of a copper-catalyzed cycloaddition, electrophilic bromination, and a regioselective N-methylation, this method overcomes the challenges of direct synthesis and provides a high degree of control over the final product's structure. This protocol is intended for researchers and scientists in drug development and materials science, offering a practical guide to accessing this valuable heterocyclic compound.

References

  • Synthesis of 1,2,3-triazoles from primary amines, tosyl azides and 1,3-dicarbonyls. (n.d.).
  • Li, Y., et al. (2015). A practical synthesis method for a series of N1-substituted-1,2,3-triazoles. Frontiers in Chemistry.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Wan, J.-P., Cao, S., & Liu, Y. (2015). Regioselective Construction of 1,5-Disubstituted 1,2,3-Triazoles via Cascade Dual C–N Bond Formation, N–N Bond Formation, and an Acyl Migration-Based C–C Bond Formation. The Journal of Organic Chemistry, 80(17), 9028-9033.
  • Synthesis of 1,2,3-triazole hybrids with amine-ester functionality. (2023).
  • Elsebaie, M. M., et al. (2024).
  • Regioselective Synthesis of Polysubstituted N2-Alkyl/Aryl-1,2,3-Triazoles via 4-Bromo-5-iodo-1,2,3-triazole. (n.d.). Synfacts.
  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493.
  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493.
  • Wipf, P., et al. (2010). General Solution to the Synthesis of N-2-Substituted 1,2,3-Triazoles. Organic Letters, 12(20), 4632-4635.
  • 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis. (n.d.). ChemicalBook.
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Chemistry Central Journal.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024).
  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. (n.d.). PubChem.
  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. (n.d.). AbacipharmTech.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2020). The Journal of Organic Chemistry.
  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (2020). Oriental Journal of Chemistry.
  • CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative. (n.d.).
  • Recent advances in the synthesis of triazole derivatives. (2011).
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2021). RSC Advances.
  • Recent advances in the synthesis of triazole deriv
  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, 97%. (n.d.). Lab-Chemicals.Com.
  • Semi-Synthesis of New 1,2,3-Triazole Derivatives of 9-Bromonoscapine and their Anticancer Activities. (2020). Iranian Journal of Pharmaceutical Research.
  • 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis. (n.d.). ChemicalBook.

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Regioselective synthesis of 2,5-dimethyl-4-bromo-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 2,5-dimethyl-4-bromo-2H-1,2,3-triazole

Abstract

This application note provides a comprehensive guide for the regioselective synthesis of 2,5-dimethyl-4-bromo-2H-1,2,3-triazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology hinges on a highly efficient, bromo-directed N-2 alkylation of a 4-bromo-5-methyl-1H-1,2,3-triazole precursor. This strategy circumvents the common challenge of obtaining mixtures of N-1 and N-2 alkylated regioisomers, a frequent issue in the derivatization of NH-triazoles. We present a detailed theoretical framework, step-by-step experimental protocols, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The 1,2,3-triazole scaffold is a cornerstone in modern chemistry, renowned for its applications in pharmaceuticals, agrochemicals, and material science.[1] The specific substitution pattern on the triazole ring dictates its biological activity and physical properties. While the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles is well-established through catalyzed azide-alkyne cycloaddition reactions, methods for producing 2-substituted (2H) isomers with high regioselectivity are less common.[2] Direct alkylation of NH-triazoles often yields a mixture of N-1 and N-2 isomers, posing significant purification challenges.[3]

This guide details a robust and highly regioselective pathway that leverages a C-4 bromine substituent to direct methylation specifically to the N-2 position. The presence of the bromine atom is crucial; it sterically and electronically disfavors alkylation at the adjacent N-1 position, leading to the preferential formation of the desired 2H-1,2,3-triazole isomer.[4] This bromo-directed approach provides a reliable and scalable method to access polysubstituted 2H-1,2,3-triazoles.[4][5]

Mechanistic Rationale for N-2 Selectivity

The regioselectivity of the alkylation is governed by the electronic and steric environment of the deprotonated 4-bromo-5-methyl-1H-1,2,3-triazole intermediate. Upon deprotonation with a base like potassium carbonate, an ambident triazolide anion is formed with negative charge density on both N-1 and N-2. The subsequent alkylation with an electrophile (e.g., methyl iodide) can, in principle, occur at either nitrogen.

However, the bulky bromine atom at the C-4 position, along with the methyl group at C-5, creates significant steric hindrance around the N-1 position. This congestion makes the approach of the electrophile to N-1 sterically unfavorable. Consequently, the electrophile preferentially attacks the less hindered and electronically accessible N-2 position, leading to the predominant formation of the 2,5-dimethyl-4-bromo-2H-1,2,3-triazole isomer. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is known to enhance this selectivity.[5]

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Precursor 4-Bromo-5-methyl-1H-1,2,3-triazole Anion Triazolide Anion (Resonance Stabilized) Precursor->Anion  K₂CO₃ N2_Product N-2 Alkylation (Major Product) 2,5-dimethyl-4-bromo-2H-1,2,3-triazole Anion->N2_Product  MeI (Sterically Favored) N1_Product N-1 Alkylation (Minor Product) 1,5-dimethyl-4-bromo-1H-1,2,3-triazole Anion->N1_Product  MeI (Sterically Hindered)

Figure 1: Mechanistic rationale for regioselective N-2 methylation.

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available 4-methyl-1H-1,2,3-triazole. The first step involves the bromination of the triazole ring at the C-5 position. The second, key step is the regioselective methylation at the N-2 position.

G Start 4-Methyl-1H-1,2,3-triazole (Starting Material) Step1 Bromination (NBS, Acetonitrile) Start->Step1 Intermediate 4-Bromo-5-methyl-1H-1,2,3-triazole (Precursor) Step1->Intermediate Step2 N-Methylation (MeI, K₂CO₃, DMF) Intermediate->Step2 Purification Workup & Purification Step2->Purification Product 2,5-Dimethyl-4-bromo-2H-1,2,3-triazole (Final Product) Purification->Product

Figure 2: High-level experimental workflow for the synthesis.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole (Precursor)

This protocol describes the direct bromination of 4-methyl-1H-1,2,3-triazole.

Materials & Equipment:

  • 4-methyl-1H-1,2,3-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 4-methyl-1H-1,2,3-triazole (1.0 eq).

  • Dissolve the starting material in acetonitrile (approx. 10 mL per gram of triazole).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution portion-wise over 10 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step after drying if purity is sufficient.

Part 2: Regioselective Synthesis of 2,5-dimethyl-4-bromo-2H-1,2,3-triazole

This protocol is adapted from the bromo-directed alkylation methodology.[4]

Materials & Equipment:

  • 4-Bromo-5-methyl-1H-1,2,3-triazole (from Part 1)

  • Iodomethane (Methyl Iodide, MeI)

  • Potassium Carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask with stir bar

  • Thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Cooling bath (ice/salt or cryocooler)

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Add 4-bromo-5-methyl-1H-1,2,3-triazole (1.0 eq) and finely powdered potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF (approx. 15 mL per gram of triazole) to the flask via syringe.

  • Cooling: Cool the resulting suspension to -10°C using a cooling bath.

  • Methylation: Add iodomethane (1.2 eq) dropwise to the cold suspension over 20-30 minutes, ensuring the internal temperature does not exceed -5°C.

  • Reaction: Stir the reaction mixture at -10°C. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by slowly adding 50 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2,5-dimethyl-4-bromo-2H-1,2,3-triazole as a pure compound.

Quantitative Data Summary:

Reagent MW ( g/mol ) Equivalents Moles (mmol) Mass/Volume
4-Bromo-5-methyl-1H-triazole 162.00 1.0 10.0 1.62 g
Potassium Carbonate (K₂CO₃) 138.21 2.0 20.0 2.76 g
Iodomethane (MeI) 141.94 1.2 12.0 1.70 g (0.75 mL)
DMF (Solvent) 73.09 - - ~25 mL

| Product (Expected) | 176.02 | - | - | ~1.5 g (85% yield) |

Characterization and Validation

The identity and purity of the final product, 2,5-dimethyl-4-bromo-2H-1,2,3-triazole, must be confirmed through analytical methods.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shift of the N-methyl group in the 2H-isomer is characteristically different from that of an N-1 methyl group.

    • ¹³C NMR: Expect signals for the two methyl carbons and the two triazole ring carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₄H₆BrN₃. The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6][7]

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure K₂CO₃ is finely powdered and anhydrous. Extend reaction time. Check the quality of the iodomethane.
Product loss during workup.Be careful during extractions; DMF can cause emulsification. Use sufficient washing steps.
Mixture of Isomers Reaction temperature too high.Maintain the reaction temperature at -10°C or lower as this significantly improves regioselectivity.[4]
Incorrect solvent or base.DMF is the preferred solvent for high N-2 selectivity.[5] Ensure the base is non-nucleophilic.
Reaction Stalls Moisture in the reaction.Use anhydrous DMF and dry all glassware thoroughly. Run the reaction under an inert atmosphere.
Deactivated methylating agent.Use a fresh bottle of iodomethane.

Safety Precautions

  • Iodomethane (Methyl Iodide): Highly toxic, a carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves (use appropriate type, e.g., laminate film over nitrile), safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant that can be absorbed through the skin. It is also a suspected teratogen. Handle with care in a fume hood and wear appropriate PPE.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • General: Perform all operations in a well-ventilated chemical fume hood. Always wear safety glasses, a lab coat, and appropriate gloves.

References

  • Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]

  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174. [Link]

  • Wang, X.-j., et al. (2009). Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles | Request PDF. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole for the Synthesis of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Summary: This guide provides a comprehensive overview and detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. It covers the reaction mechanism, key experimental parameters, a step-by-step protocol, and troubleshooting advice to facilitate the synthesis of novel 4-aryl-1,2,3-triazole derivatives for applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of 1,2,3-Triazoles

The 1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its unique structural and electronic properties.[1] This five-membered heterocycle is a key component in a wide array of pharmacologically active compounds, demonstrating anticancer, antibacterial, antifungal, and antiviral activities.[2][3] Its metabolic stability and ability to act as a bioisostere for amide bonds make it an attractive motif for drug design.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool in modern organic synthesis.[7]

By applying the Suzuki-Miyaura reaction to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, researchers can efficiently access a diverse range of 4-aryl-2,5-dimethyl-2H-1,2,3-triazole derivatives. This strategy enables the systematic exploration of the chemical space around the triazole core, facilitating the development of new therapeutic agents and functional materials. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been reported, underscoring the feasibility of this approach.[8]

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[5][9] Understanding this cycle is crucial for rational optimization and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This is often the rate-determining step and results in a Pd(II) complex.[9][10] The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[10]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[11]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Catalytic_Cycle Fig 1. Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate R¹-Pd(II)L₂(Br) pd0->oa_intermediate Oxidative Addition tm_intermediate R¹-Pd(II)L₂(R²) oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination product 4-Aryl-Triazole (R¹-R²) tm_intermediate->product waste [X-B(OH)₃]⁻ tm_intermediate->waste aryl_halide 4-Bromo-Triazole (R¹-Br) aryl_halide->oa_intermediate boronic_acid Ar-B(OH)₂ (R²-B(OH)₂) boronic_acid->tm_intermediate base Base (e.g., K₂CO₃) base->tm_intermediate

Caption: Fig 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. For heteroaryl bromides, optimization is often necessary to achieve high yields.

  • Palladium Source & Ligand: The combination of the palladium precatalyst and the ligand is the heart of the catalytic system. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern systems often employ a Pd(II) source like Pd(OAc)₂ or a precatalyst (e.g., XPhos-Pd-G2) with a bulky, electron-rich phosphine ligand.[7][12] These advanced ligands, such as SPhos or XPhos, accelerate both the oxidative addition and reductive elimination steps and are particularly effective for coupling challenging heteroaryl substrates.[7]

  • Base Selection: The base is critical for activating the boronic acid for transmetalation.[13] The choice depends on the substrate's stability and the solvent system.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective for many substrates. Cesium carbonate is more soluble in organic solvents and can be beneficial for less reactive partners.[13]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often effective when carbonates fail, particularly with heteroaryl substrates.[7]

  • Solvent System: The solvent must solubilize all components of the reaction. Common choices include:

    • Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF), often used as a mixture with water (e.g., 4:1 or 5:1 ratio).[14]

    • Aromatic Solvents: Toluene is a good choice, especially for reactions requiring higher temperatures.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used but may require higher purification effort.

  • Reaction Temperature: Most Suzuki couplings of aryl bromides are conducted at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate.[15]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf) or XPhos-Pd-G2, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1-0.2 M)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Experimental_Workflow Fig 2. General Experimental Workflow start Reaction Setup inert Establish Inert Atmosphere (Ar/N₂ Purge) start->inert reagents Add Solids: - Bromo-triazole - Boronic Acid - Base - Catalyst/Ligand inert->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (e.g., 90-100 °C) solvent->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS, etc.) purify->analyze

Caption: Fig 2. A typical workflow for performing and analyzing the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inerting: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst/ligand system (e.g., XPhos-Pd-G2, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting bromo-triazole is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-2,5-dimethyl-2H-1,2,3-triazole product.

Optimization & Troubleshooting

If initial attempts result in low yield or incomplete conversion, a systematic optimization and troubleshooting approach is necessary.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition A (Standard)Condition B (For Electron-Rich/Hindered Partners)Rationale
Catalyst PdCl₂(dppf) (2 mol%)XPhos-Pd-G2 (2 mol%)Buchwald-type precatalysts are highly active for challenging substrates.[7][12]
Ligand (Included in catalyst)(Included in catalyst)Bulky, electron-rich ligands accelerate key steps in the catalytic cycle.[7]
Base K₂CO₃ (2 equiv)K₃PO₄ (2-3 equiv)K₃PO₄ is often more effective for heteroaryl couplings.[13]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or 2-MeTHF / H₂O (10:1)Higher boiling solvents can increase reaction rates.[16]
Temperature 90 °C110 °CIncreased temperature can overcome higher activation barriers.[16]

Table 2: Common Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or oxidized ligand).2. Insufficient temperature.3. Poor choice of base or ligand.1. Use a fresh catalyst/ligand from an inert-atmosphere-stored container. Consider a robust precatalyst.[15]2. Increase the reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃) and ligands (e.g., SPhos).[7][13]
Protodeboronation 1. Decomposition of the boronic acid.2. Reaction conditions are too harsh (high temp, strong base).1. Use the boronic acid as soon as possible after purchase/synthesis. Consider switching to a more stable pinacol boronate ester (BPin).[13]2. Attempt the reaction at a lower temperature or with a milder base (e.g., K₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the solvent is thoroughly degassed (e.g., by sparging with argon for 15-20 mins) and the reaction is maintained under a positive pressure of inert gas.[13]
Formation of Palladium Black Catalyst decomposition.This often indicates the ligand is not effectively stabilizing the Pd(0) species. Switch to a bulkier, more electron-rich ligand.[15]

References

Sources

Application Notes & Protocols: The Strategic Utility of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in Advanced Click Chemistry Workflows

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. We move beyond simple descriptions to explain the underlying chemical principles and provide robust, field-tested protocols for its use as a versatile scaffold in complex molecular design.

Foundational Insight: Why 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole?

The true power of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole lies not in its direct participation as a reactant in a primary click reaction, but in its role as a stable, pre-functionalized core for post-click modification . The 1,2,3-triazole ring is exceptionally stable, often considered a bioisostere for amide bonds, and serves as a rigid linker that can favorably orient substituents for biological interactions.[1][2] The substituents on this specific triazole offer a triad of strategic advantages:

  • The 4-Bromo Group: This is the molecule's primary reactive handle. The carbon-bromine bond is a well-established substrate for a vast array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, a critical advantage in library synthesis for drug discovery.[3][4]

  • The 2,5-Dimethyl Groups: The N-methyl group at the 2-position defines the triazole as a specific, stable isomer (2H-1,2,3-triazole), preventing tautomerization and ensuring a fixed three-dimensional geometry. The C-methyl group at the 5-position can influence solubility and provides steric bulk that can modulate biological activity or direct subsequent chemical transformations.

  • The Triazole Core: Formed via the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the triazole core is the quintessential "click" linkage.[5][6] Its formation is reliable, high-yielding, and tolerant of a wide range of functional groups, making it the ideal foundation upon which to build complexity using the bromo-handle.[7][8]

The overall workflow, therefore, involves creating a library of diverse molecules starting from a common, easily accessible brominated core.

G cluster_0 Scaffold Synthesis cluster_1 Post-Click Diversification cluster_2 Application A Bromo-alkyne + Methyl Azide B CuAAC Click Reaction A->B C 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole B->C D Suzuki Coupling (Aryl Boronic Acids) C->D E Sonogashira Coupling (Terminal Alkynes) C->E F Diverse Arylated Triazoles D->F G Alkyne-Functionalized Triazoles E->G Drug Discovery\nScreening Drug Discovery Screening F->Drug Discovery\nScreening H Secondary CuAAC (Bioconjugation) G->H J Labeled Biomolecule H->J I Azide-Tagged Biomolecule I->H

Caption: Strategic workflow for utilizing the bromo-triazole scaffold.

The CuAAC Reaction: The Foundation of Triazole Synthesis

The CuAAC reaction is the most robust method for generating the 1,4-disubstituted 1,2,3-triazole core.[9][10] The reaction proceeds via a catalytic cycle where copper(I) activates a terminal alkyne, facilitating its cycloaddition with an azide.[11][12] This process is highly regioselective, exclusively yielding the 1,4-isomer, a direct consequence of the copper-acetylide intermediate formation.[10]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + Alkyne Alkyne R1-C≡CH Alkyne->Acetylide Azide R2-N3 Coordination Azide Coordination Azide->Coordination Product 1,4-Triazole Product Product->CuI Regenerates Catalyst Acetylide->Coordination + Azide Cyclization Six-Membered Cu-Intermediate Coordination->Cyclization Rearrangement Copper Triazolide Cyclization->Rearrangement Rearrangement->Product + H+

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation

Objective: To leverage the bromo substituent for introducing aryl or heteroaryl moieties, a common strategy in creating libraries of potential pharmacophores. The Suzuki reaction is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids.

Causality: This protocol uses a palladium(0) catalyst which undergoes oxidative addition into the C-Br bond of the triazole. Following transmetalation with the activated boronic acid (boronate) and subsequent reductive elimination, the new C-C bond is formed, regenerating the Pd(0) catalyst. The base is critical for activating the boronic acid to form the more nucleophilic boronate species. A mixed solvent system like dioxane/water ensures solubility of both organic and inorganic reagents.

Materials & Reagents Summary

ReagentFunctionTypical Amount
4-Bromo-2,5-dimethyl-2H-1,2,3-triazoleStarting Material1.0 equiv
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium Catalyst2 - 5 mol%
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0 equiv
1,4-Dioxane / H₂OSolvent System4:1 or 5:1 ratio

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-triazole is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure arylated triazole product.

Application Protocol 2: Sonogashira Coupling for an Iterative Click Handle

Objective: To install a terminal alkyne onto the triazole core. This is a powerful strategy as it transforms the product into a substrate for a second click reaction, enabling the synthesis of complex bi-triazole systems or for bioconjugation.

Causality: The Sonogashira coupling employs a dual-catalyst system. The palladium catalyst functions similarly to the Suzuki reaction, activating the C-Br bond. A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper-acetylide intermediate, which is the active nucleophile that participates in the palladium cycle. An amine base (e.g., triethylamine) is used both as a base and often as a solvent.

Materials & Reagents Summary

ReagentFunctionTypical Amount
4-Bromo-2,5-dimethyl-2H-1,2,3-triazoleStarting Material1.0 equiv
Terminal AlkyneCoupling Partner1.5 - 2.0 equiv
PdCl₂(PPh₃)₂Palladium Catalyst2 - 5 mol%
Copper(I) Iodide (CuI)Co-catalyst4 - 10 mol%
Triethylamine (Et₃N) or DiisopropylamineBase / SolventCan be used as solvent
Tetrahydrofuran (THF)Co-solvent (optional)-

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a Schlenk flask, add 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Degassing: Seal the flask and cycle between vacuum and inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Et₃N). Add the base (if not used as the solvent) followed by the terminal alkyne (1.5 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-8 hours. Monitor progress by TLC.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like dichloromethane and water. Separate the layers.

  • Purification: Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the alkyne-functionalized triazole.

Application Protocol 3: Aqueous Bioconjugation via Secondary CuAAC

Objective: To conjugate the alkyne-functionalized triazole probe (synthesized via Protocol 2) to an azide-modified biomolecule (e.g., a protein or oligonucleotide) in an aqueous environment.

Causality: Standard CuAAC reagents are often toxic to biological systems and can cause protein precipitation.[5] This protocol uses a water-soluble ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which stabilizes the catalytic Cu(I) ion, preventing its disproportionation and reducing cellular toxicity.[13] Sodium ascorbate is used as a biocompatible reducing agent to generate the active Cu(I) species in situ from a stable Cu(II) source like CuSO₄.[13][14]

Materials & Reagents Summary

ReagentFunctionStock ConcentrationFinal Concentration
Azide-modified BiomoleculeTarget for conjugation1-10 mg/mL10-100 µM
Alkyne-Triazole ProbeLabeling reagent10 mM (in DMSO)100-500 µM
CuSO₄·5H₂OCopper(II) source100 mM (in H₂O)1 mM
Sodium AscorbateReducing Agent500 mM (in H₂O)5 mM
THPTACu(I) Stabilizing Ligand100 mM (in H₂O)5 mM
PBS or HEPES BufferReaction MediumpH 7.4-

Step-by-Step Methodology:

  • Prepare Biomolecule Solution: In a microcentrifuge tube, prepare the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

  • Prepare Premix: In a separate tube, prepare a fresh premix of the catalyst. Add the THPTA ligand solution first, followed by the CuSO₄ solution. Vortex briefly. The ligand should be in excess of the copper.

  • Add Reagents to Biomolecule: To the biomolecule solution, add the alkyne-triazole probe from its DMSO stock. Mix gently.

  • Initiate the Reaction: Add the Copper/THPTA premix to the biomolecule solution. Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction. The total reaction volume should be kept as small as feasible to maintain high reactant concentrations.

  • Incubation: Incubate the reaction at room temperature or 37 °C for 1-4 hours. Protect from light if using fluorescent probes.

  • Purification: Remove excess unreacted probe and catalyst components. For proteins, this can be achieved via dialysis, spin filtration (using a molecular weight cutoff filter), or size-exclusion chromatography.

This self-validating protocol ensures that conjugation only occurs between the alkyne-probe and the azide-biomolecule, exemplifying the bio-orthogonality of the click chemistry paradigm.[5]

References

  • Application Notes and Protocols: 4-Bromo-1-butyne in Click Chemistry for Triazole Synthesis. (2025). Benchchem.
  • 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis. ChemicalBook.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of The Electrochemical Society.
  • Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond.
  • 4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole. Smolecule.
  • Click Chemistry: Synthesis of a Triazole. MDHV.
  • Click Triazoles for Bioconjug
  • Click Chemistry Protocols. BroadPharm.
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Semantic Scholar.
  • Facile synthesis of bromo- and iodo-1,2,3-triazoles.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies.
  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. PubChemLite.
  • Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. YouTube.
  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. AbacipharmTech.
  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in W
  • 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis. ChemicalBook.
  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. PubMed Central.
  • Synthesis of 1,2,3-triazole-linked Pyrrolobenzodiazepine Conjugates Employing 'Click' Chemistry: DNA-binding Affinity and Anticancer Activity. PubMed.
  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. MDPI.
  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. CymitQuimica.
  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. Echemi.
  • New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymeriz

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Application Notes & Protocols: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a "privileged structure" in medicinal chemistry, prized for its exceptional stability, synthetic accessibility, and unique physicochemical properties.[1][2] This five-membered heterocycle is not merely a passive linker; it actively engages in hydrogen bonding, possesses a significant dipole moment, and serves as a robust bioisostere for amide bonds, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[3][4][5] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this core readily accessible for drug discovery programs.[6][7]

Within this valuable class of compounds, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole stands out as a particularly strategic building block. Its design incorporates three key features for API synthesis:

  • The 1,2,3-Triazole Core: Provides a stable, aromatic scaffold with favorable drug-like properties.[8][9]

  • A C4-Bromo Substituent: Acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular complexity.[10]

  • N2 and C5-Methyl Groups: These small alkyl substituents provide steric and electronic modulation, influencing the molecule's conformation and interaction with biological targets while potentially improving solubility.

This guide provides a detailed overview of the applications of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, focusing on its use in palladium-catalyzed cross-coupling reactions to construct novel API scaffolds. We present a validated, step-by-step protocol for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.

Diagram 1: Structure and Key Features

cluster_main 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole cluster_features Key Functional Sites for API Synthesis mol mol N2_Methyl N2-Methyl Group (Modulates Solubility & Conformation) N2_Methyl->mol C5_Methyl C5-Methyl Group (Steric & Electronic Influence) C5_Methyl->mol Bromo C4-Bromo Handle (Primary site for Cross-Coupling) Bromo->mol

Caption: Structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole with key functional sites highlighted.

Physicochemical and Handling Information

A clear understanding of the building block's properties is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 942060-54-0[11][12]
Molecular Formula C₄H₆BrN₃[13][14]
Molecular Weight 176.02 g/mol [14]
Monoisotopic Mass 174.9745 Da[13]
Purity Typically ≥97%[12][14]
Appearance No data available (often off-white to light brown solid)[14]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen)[12]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Organobromides should be treated as potentially toxic and irritant. Avoid contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information before use.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the triazole ring is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[15] Among these, the Suzuki-Miyaura reaction is exceptionally powerful for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This reaction provides a direct and reliable route to forge a C(sp²)-C(sp²) bond between the triazole core and a new aryl or heteroaryl moiety.[10][16]

The ability to regioselectively functionalize the C4 position is a key advantage. A recent study demonstrated that 4-bromo-NH-1,2,3-triazoles can be selectively N-2 alkylated, and the resulting bromides are excellent substrates for subsequent Suzuki cross-coupling reactions, providing an efficient pathway to 2,4,5-trisubstituted triazoles.[17] This precedent underscores the reliability of the C-Br bond as a reactive handle for C-C bond formation.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

start Start: Reagent Assembly reagents 1. Building Block (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) 4. Base (e.g., Na₂CO₃, 2.0 eq) 5. Solvents (e.g., Toluene/EtOH/H₂O) start->reagents Gather setup Reaction Setup (Inert Atmosphere) reagents->setup Combine heating Heating & Stirring (e.g., 80-100 °C, 4-12 h) setup->heating Execute monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring Periodically Check monitoring->heating Continue if incomplete workup Aqueous Workup (Phase Separation & Extraction) monitoring->workup Proceed if complete purification Purification (Silica Gel Chromatography) workup->purification product Final Product: 4-Aryl-2,5-dimethyl-2H-1,2,3-triazole purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

This protocol describes a robust and widely applicable method for coupling the title compound with various aryl or heteroaryl boronic acids.

Materials:

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous)

  • Ethanol (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Instrumentation:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup (The "Why"): To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 equiv), the desired boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv). Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.

  • Solvent and Base Addition: Add Toluene, Ethanol, and a 2M aqueous solution of Na₂CO₃ in a typical ratio of 3:1:1 (v/v/v) to achieve a final substrate concentration of approximately 0.1-0.2 M. Causality: This solvent mixture facilitates the dissolution of both the organic-soluble starting materials and the water-soluble inorganic base. The base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid.

  • Reaction Execution: Equip the flask with a condenser, and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with Ethyl Acetate.

    • Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure 4-aryl-2,5-dimethyl-2H-1,2,3-triazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Building API Scaffolds: A Conceptual Application

The true power of this building block lies in its ability to rapidly generate libraries of analogues for Structure-Activity Relationship (SAR) studies. By coupling the triazole with boronic acids that are themselves fragments of known bioactive molecules, novel hybrid APIs can be constructed. For instance, many kinase inhibitors feature a "hinge-binding" heterocycle linked to a larger aromatic system. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole can serve as a novel hinge-binding motif, with the Suzuki reaction installing the required peripheral scaffold.

Diagram 3: Conceptual Pathway to a Kinase Inhibitor Scaffold

BuildingBlock 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole Coupling Suzuki-Miyaura Coupling BuildingBlock->Coupling BoronicAcid Complex Boronic Acid (e.g., from a known pharmacophore) BoronicAcid->Coupling API_Scaffold Novel API Scaffold (e.g., Kinase Inhibitor Core) Coupling->API_Scaffold Forms C-C Bond

Caption: Logical diagram showing the use of the building block to generate a complex API scaffold.

Conclusion

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a high-value, versatile building block for medicinal chemistry and drug discovery. Its stable triazole core and strategically placed bromo-handle provide a reliable platform for constructing diverse molecular architectures through well-established cross-coupling methodologies. The protocols and insights provided in this guide are designed to empower researchers to leverage this reagent effectively, accelerating the synthesis of novel compounds and the development of next-generation active pharmaceutical ingredients.

References

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  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

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  • Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Available at: [Link]

  • 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. PubChem. Available at: [Link]

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. AbacipharmTech. Available at: [Link]

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Introduction: The Versatility of the 1,2,3-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. This five-membered heterocycle is not found in nature, yet its synthetic accessibility and unique physicochemical properties have led to its incorporation into a wide array of biologically active compounds. Triazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The triazole moiety is metabolically stable and capable of participating in hydrogen bonding, which can enhance binding to biological targets and improve solubility.

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and straightforward. However, the functionalization of pre-formed triazole rings is a critical strategy for generating molecular diversity. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole serves as a highly valuable and versatile building block for this purpose. The bromine atom at the C4 position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

This guide provides detailed application notes and protocols for the derivatization of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, focusing on three powerful palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Strategic Overview: A Workflow for Derivatization

The derivatization process follows a logical sequence from the starting bromo-triazole to the final, purified product. Each stage requires careful selection of reagents and conditions to achieve the desired transformation efficiently and in high yield.

G cluster_start Setup cluster_reaction Cross-Coupling Reaction cluster_end Workup & Analysis Start 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole Coupling Select Coupling Partner: - Boronic Acid (Suzuki) - Terminal Alkyne (Sonogashira) - Amine (Buchwald-Hartwig) Start->Coupling Reaction Pd-Catalyzed Reaction (Catalyst, Ligand, Base, Solvent) Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization Final Purified Derivative Characterization->Final

Caption: General experimental workflow for derivatization.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. It involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. For 4-bromo-1,2,3-triazoles, Suzuki coupling provides an efficient route to 2,4,5-trisubstituted triazoles.

Mechanistic Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the triazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. A base is crucial for activating the organoboron species to facilitate this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G center Pd(II) pd0 Pd(0)L₂ pdx Ar-Pd(II)-X L₂ pd0->pdx Oxidative Addition pdar Ar-Pd(II)-R' L₂ pdx->pdar Transmetalation pdar->pd0 Reductive Elimination product Ar-R' pdar->product boronate R'-B(OR)₃⁻ boronate->pdar reactant Ar-X reactant->pdx G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)-X L₂ pd0->pdx Oxidative Addition (Ar-X) pdar Ar-Pd(II)-C≡CR' L₂ pdx->pdar Transmetalation pdar->pd0 Reductive Elimination product Ar-C≡CR' pdar->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Base cu_acetylide->pdar alkyne H-C≡CR' alkyne->cu_acetylide G center Pd(II) pd0 Pd(0)L₂ pdx Ar-Pd(II)-X L₂ pd0->pdx Oxidative Addition pdamido Ar-Pd(II)-NR'R'' L₂ pdx->pdamido Amine Binding & Deprotonation (Base) pdamido->pd0 Reductive Elimination product Ar-NR'R'' pdamido->product amine HNR'R'' amine->pdamido reactant Ar-X reactant->pdx

Application Notes & Protocols: A Comprehensive Guide to the Regioselective N-Alkylation of 4-Bromo-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the regioselective N-alkylation of 4-bromo-1,2,3-triazoles, a critical transformation in the synthesis of polysubstituted 1,2,3-triazoles. N-substituted 1,2,3-triazoles are significant structural motifs in medicinal chemistry, materials science, and agrochemicals. However, controlling the site of N-alkylation on the triazole ring presents a considerable synthetic challenge. This document outlines a robust and field-proven method that leverages the steric influence of a C4-bromo substituent to direct alkylation preferentially to the N2 position. We will delve into the mechanistic underpinnings of this regioselectivity, provide a detailed step-by-step experimental protocol, and present comparative data to guide researchers in achieving optimal outcomes.

Introduction: The Challenge of Regioselectivity in Triazole Alkylation

The 1,2,3-triazole nucleus possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N3), leading to the potential for a mixture of regioisomeric products upon alkylation.[1] The synthesis of specific regioisomers, particularly N2-substituted triazoles, has been a persistent challenge in synthetic chemistry.[2] While methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provide excellent control for 1,4-disubstituted (N1) triazoles, general methods for accessing N2-substituted isomers have been less common.[3]

The protocol detailed herein addresses this challenge by employing a 4-bromo-1,2,3-triazole scaffold. The bromine atom at the C4 position exerts a significant steric effect, effectively shielding the adjacent N1 and N3 positions. This steric hindrance disfavors the approach of an alkylating agent to these sites, thereby directing the alkylation to the more sterically accessible N2 position.[3][4] This "bromo-directed" strategy offers a reliable and high-yielding pathway to N2-alkylated 4-bromo-1,2,3-triazoles, which are versatile intermediates for further functionalization.[3]

Mechanistic Rationale and Regiochemical Control

The regioselectivity of the alkylation is primarily governed by steric factors. The triazole anion, formed upon deprotonation by a base such as potassium carbonate, presents three nucleophilic nitrogen centers.

Figure 1: Steric hindrance from the C4-bromo group directs alkylation to the N2 position.

The bulky bromine atom adjacent to N1 and N3 creates a sterically congested environment, making these positions less accessible to the incoming alkyl halide. Consequently, the N2 position, being further removed from the C4 substituent, becomes the preferred site of attack. The choice of solvent and temperature can further fine-tune this selectivity. Anhydrous dimethylformamide (DMF) is an ideal solvent as it effectively dissolves the triazole salt and facilitates the SN2 reaction. Lowering the temperature, particularly for more reactive alkylating agents like benzyl bromide, can further enhance the regioselectivity by minimizing side reactions.[3][5]

Detailed Experimental Protocol

This protocol is a generalized procedure based on the successful methods reported by Wang, et al.[3] Researchers should optimize conditions for their specific substrates.

Materials and Reagents
  • 4-Bromo-1,2,3-triazole derivative (1.0 equiv)

  • Alkyl halide (e.g., alkyl bromide) (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, powdered (2.0-3.0 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Temperature-controlled bath (for reactions below room temperature)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

Step-by-Step Procedure

G A 1. Setup and Inert Atmosphere Add 4-bromo-1,2,3-triazole and K₂CO₃ to a dry flask. Establish an inert atmosphere (N₂ or Ar). B 2. Solvent and Reagent Addition Add anhydrous DMF via syringe. Cool to the desired temperature (-10 °C to RT). A->B C 3. Alkylation Add alkyl halide dropwise. Stir for 5-10 hours, monitoring by TLC. B->C D 4. Quenching and Extraction Quench the reaction with water. Extract the aqueous phase with ethyl acetate (3x). C->D E 5. Work-up Combine organic layers. Wash with water and brine. Dry over Na₂SO₄ or MgSO₄. D->E F 6. Purification Filter and concentrate in vacuo. Purify the crude product by silica gel column chromatography. E->F G 7. Characterization Analyze the purified product. Determine yield and regioselectivity (NMR, HPLC). F->G

Figure 2: General workflow for the N-alkylation of 4-bromo-1,2,3-triazoles.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 4-bromo-1,2,3-triazole (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for several minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting triazole.

  • Temperature Control: Stir the suspension at room temperature. For highly reactive alkylating agents (e.g., benzyl bromide, allyl bromide), cool the reaction mixture to -10 °C or 0 °C using an appropriate cooling bath.[3]

  • Alkylation: Slowly add the alkyl halide (1.2 equiv) dropwise to the stirred suspension.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions with less reactive alkyl halides at room temperature may take 5-7 hours, while more reactive halides at lower temperatures may require 5-10 hours.[3]

  • Quenching: Once the reaction is complete, quench by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic extracts and wash with water (2x) to remove DMF, followed by a wash with saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired N2-alkylated product from the minor N1/N3 isomers and any unreacted starting material.[6]

Characterization and Validation

The definitive assignment of the N-alkylation site is crucial. This is reliably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1H and 13C NMR: The chemical shifts of the protons and carbons on the alkyl group and the triazole ring will differ between the N1, N2, and N3 isomers.

  • 2D NMR (HMBC/NOESY): Two-dimensional NMR experiments are powerful tools for unambiguous structure determination. For example, a Nuclear Overhauser Effect (NOE) correlation between the triazole ring proton and the protons of the N-alkyl group can help establish connectivity. Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the alkyl group protons and the triazole ring carbons. In many cases, the chemical shift of the methylene protons in the N1/N3 isomers appears at a higher field due to shielding by an adjacent aromatic ring on the triazole core.[3]

Performance Data and Scope

The bromo-directed alkylation protocol is effective for a range of 4-bromo-1,2,3-triazoles and various alkyl bromides. The following table summarizes representative results, demonstrating the high regioselectivity and yields achievable with this method.

Entry4-Bromo-1,2,3-triazole (Substituent at C5)Alkyl BromideTemp (°C)N2 : (N1+N3) RatioIsolated Yield of N2 Isomer (%)
1PhenylBenzyl bromide-1090:1085
2PhenylEthyl bromoacetate-1092:888
3PhenylPropargyl bromide-1091:986
44-MethoxyphenylBenzyl bromide-1092:887
5MethylBenzyl bromide-1087:1382
6Phenyln-Butyl bromideRT89:1185

Data synthesized from Wang, X.-j., et al. (2009). Organic Letters.[3]

Safety and Handling Precautions

  • Alkyl Halides: Many alkyl halides are lachrymators, toxic, and potentially carcinogenic. Always handle them in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Handle exclusively in a chemical fume hood and wear appropriate PPE.[8]

  • Potassium Carbonate: While not highly hazardous, powdered K₂CO₃ can be an irritant to the respiratory tract and eyes. Avoid inhaling the dust.

  • General Precautions: Always review the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The protocol for bromo-directed N-alkylation of 4-bromo-1,2,3-triazoles is a highly effective and reliable method for the regioselective synthesis of N2-substituted triazoles. The steric influence of the bromine atom provides a straightforward and predictable means of controlling the reaction's outcome, achieving high yields and excellent selectivity. The resulting 2-alkyl-4-bromo-1,2,3-triazoles are valuable synthetic intermediates that can be further elaborated through cross-coupling or reduction reactions, opening a versatile entry point to a wide array of complex, polysubstituted 1,2,3-triazoles for applications in drug discovery and materials science.[3]

References

  • Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]

  • Sherrill, W. M. (1981). Purification of triazoles. U.S. Patent No. 4,269,987. Washington, DC: U.S. Patent and Trademark Office.
  • NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. Available at: [Link]

  • Request PDF. (n.d.). Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles. ResearchGate. Available at: [Link]

  • Olech, M., Sadowski, J., & Rój, E. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 25(21), 5039. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields. Available at: [Link]

  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 2). Available at: [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Available at: [Link]

  • Wipf, P., & Wang, X. (2010). General solution to the synthesis of N-2-substituted 1,2,3-triazoles. Organic Letters, 12(20), 4632–4635. Available at: [Link]

  • Safe Operating Procedure. (n.d.). Pyrophoric Substances That Emit Flammable Gases When In Contact With Water Hazards & Risk Minimization. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Musacchio, A. J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available at: [Link]

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4... Available at: [Link]

  • NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Available at: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • Le, Z.-G., et al. (2010). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Synthesis in Crop Protection

Chemical synthesis is the bedrock of modern agriculture, providing the innovative tools necessary to safeguard global food production. The development of a new agrochemical, from initial discovery to commercial-scale production, is a testament to the power of synthetic chemistry. It is a discipline that balances the need for high efficacy against target pests with the critical demands of environmental safety and economic viability. The synthetic chemist's role is not merely to construct a molecule, but to design a process that is efficient, scalable, and sustainable. This involves a deep understanding of reaction mechanisms, the strategic selection of intermediates, and the constant pursuit of optimization.

This guide moves beyond theoretical concepts to provide an in-depth look at the synthetic strategies behind three market-leading agrochemicals: the herbicide glyphosate, the insecticide chlorantraniliprole, and the fungicide azoxystrobin. We will dissect their synthetic pathways, explaining the causality behind the chosen routes and providing detailed protocols that reflect industry-proven methodologies. The aim is to equip researchers, scientists, and development professionals with both the foundational knowledge and the practical insights required to navigate the complex landscape of agrochemical synthesis.

Case Study 1: Glyphosate - A Pillar of Global Herbicides

Glyphosate is a broad-spectrum systemic herbicide that functions by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids.[1] Its discovery and the development of its large-scale synthesis revolutionized weed management. Industrially, two primary routes dominate, both leveraging the principles of the Kabachnik–Fields reaction.[1]

Synthetic Strategy: The Glycine Route

The glycine route is a widely adopted method for glyphosate synthesis due to the availability and relatively low cost of the starting materials.[1][2] The core of this process is a phosphomethylation reaction, a variation of the Mannich reaction, where glycine is reacted with formaldehyde and a phosphorus source, typically dimethyl phosphite or phosphorous acid.[1][3][4]

Causality of Experimental Choices:

  • Glycine as a building block: Glycine provides the essential N-carboxymethyl backbone of the final molecule.[1]

  • Formaldehyde: Acts as the one-carbon source to link the glycine nitrogen to the phosphorus atom.

  • Phosphorous Acid/Derivatives: Provides the phosphonate moiety that is critical for the herbicide's mode of action.

  • Acid Hydrolysis: The reaction initially forms an ester intermediate, which requires a strong acid hydrolysis step to yield the final glyphosate acid.[3] This step is critical for achieving the final active ingredient.

Below is a diagram illustrating the logical flow of the glycine-based synthesis of glyphosate.

Glyphosate_Synthesis Glycine Glycine Condensation Condensation Reaction (Mannich-type) Glycine->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Phosphorous_Source Dimethyl Phosphite (or Phosphorous Acid) Phosphorous_Source->Condensation Intermediate N-(phosphonomethyl)glycine Ester Intermediate Condensation->Intermediate Forms Ester Hydrolysis Acid Hydrolysis (Reflux) Intermediate->Hydrolysis HCl Hydrochloric Acid (Concentrated) HCl->Hydrolysis Drives reaction Purification Crystallization & Isolation Hydrolysis->Purification Crude Product Glyphosate Glyphosate Purification->Glyphosate Final Product

Caption: Workflow for Glyphosate synthesis via the Glycine route.

Experimental Protocol: Glyphosate Synthesis (Glycine Route)

This protocol is a representative laboratory-scale adaptation of the industrial process.

Step 1: Condensation Reaction

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add glycine (0.1 mol) and dimethyl phosphite (0.12 mol).[2]

  • Begin stirring to form a slurry.

  • Carefully add paraformaldehyde (0.1 mol) to the mixture.

  • Heat the reaction mixture to 50°C and maintain for approximately 2-3 hours. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by TLC or HPLC.

Step 2: Hydrolysis

  • Once the condensation is complete, cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid (0.35 mol) to the flask under vigorous stirring.[2] The addition is highly exothermic and should be performed in an ice bath.

  • After the addition is complete, heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours to ensure complete hydrolysis of the ester intermediate.[2]

Step 3: Isolation and Purification

  • Cool the reaction mixture to approximately 10°C in an ice bath.

  • Adjust the pH of the solution to 1.0-1.5 by the careful addition of a base (e.g., concentrated NaOH solution) to precipitate the glyphosate product.[2]

  • The resulting white precipitate is collected by filtration.

  • Wash the solid with cold deionized water and then with a cold organic solvent like methanol to remove impurities.

  • Dry the final product under vacuum at 60-70°C to a constant weight.

ParameterConditionPurposeExpected Yield/Purity
Condensation Temp. 50°CTo facilitate the Mannich-type reaction without significant side product formation.>95% conversion
Hydrolysis Temp. 110-120°C (Reflux)To ensure complete cleavage of the phosphonate ester to the carboxylic acid.>98% hydrolysis
Precipitation pH 1.0 - 1.5Glyphosate is least soluble at its isoelectric point, maximizing precipitation.~80% Yield, >95% Purity

Case Study 2: Chlorantraniliprole - A Modern Diamide Insecticide

Chlorantraniliprole represents a significant advancement in insecticide chemistry, belonging to the anthranilic diamide class.[5] It acts as a potent and selective activator of insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis.[6] Its synthesis is a prime example of a convergent strategy, where complex molecular fragments are prepared separately before being joined in the final steps. This approach maximizes overall yield and simplifies purification.

Synthetic Strategy: Convergent Amide Coupling

The industrial synthesis of chlorantraniliprole involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate A) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate B).[5][6] The final amide bond can be formed directly or via a two-step process involving a benzoxazinone intermediate.[5][7]

Causality of Experimental Choices:

  • Convergent Approach: Synthesizing complex intermediates A and B separately allows for optimization of each reaction sequence independently. This is more efficient than a linear synthesis, where low yields in early steps would be carried through the entire process.

  • Intermediate A Synthesis: This multi-step process typically starts from 2,3-dichloropyridine and involves hydrazino-substitution, cyclization to form the pyrazole ring, bromination, and oxidation/hydrolysis to yield the carboxylic acid.[5]

  • Intermediate B Synthesis: A common route begins with 2-amino-3-methylbenzoic acid, which undergoes chlorination and subsequent amidation with methylamine.[5]

  • Final Coupling: The carboxylic acid of Intermediate A must be "activated" to react with the aniline of Intermediate B. This is commonly achieved by converting it to an acid chloride or using a coupling agent like EDCI.[6][7] Alternatively, reacting with methanesulfonyl chloride can form a benzoxazinone intermediate, which is then ring-opened by methylamine to give the final product.[5][8]

The following diagram illustrates the convergent synthesis pathway.

Chlorantraniliprole_Synthesis cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B Pyridine 2,3-Dichloropyridine ProcA 1. Hydrazine 2. Cyclization 3. Bromination 4. Hydrolysis Pyridine->ProcA InterA Intermediate A (Pyrazole Carboxylic Acid) ProcA->InterA Coupling Final Amide Coupling (Activation & Reaction) InterA->Coupling BenzoicAcid 2-Amino-3-methyl- benzoic Acid ProcB 1. Chlorination 2. Amidation BenzoicAcid->ProcB InterB Intermediate B (Anthranilamide) ProcB->InterB InterB->Coupling Chlorantraniliprole Chlorantraniliprole Coupling->Chlorantraniliprole

Caption: Convergent synthesis workflow for Chlorantraniliprole.

Experimental Protocol: Final Coupling via Acid Chloride

This protocol details the direct coupling method, a common and efficient laboratory and industrial procedure.

Step 1: Activation of Intermediate A

  • In a dry, inert atmosphere (e.g., under Nitrogen), suspend Intermediate A (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or propionitrile.[8]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.1-1.2 eq) dropwise.

  • Allow the reaction to stir at 0-5°C for 30 minutes, then warm to room temperature and stir for 1-2 hours until gas evolution ceases, indicating the formation of the acid chloride.

Step 2: Amide Coupling

  • In a separate flask, dissolve Intermediate B (1.05 eq) and a non-nucleophilic base such as 3-picoline or triethylamine (2.6 eq) in the same solvent.[8]

  • Cool this solution to 0-5°C.

  • Slowly add the freshly prepared acid chloride solution from Step 1 to the solution of Intermediate B.

  • Maintain the temperature at 0-5°C during the addition, then allow the mixture to warm to room temperature and stir for 3-5 hours, or until the reaction is complete as monitored by HPLC.

Step 3: Workup and Isolation

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or isopropanol) to yield pure chlorantraniliprole.[9]

StepKey ReagentSolventTemperaturePurpose
Activation Thionyl ChlorideDCM0°C to RTConverts the carboxylic acid to a highly reactive acid chloride.
Coupling 3-PicolineDCM0°C to RTForms the final amide bond and scavenges the HCl byproduct.
Purification RecrystallizationIsopropanolN/ARemoves unreacted starting materials and byproducts.

Case Study 3: Azoxystrobin - A Bio-inspired Strobilurin Fungicide

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, which were originally derived from a natural fungicidal compound found in the mushroom Strobilurus tenacellus. Its mechanism of action involves the inhibition of mitochondrial respiration by blocking electron transport at the cytochrome b-c1 complex.[10][11] The synthesis of azoxystrobin and its analogs often focuses on the construction of the key (E)-β-methoxyacrylate toxophore, followed by its coupling to the heterocyclic core.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A prevalent industrial synthesis involves a final key step of nucleophilic aromatic substitution (an Ullmann-type condensation) to form an ether linkage.[10][12] This strategy involves coupling the intermediate (E)-methyl-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol .[12]

Causality of Experimental Choices:

  • Modular Assembly: The molecule is built in a modular fashion. The phenyl-methoxyacrylate portion is constructed first, often starting from 2-hydroxyphenylacetic acid.[12] This piece is then linked to the 4,6-dichloropyrimidine ring.

  • Selective Substitution: The two chlorine atoms on the pyrimidine ring have different reactivities, allowing for sequential, controlled substitution reactions. The first substitution with the phenyl-methoxyacrylate intermediate occurs under one set of conditions, leaving the second chlorine to be displaced by 2-cyanophenol in the final step.

  • Catalysis: While the reaction can proceed at high temperatures without a catalyst, modern processes often employ catalysts to improve efficiency and lower reaction temperatures.[12] Copper salts were traditionally used for Ullmann couplings. More recently, tertiary amine catalysts like trimethylamine or DABCO have been shown to be highly effective, proceeding through a highly active quaternary ammonium salt intermediate.[12][13][14]

This diagram outlines a common synthetic sequence for Azoxystrobin.

Azoxystrobin_Synthesis Start Phenyl-Methoxyacrylate Intermediate Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Cyanophenol 2-Cyanophenol Cyanophenol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Activates Phenol Catalyst Catalyst (e.g., Trimethylamine) Catalyst->Reaction Accelerates Reaction Azoxystrobin Azoxystrobin Reaction->Azoxystrobin Solvent Solvent (e.g., Toluene) Solvent->Reaction

Caption: Final coupling step in the synthesis of Azoxystrobin.

Experimental Protocol: Trimethylamine-Catalyzed Synthesis

This protocol is based on an improved, efficient catalytic method.[12]

  • To a reaction vessel, add the intermediate (E)-methyl-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (1.0 eq), 2-cyanophenol (1.1 eq), potassium carbonate (0.8 eq), and toluene as the solvent.[12]

  • Add the trimethylamine catalyst (8 mol %) as an aqueous or methanol solution.

  • Heat the reaction mixture to 80°C and maintain with stirring for 8-10 hours.

  • Monitor the reaction for the disappearance of the starting material by HPLC.

  • Upon completion, cool the mixture and add water to dissolve the inorganic salts.

  • Separate the organic (toluene) layer. The aqueous layer can be extracted again with toluene to maximize recovery.

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude azoxystrobin can be purified by recrystallization from a suitable solvent like butyl acetate to yield a high-purity product.[13]

ParameterConditionRationaleTypical Yield
Catalyst Trimethylamine (8 mol %)Low-cost, highly reactive, and recoverable catalyst that accelerates the SNAr reaction.[12][14]>94%
Base K₂CO₃ (sub-stoichiometric)Deprotonates the 2-cyanophenol to form the active nucleophile.N/A
Solvent Toluene / Butyl AcetateAprotic solvent suitable for the reaction temperature and subsequent crystallization.[12][13]N/A
Temperature 80°CProvides sufficient energy for the reaction while being milder than uncatalyzed methods.N/A

The synthetic routes to glyphosate, chlorantraniliprole, and azoxystrobin highlight the evolution of strategic chemical synthesis in the agrochemical industry. From the straightforward but powerful phosphomethylation of glyphosate to the complex, convergent assembly of chlorantraniliprole and the catalyst-driven efficiency in azoxystrobin synthesis, each case demonstrates a tailored approach to molecular construction.

Looking forward, the field is increasingly driven by the principles of green chemistry and the demand for stereochemically pure active ingredients.[15][16] The development of biocatalytic and asymmetric catalytic methods is a major frontier, promising pathways to chiral agrochemicals with higher efficacy and improved toxicological profiles.[17][18][19][20] These innovative approaches will not only deliver the next generation of crop protection agents but will also ensure that their synthesis is more sustainable, less wasteful, and better aligned with global environmental stewardship goals.

References

  • Glyphosate. Wikipedia. Available from: [Link]

  • Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. Preprints.org. Available from: [Link]

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  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis of chlorantriniliprole. ResearchGate. Available from: [Link]

  • Singh, S., & Singh, S. (2020). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis. PubMed. Available from: [Link]

  • The Potential and Green Chemistry Attributes of Biopesticides for Sustainable Agriculture. MDPI. Available from: [Link]

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  • Xu, D., et al. (2023). Development of a Trimethylamine-Catalyzed Novel Synthesis of Azoxystrobin. Organic Process Research & Development. Available from: [Link]

  • de Souza, A. R. C., et al. (2018). 15N-labeled glyphosate synthesis and its practical effectiveness. Planta Daninha. Available from: [Link]

  • de Souza, A. R. C., et al. (2018). 15N-labeled glyphosate synthesis and its practical effectiveness. ResearchGate. Available from: [Link]

  • A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. ResearchGate. Available from: [Link]

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  • Ge, C., et al. (2012). Study on a new synthesis approach of glyphosate. PubMed. Available from: [Link]

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  • Synthetic Approaches to the 2019-2020 New Agrochemicals. ResearchGate. Available from: [Link]

  • Redefining the Glyphosate Sector: Harmonizing Inventiveness and Sustainable Practices for a Better World. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. MDPI. Available from: [Link]

  • Azoxystrobin: Chemistry, Mode of Action, Formulation, Uses, and Dosage Guidelines. YouTube. Available from: [Link]

  • Supplementary 1. Overview of the three process alternatives of glyphosate production. Royal Society of Chemistry. Available from: [Link]

  • Development of a Trimethylamine-Catalyzed Novel Synthesis of Azoxystrobin. ACS Publications. Available from: [Link]

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  • Method for synthesizing and preparing glyphosate with glycine method. Google Patents.
  • A model batch scale process for the production of Glyphosate with the scale of operation of up to 3000 tonnes per year. ResearchGate. Available from: [Link]

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Application Notes & Protocols for the Development of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Organic Materials Revolution

The field of materials science is undergoing a paradigm shift, driven by the versatility and tunability of organic chemistry.[1] Unlike their inorganic counterparts, which often rely on rigid crystal lattices, organic materials derive their properties from the molecular level up.[2] This allows for a degree of "molecular engineering" where properties like electronic bandgap, solubility, and mechanical flexibility can be precisely tailored through synthesis.[3][4] This guide provides researchers, scientists, and drug development professionals with a series of in-depth application notes and validated protocols for the design, synthesis, and characterization of three key classes of novel organic materials: organic semiconductors, porous organic frameworks, and polymeric biomaterials for drug delivery.

The methodologies presented herein are grounded in established principles, emphasizing the causality behind experimental choices to empower researchers to not only replicate these processes but also to adapt and innovate upon them.

Section 1: Organic Semiconductors for Next-Generation Electronics

Application Note 1: Designing High-Mobility Conjugated Polymers

Organic semiconductors are the active components in technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5] Their performance is intrinsically linked to the efficiency of charge transport through the material. A primary strategy to enhance charge mobility is the "donor-acceptor" (D-A) approach, where electron-rich (donor) and electron-poor (acceptor) units are copolymerized.[6] This strategy serves two main purposes:

  • Bandgap Engineering: The interaction between donor and acceptor units lowers the polymer's LUMO (Lowest Unoccupied Molecular Orbital) and raises the HOMO (Highest Occupied Molecular Orbital), effectively reducing the bandgap and allowing for absorption of a broader range of light.[7]

  • Morphological Control: The D-A architecture promotes intermolecular interactions, such as π-π stacking, which encourages the polymer chains to self-assemble into ordered, semi-crystalline domains.[7] These ordered domains create efficient pathways for charge carriers to "hop" between molecules, which is often the rate-limiting step for charge transport in organic semiconductors.[8]

A prominent example involves polymers based on diketopyrrolopyrrole (DPP), a strong acceptor unit, which, when copolymerized with donor units like thiophene, can yield materials with excellent charge carrier mobilities.[7]

Protocol 1.1: Synthesis of a Donor-Acceptor Polymer via Stille Coupling

This protocol describes the synthesis of a representative D-A polymer, PTVDPP-2FT, using a Stille coupling reaction, a robust method known for its high yields and tolerance of various functional groups.[6]

Materials:

  • Monomer 1 (Acceptor): Thiophene-vinyl-diketopyrrolopyrrole (TVDPP) with terminal bromine atoms.

  • Monomer 2 (Donor): Fluorinated thiophene (FT) with terminal trimethylstannyl groups.

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃).

  • Solvent: Anhydrous toluene.

  • Inert gas: Argon or Nitrogen.

Procedure:

  • Reactor Setup: In a Schlenk flask under an inert argon atmosphere, add the TVDPP monomer (1 equivalent), the FT monomer (1 equivalent), the Pd₂(dba)₃ catalyst (0.015 equivalents), and the P(o-tol)₃ ligand (0.08 equivalents).

  • Solvent Addition: Add anhydrous toluene via cannula to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Polymerization: Heat the mixture to 110°C and stir vigorously for 48 hours under a positive pressure of argon. The solution will typically darken as the conjugated polymer forms and may become viscous.

  • Precipitation & Purification: Cool the reaction to room temperature. Slowly pour the viscous solution into a beaker of methanol with vigorous stirring. The polymer will precipitate as a solid fiber or powder.

  • Soxhlet Extraction: Collect the crude polymer by filtration. Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or chlorobenzene.

  • Final Precipitation: Concentrate the chloroform/chlorobenzene solution and re-precipitate the polymer into methanol.

  • Drying: Collect the final polymer product by filtration and dry under vacuum at 60°C for 24 hours.

Scientist's Note: The choice of a fluorinated thiophene donor is deliberate. Fluorination lowers the HOMO energy level of the polymer, which can improve its stability in air and enhance its performance in p-type transistors.[6]

Workflow 1.2: OFET Fabrication and Characterization

The synthesized polymer must be tested in a device to evaluate its electronic properties. The following workflow outlines the fabrication and characterization of a bottom-gate, top-contact OFET.

OFET_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Electrical Characterization cluster_analysis Parameter Extraction sub_clean 1. Substrate Cleaning (Si/SiO2 wafer) suf_treat 2. Surface Treatment (e.g., HMDS) sub_clean->suf_treat Improves film adhesion and morphology spin_coat 3. Polymer Deposition (Spin-coating) suf_treat->spin_coat anneal 4. Thermal Annealing spin_coat->anneal Promotes molecular ordering elec_dep 5. Electrode Deposition (Au Source/Drain via shadow mask) anneal->elec_dep probe 6. Probe Station Measurement elec_dep->probe output_curve Output Characteristics (Id vs. Vd) probe->output_curve Data Acquisition transfer_curve Transfer Characteristics (Id vs. Vg) probe->transfer_curve Data Acquisition mobility Carrier Mobility (µ) transfer_curve->mobility Analysis on_off On/Off Ratio transfer_curve->on_off Analysis threshold Threshold Voltage (Vt) transfer_curve->threshold Analysis caption Workflow for OFET fabrication and characterization. MOF_Workflow cluster_synth Synthesis & Activation cluster_char Physicochemical Characterization cluster_results Data Analysis & Validation synth 1. Solvothermal Synthesis activate 2. Solvent Exchange & Activation synth->activate pxrd PXRD (Powder X-ray Diffraction) activate->pxrd tga TGA (Thermogravimetric Analysis) activate->tga n2_adsorp N2 Adsorption (at 77 K) activate->n2_adsorp crystallinity Confirms Crystalline Structure pxrd->crystallinity stability Determines Thermal Stability tga->stability porosity Measures Surface Area & Pore Volume n2_adsorp->porosity caption Workflow for MOF synthesis and characterization.

Caption: Workflow for MOF synthesis and characterization.

Data Summary: The following table presents typical quantitative data obtained for UiO-66 after successful activation.

PropertyMethodTypical ValueRationale
BET Surface AreaN₂ Adsorption at 77K1200 - 1500 m²/gQuantifies the accessible surface area for guest molecules. [9]
Pore VolumeN₂ Adsorption at 77K0.5 - 0.7 cm³/gMeasures the total empty space within the material. [9]
Decomposition Temp.TGA (in air)> 450 °CConfirms high thermal stability of the framework. [10]
Main PXRD PeaksPowder X-ray Diffraction2θ ≈ 7.4°, 8.5°Matches the simulated pattern, confirming the correct crystal structure. [10]

Section 3: Organic Biomaterials for Drug Delivery

Application Note 3: Biodegradable Polymeric Nanoparticles for Controlled Release

Biomaterials designed for drug delivery must be biocompatible, meaning they do not elicit an adverse immune response. [11]Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), are particularly advantageous because they can encapsulate a therapeutic agent, release it in a controlled manner, and then safely degrade into non-toxic byproducts that are cleared by the body. [12][13] The rate of drug release can be tuned by several factors:

  • Polymer Molecular Weight: Higher molecular weight PLGA degrades more slowly, leading to a longer release profile.

  • Lactide:Glycolide Ratio: A higher glycolide content increases the degradation rate. [12]* Particle Size: Smaller particles have a larger surface-area-to-volume ratio, which can lead to faster initial release.

Protocol 3.1: Formulation of Drug-Loaded PLGA Nanoparticles via Nanoprecipitation

Nanoprecipitation (or solvent displacement) is a simple and rapid method for producing polymeric nanoparticles.

Materials:

  • Polymer: PLGA (50:50 lactide:glycolide ratio).

  • Drug: A hydrophobic model drug (e.g., curcumin, paclitaxel).

  • Organic Solvent: Acetone or Tetrahydrofuran (THF).

  • Aqueous Phase: Deionized water containing a surfactant (e.g., Poloxamer 188 or PVA).

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the hydrophobic drug in 5 mL of acetone.

  • Aqueous Phase Preparation: Dissolve 50 mg of Poloxamer 188 in 20 mL of deionized water.

  • Nanoprecipitation: While stirring the aqueous phase vigorously with a magnetic stir bar (~600 RPM), add the organic phase dropwise using a syringe. A milky-white suspension should form instantly as the nanoparticles precipitate.

  • Solvent Evaporation: Continue stirring the suspension in a fume hood for at least 4 hours to allow for the complete evaporation of the acetone.

  • Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 min) to pellet the nanoparticles. Discard the supernatant, which contains the free, unencapsulated drug and excess surfactant.

  • Resuspension: Resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of impurities.

  • Storage/Lyophilization: The final nanoparticle suspension can be stored at 4°C or lyophilized (freeze-dried) with a cryoprotectant (e.g., sucrose) for long-term storage.

Workflow 3.2: Nanoparticle Characterization and In Vitro Release Study

NP_Workflow cluster_form Formulation & Purification cluster_char Physical Characterization cluster_release In Vitro Drug Release Study cluster_results Data Analysis formulate 1. Nanoprecipitation purify 2. Centrifugation & Washing formulate->purify dls Dynamic Light Scattering (DLS) purify->dls sem_tem Electron Microscopy (SEM/TEM) purify->sem_tem uv_vis UV-Vis Spectroscopy purify->uv_vis dialysis Dialysis Bag Method in PBS purify->dialysis size_pdi Particle Size & Polydispersity dls->size_pdi morphology Shape & Surface Morphology sem_tem->morphology loading_eff Drug Loading & Encapsulation Efficiency uv_vis->loading_eff sampling Periodic Sampling of Release Medium dialysis->sampling quantify Quantify Drug Concentration (HPLC/UV-Vis) sampling->quantify release_profile Cumulative Release vs. Time quantify->release_profile caption Workflow for nanoparticle characterization and drug release analysis.

Caption: Workflow for nanoparticle characterization and drug release analysis.

Conclusion

The development of novel organic materials is a field rich with opportunity, bridging fundamental chemistry with cutting-edge applications in electronics and medicine. The protocols and workflows detailed in this guide provide a robust starting point for researchers. By understanding the core principles behind the design, synthesis, and characterization of these materials, the scientific community can continue to push the boundaries of what is possible, creating more efficient, sustainable, and intelligent materials for the future.

References

  • Zhang, G., et al. (2018). Design of Organic/Polymeric π-Semiconductors: the Four-Element Principle. Advanced Materials.
  • Stupp, S.I., et al. (2013). Supramolecular Chemistry and Self-Assembly in Organic Materials Design. Accounts of Chemical Research.
  • Iqbal, J., et al. (2024). Advancements in the Application of Organic Chemistry in Materials Science. International Journal of Materials Science and Technology Studies.
  • Guzman-Simal, F., et al. (2021). Biomaterials Based on Organic Polymers and Layered Double Hydroxides Nanocomposites: Drug Delivery and Tissue Engineering. Pharmaceutics.
  • Gasteyer, T., et al. (2014). Self-assembled Supramolecular Materials in Organic Electronics. Royal Society of Chemistry.
  • De Feyter, S., et al. (2007). Supramolecular self-assembly of organic molecules on bare and patterned metal surfaces. ResearchGate.
  • Feng, L., et al. (2019). Hierarchically porous metal–organic frameworks: synthetic strategies and applications. National Science Review. Available at: [Link]

  • Wikipedia. (n.d.). Supramolecular chemistry. Wikipedia. Available at: [Link]

  • Islam, M.S., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon. Available at: [Link]

  • Islam, M.S., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. PMC - NIH. Available at: [Link]

  • Stupp, S.I., et al. (2013). Supramolecular Chemistry and Self-Assembly in Organic Materials Design. ResearchGate. Available at: [Link]

  • European Materials Research Society. (n.d.). New materials for organic electronics: from synthesis to processing, characterization and device physics. E-MRS. Available at: [Link]

  • S, S., et al. (2024). Organic Semiconductors: Exploring Principles and Advancements in OPV and OLED - A Review. Journal of Electronic Materials. Available at: [Link]

  • Thomas, K.M. (2017). Structural Characterization of Porous Organic Materials. ResearchGate. Available at: [Link]

  • Frontiers Media. (n.d.). Organic Electronics From Synthesis To Applications. Frontiers Research Topic. Available at: [Link]

  • Zhang, Y., et al. (2023). Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. MDPI. Available at: [Link]

  • Scienmag. (2024). Ground-breaking accelerated discovery research unveils 21 novel materials. Scienmag. Available at: [Link]

  • Snurr, R.Q., et al. (2007). Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods. Northwestern University. Available at: [Link]

  • Tan, J.S., et al. (2023). Applications of drug delivery systems, organic, and inorganic nanomaterials in wound healing. PMC - NIH. Available at: [Link]

  • Pop, C., et al. (2024). Biomaterials for Drug Delivery and Human Applications. PMC - PubMed Central. Available at: [Link]

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  • Rezaie, H.R., et al. (2018). A Review of Biomaterials and Their Applications in Drug Delivery. Semantic Scholar. Available at: [Link]

  • Jeffries-El, M. (2020). Design and synthesis of organic electronic materials. Morressier. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

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Application Note: Regioselective Bromination of 2,5-dimethyl-2H-1,2,3-triazole for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] Brominated derivatives of these heterocycles are particularly sought after as versatile intermediates in drug discovery and development. The introduction of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the synthesis of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). This application note provides a comprehensive, field-proven protocol for the regioselective bromination of 2,5-dimethyl-2H-1,2,3-triazole to yield 4-bromo-2,5-dimethyl-2H-1,2,3-triazole, a key building block for pharmaceutical research.

Mechanistic Rationale and Regioselectivity

The bromination of 2,5-dimethyl-2H-1,2,3-triazole proceeds via an electrophilic aromatic substitution mechanism. The 1,2,3-triazole ring, while aromatic, possesses a unique electronic distribution. The C4 and C5 positions are susceptible to electrophilic attack. In the case of 2,5-dimethyl-2H-1,2,3-triazole, the C4 position is the sole unsubstituted carbon on the triazole ring, making it the primary site for electrophilic attack.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a source of electrophilic bromine (Br⁺) under mild conditions.[2] The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of NBS, further polarizing the N-Br bond and enhancing the electrophilicity of the bromine atom.[3] The reaction proceeds through a high-energy Wheland intermediate, which then rapidly rearomatizes by losing a proton to afford the stable brominated product.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
2,5-dimethyl-2H-1,2,3-triazole≥97%Commercially AvailableStore in a cool, dry place.
N-Bromosuccinimide (NBS)≥98%Commercially AvailableCorrosive and Oxidizer. Handle with care.[3]
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableUse a dry solvent to prevent side reactions.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCorrosive. Add dropwise.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house preparationUsed for quenching the reaction.
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeIn-house preparationUsed to quench excess bromine.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic phase.
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Ice bath--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Rotary evaporator-Standard laboratory supplier
NMR Spectrometer400 MHz or higher-For product characterization.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizer. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.[3]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood and add it to the reaction mixture slowly and carefully.

  • Acetonitrile and Dichloromethane: Flammable and volatile organic solvents. Work in a well-ventilated area away from ignition sources.

Experimental Protocol

This protocol details the bromination of 2,5-dimethyl-2H-1,2,3-triazole on a 5 mmol scale.

Diagram of the Experimental Workflow:

experimental_workflow start 1. Reagent Preparation (2,5-dimethyl-2H-1,2,3-triazole in Acetonitrile) reaction_setup 2. Reaction Setup - Add starting material solution to flask. - Cool to 0°C in an ice bath. start->reaction_setup nbs_addition 3. NBS Addition - Add N-Bromosuccinimide in one portion. reaction_setup->nbs_addition acid_catalyst 4. Acid Catalyst Addition - Add concentrated H₂SO₄ dropwise. nbs_addition->acid_catalyst reaction_progress 5. Reaction Monitoring - Stir at room temperature. - Monitor by TLC. acid_catalyst->reaction_progress quenching 6. Reaction Quenching - Add saturated NaHCO₃ and Na₂S₂O₃ solutions. reaction_progress->quenching extraction 7. Product Extraction - Extract with Dichloromethane. quenching->extraction drying 8. Drying and Concentration - Dry organic layer with MgSO₄. - Concentrate under reduced pressure. extraction->drying purification 9. Purification (Optional) - Column chromatography if necessary. drying->purification characterization 10. Product Characterization - NMR Spectroscopy purification->characterization

Caption: Experimental workflow for the bromination of 2,5-dimethyl-2H-1,2,3-triazole.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethyl-2H-1,2,3-triazole (0.55 g, 5.0 mmol) in 10 mL of anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition: To the cooled solution, add N-bromosuccinimide (0.98 g, 5.5 mmol, 1.1 equivalents) in one portion.

  • Catalyst Addition: While maintaining the temperature at 0 °C, slowly add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 15 mL of saturated aqueous sodium bicarbonate solution, followed by 10 mL of saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Results and Characterization

The expected product is 4-bromo-2,5-dimethyl-2H-1,2,3-triazole, which should be obtained as a white to off-white solid.

PropertyExpected Value
Molecular FormulaC₄H₆BrN₃
Molecular Weight176.01 g/mol
AppearanceWhite to off-white solid
Expected Yield85-95%

Spectroscopic Data:

The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR (CDCl₃)~4.1-4.2singletN-CH₃
~2.4-2.5singletC-CH₃
¹³C NMR (CDCl₃)~145-146-C5-CH₃
~125-126-C4-Br
~40-41-N-CH₃
~10-11-C-CH₃

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The provided values are estimates based on similar structures.[4][5][6]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, an additional 0.1 equivalents of NBS can be added, and the reaction can be stirred for another hour. Ensure that the acetonitrile used is anhydrous, as water can deactivate the NBS.

  • Formation of Side Products: The primary potential side product is the dibrominated species, although this is generally not observed under these controlled conditions. If side products are observed, purification by column chromatography is recommended.

  • Low Yield: Ensure all transfers are quantitative. Thoroughly extract the aqueous layer with dichloromethane to maximize product recovery.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-bromo-2,5-dimethyl-2H-1,2,3-triazole. The use of N-bromosuccinimide offers a safe and efficient method for the regioselective bromination of the triazole core. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules, making this protocol highly relevant for researchers in drug discovery and medicinal chemistry.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. (2022).
  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
  • 24.
  • Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Al-Nahrain University. (2024).
  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. (2021).
  • 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. PubChem.
  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc. (2024).
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry.
  • 4-Bromo-2H-1,2,3-triazole. PubChem.
  • 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis. ChemicalBook.
  • TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. TCI Chemicals. (2023).
  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. Echemi. (2022).
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of w
  • Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verific
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, 97%. Lab-Chemicals.Com.
  • Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative.
  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry.
  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry.
  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. (2022).

Sources

Scale-up synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Abstract

This application note provides a comprehensive, two-step protocol for the gram-scale synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a valuable heterocyclic building block. Substituted 1,2,3-triazoles are of significant interest in medicinal chemistry and materials science due to their diverse applications and unique chemical properties.[1][2] The described methodology begins with the regioselective N-methylation of 5-methyl-1H-1,2,3-triazole to yield the 2,5-dimethyl-2H-1,2,3-triazole intermediate, followed by a selective bromination at the C4 position using N-Bromosuccinimide (NBS). This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, explanations for key experimental choices, safety protocols, and troubleshooting advice to ensure a reproducible and scalable synthesis.

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern synthetic chemistry, largely due to the advent of "click chemistry," which provides reliable routes to 1,4-disubstituted isomers.[3] However, the synthesis of other substitution patterns, such as the 2,5-disubstituted and 1,4,5-trisubstituted triazoles, remains an area of active development.[4][5] These structures are crucial for diversifying chemical space in drug discovery programs, where they can act as bioisosteres, peptide bond mimics, or core components of pharmacologically active molecules.[6][7]

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (MW: 176.017 g/mol , Formula: C₄H₆BrN₃) is a functionalized building block poised for further elaboration via cross-coupling reactions or nucleophilic substitution, enabled by the presence of the bromine atom.[8][9] This document outlines a robust and scalable synthetic route designed for producing this compound in significant quantities, moving beyond typical lab-scale preparations. The protocol emphasizes practical considerations such as reagent selection, reaction monitoring, product isolation, and safety.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • N-Methylation: Regioselective methylation of 5-methyl-1H-1,2,3-triazole to form the key intermediate, 2,5-dimethyl-2H-1,2,3-triazole.

  • Bromination: Electrophilic bromination of the intermediate using N-Bromosuccinimide to yield the final product.

(Self-generated image, not from a source)

Process Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the purified final product.

Scale_Up_Synthesis cluster_0 Part 1: N-Methylation cluster_1 Part 2: Bromination reactant reactant intermediate intermediate product product process process qc qc start_mat_1 5-Methyl-1H-1,2,3-triazole reaction_1 Reaction Vessel (Stirring, 60-70°C, 12h) start_mat_1->reaction_1 reagents_1 Iodomethane (MeI) Potassium Carbonate (K₂CO₃) Acetonitrile (MeCN) reagents_1->reaction_1 workup_1 Filtration & Solvent Evaporation reaction_1->workup_1 intermediate_node Crude 2,5-dimethyl-2H-1,2,3-triazole workup_1->intermediate_node reaction_2 Reaction Vessel (Stirring, RT, 4-6h) intermediate_node->reaction_2 Intermediate Transfer reagents_2 N-Bromosuccinimide (NBS) Acetonitrile (MeCN) reagents_2->reaction_2 workup_2 Aqueous Workup & Extraction (EtOAc) reaction_2->workup_2 purification Crystallization (Hexane/EtOAc) workup_2->purification final_product 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole purification->final_product qc_final QC Analysis (NMR, MS) final_product->qc_final

Caption: Workflow for the two-step synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Materials and Equipment

Reagents
ReagentFormulaPuritySupplierNotes
5-Methyl-1H-1,2,3-triazoleC₃H₅N₃≥97%CommercialStarting Material
Iodomethane (Methyl Iodide)CH₃I≥99%CommercialToxic, handle in fume hood
Potassium CarbonateK₂CO₃≥99%, anhydrousCommercialBase
N-Bromosuccinimide (NBS)C₄H₄BrNO₂≥98%CommercialCorrosive, light-sensitive
Acetonitrile (MeCN)CH₃CNAnhydrous, ≥99.8%CommercialSolvent
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeCommercialExtraction Solvent
HexaneC₆H₁₄ACS GradeCommercialCrystallization Solvent
Saturated Sodium ThiosulfateNa₂S₂O₃Lab PreparedAqueousFor quenching bromine
Saturated Sodium BicarbonateNaHCO₃Lab PreparedAqueousFor washing
BrineNaClLab PreparedAqueousFor washing
Anhydrous Magnesium SulfateMgSO₄≥97%CommercialDrying Agent
Equipment
  • 1 L three-neck round-bottom flask

  • Mechanical stirrer and stirring shaft

  • Heating mantle with temperature controller and thermocouple

  • Condenser and nitrogen/argon inlet adapter

  • Addition funnel

  • Large crystallizing dish or beaker for workup

  • 2 L separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware and magnetic stirrer

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-dimethyl-2H-1,2,3-triazole (Intermediate)

Rationale: This step involves the N-alkylation of the triazole ring. The use of a polar aprotic solvent like acetonitrile (or DMF) and a base like potassium carbonate is a standard method for such reactions.[10] While alkylation can produce a mixture of N1 and N2 isomers, steric hindrance from the C5-methyl group and specific reaction conditions can favor the desired N2 product. The reaction is heated to ensure a reasonable reaction rate.

Procedure:

  • Setup: Assemble a 1 L three-neck flask with a mechanical stirrer, condenser, and nitrogen inlet. Ensure the system is dry.

  • Charging Reagents: To the flask, add 5-methyl-1H-1,2,3-triazole (83.1 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol, 1.5 eq).

  • Solvent Addition: Add 500 mL of anhydrous acetonitrile. Begin stirring to create a slurry.

  • Methylation: Slowly add iodomethane (75 mL, 171.3 g, 1.2 mol, 1.2 eq) to the slurry at room temperature over 30 minutes using an addition funnel. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to 65-70 °C and maintain stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide salts through a Büchner funnel and wash the filter cake with acetonitrile (2 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil. This crude intermediate is used directly in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (Final Product)

Rationale: This step uses N-Bromosuccinimide (NBS) as the brominating agent. NBS is an electrophilic bromine source that is easier and safer to handle on a large scale than liquid bromine.[11] The reaction proceeds readily at room temperature in a polar aprotic solvent. The workup is designed to remove the succinimide byproduct and any unreacted NBS.

Procedure:

  • Setup: Use the crude 2,5-dimethyl-2H-1,2,3-triazole (assuming ~97.1 g, ~1.0 mol theoretical yield) in a suitable large flask or reactor equipped with a mechanical stirrer.

  • Dissolution: Dissolve the crude intermediate in 600 mL of acetonitrile. Cool the solution to 10-15 °C in an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (178 g, 1.0 mol, 1.0 eq) portion-wise over 45-60 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the formation of the product and consumption of the intermediate by TLC or GC-MS.

  • Workup:

    • Pour the reaction mixture into 1 L of water.

    • Add saturated sodium thiosulfate solution (~100 mL) to quench any residual electrophilic bromine (a patch test with starch-iodide paper can confirm completion).

    • Transfer the mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or thick oil.

  • Purification:

    • Dissolve the crude product in a minimum amount of hot ethyl acetate.

    • Slowly add hexane until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

    • Collect the white to off-white crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.

    • Expected Yield: 123-141 g (70-80% over two steps).

Quantitative Data Summary

SubstanceMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
Step 1: N-Methylation
5-Methyl-1H-1,2,3-triazole83.101.01.083.1 g
Iodomethane141.941.21.2171.3 g (75 mL)
Potassium Carbonate138.211.51.5207.3 g
Step 2: Bromination
2,5-dimethyl-2H-1,2,3-triazole97.12~1.01.0Crude from Step 1
N-Bromosuccinimide (NBS)177.981.01.0178 g
Product
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole176.020.7 - 0.8-123 - 141 g (Expected)

Safety Precautions and Handling

  • General: All operations should be conducted inside a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[12][13]

  • Iodomethane: Is a toxic, volatile, and carcinogenic substance. Handle with extreme care, using a gas-tight syringe or cannula for transfers. Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS): Is corrosive and a lachrymator. It can cause severe skin and eye burns. Avoid inhalation of dust. Store protected from light and moisture.

  • Bromine Quenching: The workup involves quenching potential bromine residues with sodium thiosulfate. This step is crucial for safety before solvent removal.[14]

  • Waste Disposal: All chemical waste, including solvents and aqueous layers, must be disposed of according to institutional and local environmental regulations.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete N-Methylation Insufficient heating, inactive base, or insufficient methylating agent.Ensure temperature is maintained at 65-70 °C. Use freshly opened, anhydrous K₂CO₃. Add an additional 0.1 eq of iodomethane and monitor.
Low Yield after Bromination Incomplete reaction; product loss during aqueous workup.Increase reaction time for bromination. Ensure pH of aqueous washes is neutral or slightly basic to prevent product loss. Perform back-extraction of aqueous layers if significant product remains.
Product Fails to Crystallize Product is impure or oily.Attempt purification by silica gel column chromatography (Hexane/EtOAc gradient). Alternatively, try trituration with cold hexane or ether to induce solidification.
Formation of Multiple Isomers Reaction conditions favoring mixed N1/N2 alkylation.While this protocol is designed to favor the N2 isomer, separation might be necessary if significant N1-methyl-5-methyl-1,2,3-triazole is formed. This would require careful column chromatography.

References

  • Fokin, V. V., & Sharpless, K. B. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link]

  • ResearchGate. (2021). Large scale reactions for the synthesis of fused‐triazoles. Publication. [Link]

  • National Institutes of Health (NIH). (2018). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC. [Link]

  • ACS Publications. (2017). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Bromine Safety. Safety Document. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. SDS. [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Presentation. [Link]

  • ResearchGate. (2015). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Publication. [Link]

  • Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. [Link]

  • PubChem. (n.d.). 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. Compound Summary. [Link]

  • National Institutes of Health (NIH). (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. [Link]

  • ARKAT USA. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc. [Link]

  • National Institutes of Health (NIH). (2018). Semi-Synthesis of New 1,2,3-Triazole Derivatives of 9-Bromonoscapine and their Anticancer Activities. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (CAS No. 942060-54-0)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.

Core Synthesis Strategy & Workflow

The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a multi-step process where regioselectivity is paramount. A robust strategy involves the regioselective N-2 alkylation of a 4-bromo-NH-1,2,3-triazole precursor. The bromine substituent plays a crucial role in directing the alkylation to the N-2 position, which is a key mechanistic consideration for maximizing the yield of the desired isomer.[2]

Below is a recommended workflow diagram illustrating a logical synthetic pathway.

G cluster_0 Step 1: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole cluster_1 Step 2: Regioselective N-2 Methylation cluster_2 Potential Side-Product A Starting Materials (e.g., Propyne, Sodium Azide) B [3+2] Cycloaddition (Huisgen Cycloaddition) A->B C Bromination (e.g., with NBS or Br2) B->C D Intermediate 1 (4-Bromo-5-methyl-1H-1,2,3-triazole) C->D E Intermediate 1 F N-Methylation (CH3I, K2CO3, DMF) E->F G Final Product (4-Bromo-2,5-dimethyl-2H-1,2,3-triazole) F->G H N-1 Methylated Isomer (4-Bromo-1,5-dimethyl-1H-1,2,3-triazole) F->H Undesired Pathway

Sources

Technical Support Center: Purification of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. We provide field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Section 1: Understanding Your Compound & Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the potential contaminants originating from its synthesis.

FAQ: What are the key physicochemical properties of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole?

Understanding the basic properties of your target compound is critical for selecting an appropriate purification method. These properties dictate its solubility and chromatographic behavior.

PropertyValueSignificance for Purification
Molecular Formula C₄H₆BrN₃[1][2]Indicates the elemental composition.
Molecular Weight ~176.01 g/mol [1][2]Useful for mass spectrometry analysis to confirm product identity.
Appearance Typically an off-white solid or oil.The physical state determines if recrystallization is a primary option.
Predicted Polarity (XlogP) ~1.7[2]Suggests moderate polarity, making it suitable for both normal and reversed-phase chromatography.
Chemical Nature Nitrogen-containing heterocycle.[3]The basic nitrogen atoms can interact with acidic silica gel, potentially causing streaking during chromatography.[3]
FAQ: What are the likely impurities from a typical synthesis?

The synthesis of substituted triazoles, such as the Huisgen 1,3-dipolar cycloaddition, can introduce specific impurities that must be removed.[4][5] The subsequent bromination of the heterocyclic core can also generate byproducts.[6]

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include the corresponding unbrominated 2,5-dimethyl-2H-1,2,3-triazole, alkyl azides, or alkynes.

  • Regioisomers: If the synthesis is not perfectly regioselective, other triazole isomers may be present.[7][8]

  • Over-brominated Species: The reaction may yield di- or poly-brominated triazoles if the conditions are too harsh.[6][9]

  • Catalyst Residues: If a metal catalyst (e.g., Copper, Ruthenium) is used for the cycloaddition step, trace metals may contaminate the crude product.[4][7]

  • Solvent and Reagent Adducts: Residual solvents or byproducts from reagents used in the work-up can also be present.

Section 2: Definitive Purification Methods

For a moderately polar, solid compound like 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, column chromatography and recrystallization are the most effective purification techniques.

Purification by Flash Column Chromatography

Flash chromatography is a highly versatile technique for separating compounds with different polarities.[3]

FAQ: How do I choose the right chromatography conditions?

The key is to perform a systematic analysis using Thin Layer Chromatography (TLC) first. The goal is to find a solvent system that provides good separation between your product and impurities, with a target Rf value for the product between 0.2 and 0.4 .

Chromatography_Workflow cluster_TLC TLC Analysis cluster_Decision Decision Making cluster_Modification System Modification cluster_Column Column Chromatography TLC_Start Spot crude mixture on TLC plate TLC_Develop Develop plate in test eluent (e.g., 30% EtOAc/Hexanes) TLC_Start->TLC_Develop TLC_Analyze Visualize spots (UV light) & Calculate Rf values TLC_Develop->TLC_Analyze Decision Is Product Rf between 0.2-0.4 with good separation? TLC_Analyze->Decision Adjust_Polarity Adjust eluent polarity Decision->Adjust_Polarity No Check_Streaking Does product spot streak? Decision->Check_Streaking Yes Adjust_Polarity->TLC_Start Re-test Add_Modifier Add 0.5-1% Triethylamine (Et3N) to eluent Check_Streaking->Add_Modifier Yes Pack_Column Pack column with selected stationary phase & eluent Check_Streaking->Pack_Column No Add_Modifier->TLC_Start Re-test eluent Use_Alumina Consider using Alumina (basic or neutral) instead of Silica Add_Modifier->Use_Alumina Alternative Load_Sample Load sample (dry or wet) Pack_Column->Load_Sample Elute_Collect Elute with solvent system & collect fractions Load_Sample->Elute_Collect Analyze_Fractions Analyze fractions by TLC Elute_Collect->Analyze_Fractions Combine_Pure Combine pure fractions & evaporate solvent Analyze_Fractions->Combine_Pure Recrystallization_Workflow start Place ~20mg crude solid in a test tube add_solvent Add test solvent dropwise at room temperature start->add_solvent observe_rt Observe Solubility add_solvent->observe_rt heat Heat the mixture to boiling observe_rt->heat Insoluble bad_solvent1 Discard: Too soluble observe_rt->bad_solvent1 Dissolves observe_hot Observe Solubility heat->observe_hot cool Cool slowly to room temp, then place in an ice bath observe_hot->cool Dissolves bad_solvent2 Discard: Insoluble observe_hot->bad_solvent2 Insoluble observe_xtal Observe Crystal Formation cool->observe_xtal good_solvent Good Solvent System Found observe_xtal->good_solvent Good Crystals Form bad_solvent3 Discard: Stays in solution observe_xtal->bad_solvent3 No Crystals / Oils Out

Sources

Technical Support Center: Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. The guide is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole?

A1: There are two main retrosynthetic approaches. The most common strategy involves the N-methylation of a pre-brominated triazole, such as 4-bromo-5-methyl-2H-1,2,3-triazole. An alternative, though often less regioselective, route is the direct bromination of 2,5-dimethyl-2H-1,2,3-triazole. The choice of route often depends on the availability of starting materials and the desired control over isomer formation.

Q2: What is the most critical side reaction to anticipate in this synthesis?

A2: The formation of the regioisomeric product, 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole , is the most significant challenge, particularly when employing an N-methylation strategy. The triazole anion is an ambident nucleophile, meaning that the incoming methyl group can attack either the N1 or N2 nitrogen atom, leading to a mixture of products that can be difficult to separate.[1][2]

Q3: How can I definitively identify the correct N2-methylated product versus the N1-methylated side product?

A3: A combination of spectroscopic methods is essential.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are powerful tools. The chemical shifts of the N-methyl and C5-methyl groups will differ between the N1 and N2 isomers. Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can show a correlation between the N-methyl protons and the two triazole ring carbons (C4 and C5) in the N1 isomer, whereas the N2 isomer will only show a correlation to the C5 carbon, confirming the structure.[2]

  • Mass Spectrometry (MS): While MS will confirm the mass of the product (C₄H₆BrN₃, MW: 176.01 g/mol ), it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.[3]

  • X-ray Crystallography: For an unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard, although it requires a solid, crystalline sample.[2]

Section 2: Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific problems you may encounter during the synthesis.

Problem: My reaction produced an inseparable mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity?

Causality & Expert Analysis: This is the classic problem of regioselectivity in triazole alkylation.[4][5] The deprotonated NH-triazole forms an anion where the negative charge is delocalized across the nitrogen atoms. The alkylating agent can then attack at either the N1 or N2 position. Fortunately, the regioselectivity can be strongly influenced by steric and electronic factors. Research has shown that the presence of a bromine atom at the C4 position sterically hinders the adjacent N1 position and electronically favors alkylation at the N2 position.[2]

Solutions & Preventative Measures:

  • Strategic Route Selection: The most effective way to ensure N2 selectivity is to perform the methylation on a 4-bromo-substituted NH-triazole precursor. The bromo group acts as a directing group, significantly favoring the formation of the desired 2-substituted product.[2][6]

  • Reaction Condition Optimization: The choice of base, solvent, and temperature can influence the isomer ratio. Aprotic polar solvents like DMF or THF are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophilic triazolide anion.

Diagram 1: N-Alkylation Regioselectivity

G cluster_start Starting Material cluster_intermediate Ambident Nucleophile cluster_products Potential Products start 4-Bromo-5-methyl-2H-1,2,3-triazole anion Triazolide Anion (Delocalized Charge) start->anion  Base (e.g., K₂CO₃) product_N2 Desired Product 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole anion->product_N2  MeI Attack at N2 (Sterically & Electronically Favored) product_N1 Side Product 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole anion->product_N1  MeI Attack at N1 (Sterically Hindered)

Caption: Ambident nature of the triazolide anion leading to two possible regioisomers.

Problem: My bromination reaction is sluggish, or I'm seeing evidence of over-bromination.

Causality & Expert Analysis: Direct bromination of an activated ring system like a triazole requires careful control. The reactivity of the brominating agent and the reaction conditions are paramount. Over-bromination can occur if the reaction is left for too long or if a large excess of a powerful brominating agent is used. Conversely, a sluggish reaction may result from insufficient activation or a mild, ineffective brominating agent.

Solutions & Preventative Measures:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective choice than elemental bromine (Br₂), reducing the risk of side reactions.[7]

  • Stoichiometry and Temperature Control: Use a controlled amount of the brominating agent (e.g., 1.05-1.1 equivalents). Running the reaction at or below room temperature can help manage the reaction rate and prevent over-bromination.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated or other byproducts.

Table 1: Comparison of Bromination Conditions

ParameterCondition A (Harsh)Condition B (Optimized)Expected Outcome
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS provides higher selectivity.
Equivalents > 1.51.05 - 1.1Prevents over-bromination.
Solvent Acetic AcidAcetonitrile or CH₂Cl₂Less acidic medium can reduce side reactions.
Temperature 50-80 °C0 °C to Room TempBetter control over reaction kinetics.
Problem: I am struggling to purify the final product from the isomeric byproduct.

Causality & Expert Analysis: Regioisomers often have very similar physical properties, including polarity, which makes their separation by standard column chromatography challenging.[5] The slight difference in the dipole moment between the N1 and N2 isomers is often the only handle for chromatographic separation.

Solutions & Preventative Measures:

  • Optimize Chromatography:

    • Eluent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is crucial. Test various solvent systems; sometimes adding a small percentage of a third solvent like dichloromethane can improve resolution.

    • Silica Gel: Use high-quality, small-particle-size silica gel for better resolving power.

  • Crystallization: If chromatography fails, fractional crystallization can be an effective alternative. This relies on differences in solubility between the two isomers in a given solvent system. Try dissolving the mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allowing it to cool slowly. The less soluble isomer may crystallize out first.[8]

  • Prevention over Cure: The most effective strategy is to optimize the reaction for maximum regioselectivity to minimize the amount of the undesired isomer formed in the first place.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_results Possible Observations cluster_actions Corrective Actions start Low Yield of Desired Product check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present isomers Mixture of Isomers check_tlc->isomers degradation Multiple Unidentified Spots (Degradation) check_tlc->degradation clean Clean Conversion, Low Isolated Yield check_tlc->clean action_sm 1. Verify Base Stoichiometry & Strength 2. Increase Temperature or Reaction Time 3. Check Alkylating Agent Reactivity sm_present->action_sm action_isomers 1. Re-evaluate Reaction Conditions (See Problem 1) 2. Optimize Purification isomers->action_isomers action_degradation 1. Lower Reaction Temperature 2. Use Milder Base/Reagents 3. Degas Solvents degradation->action_degradation action_clean 1. Optimize Workup Procedure (e.g., check pH, extraction solvent) 2. Refine Purification Method clean->action_clean

Caption: A decision-making workflow for troubleshooting low product yield.

Section 3: Recommended Experimental Protocol

This protocol is based on the regioselective N-alkylation of a 4-bromo-substituted triazole, which is the preferred method for minimizing isomeric impurities.[2]

Protocol: Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole via N-Methylation

Reagents & Materials:

  • 4-Bromo-5-methyl-2H-1,2,3-triazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Iodomethane (MeI) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-5-methyl-2H-1,2,3-triazole and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add iodomethane dropwise to the stirring suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash twice with water, then once with brine to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 25% EtOAc) to isolate the pure 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure. Available at: [Link]

  • Ball, M., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. Available at: [Link]

  • Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Available at: [Link]

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • Synthesis. (n.d.). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Available at: [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Available at: [Link]

  • Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. Available at: [Link]

  • PubChem. (n.d.). 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. Available at: [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • PubChem. (n.d.). 4-Bromo-2H-1,2,3-triazole. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. Available at: [Link]

  • Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies. Available at: [Link]

  • NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]

  • NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • MDPI. (n.d.). Safe Synthesis of 4,7-Dibromo[4][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Available at: [Link]

  • AbacipharmTech. (n.d.). 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Available at: [Link]

  • ACS Publications. (n.d.). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Available at: [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • Springer. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available at: [Link]

  • NIH. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]

  • NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Google Patents. (n.d.). CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative.
  • ACS Publications. (2023). Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available at: [Link]

  • ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Available at: [Link]

  • NIH. (n.d.). Semi-Synthesis of New 1,2,3-Triazole Derivatives of 9-Bromonoscapine and their Anticancer Activities. Available at: [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Triazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective triazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation of 1,2,3- and 1,2,4-triazole systems. The formation of regioisomers during alkylation is a persistent challenge, often leading to difficult separations and reduced yields of the desired product. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to control the regiochemical outcome of your reactions.

The content herein is structured to explain the "why" behind experimental choices, offering insights grounded in established chemical principles and field-proven experience.

Understanding the Core Challenge: N1 vs. N2 (and N4) Alkylation

The fundamental issue in triazole alkylation lies in the presence of multiple nucleophilic nitrogen atoms within the heterocyclic ring. For 1,2,3-triazoles, alkylation can occur at the N1 or N2 positions. For 1,2,4-triazoles, the N1 and N4 positions are the most common sites of alkylation, with N2 being a possibility in some cases. The resulting regioisomers often exhibit different biological activities and physicochemical properties, making regiocontrol a critical aspect of synthesis.

Generally, N1 alkylation of 1,2,3-triazoles is kinetically favored due to higher electron density, while the N2-substituted products are often thermodynamically more stable.[1] The final product distribution is a delicate interplay of electronic and steric factors of the triazole, the nature of the electrophile, and the reaction conditions.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during triazole alkylation in a practical question-and-answer format.

FAQ 1: My reaction yields a mixture of N1 and N2 (or N1 and N4) isomers. How can I improve the selectivity?

This is the most frequent challenge. The regioselectivity is a multifactorial issue influenced by the electrophile, solvent, base, and temperature.[2]

Core Causality: The triazole anion is an ambident nucleophile. The site of alkylation depends on the position of the counter-ion and the "hardness" or "softness" of the electrophile (HSAB theory), as well as steric hindrance around the nitrogen atoms.

Troubleshooting Steps & Solutions:

  • Modify the Base and Solvent System: The choice of base and solvent significantly impacts the position of the counter-ion and the aggregation state of the triazolate anion.

    • For preferential N1-alkylation (1,2,3- and 1,2,4-triazoles): Use of a non-coordinating base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a non-polar solvent like THF often favors N1-alkylation.[3] For 1,2,4-triazoles, this can yield N1:N4 ratios of approximately 90:10.[3]

    • For preferential N2-alkylation (1,2,3-triazoles): A study by Miller and co-workers on 4-phenyl-1,2,3-triazole showed that using triethylamine as the base in DMF favored the N2 regioisomer with ethyl chloroacetate, achieving a 5:1 selectivity in favor of the N2 product.[1][2]

  • Alter the Alkylating Agent:

    • Hard vs. Soft Electrophiles: Hard electrophiles (e.g., dimethyl sulfate) tend to react at the hardest nucleophilic site (often N1), while softer electrophiles (e.g., allyl bromide) may favor the softer N2 site.

    • Steric Bulk: A bulky alkylating agent will preferentially react at the most sterically accessible nitrogen atom. For 4,5-disubstituted 1,2,3-triazoles, steric hindrance at N1 and N3 directs alkylation to the N2 position.[2]

  • Employ Catalytic Methods:

    • Gold Catalysis for N2-Selectivity: A gold-catalyzed method has been developed for the N2-selective alkylation of NH-1,2,3-triazoles using vinyl ethers. This approach is proposed to proceed through a hydrogen-bonding interaction between the vinyl ether's oxygen and the triazole's NH group, directing the alkylation to the N2 position.[4][5]

    • Organocatalysis for Regiocontrol: Amidinium and guanidinium receptors can act as phase-transfer organocatalysts. They form intimate ion pairs with the triazolate anion, which can invert or enhance the inherent regioselectivity of the anion itself.[6] This method has been shown to provide 1-alkyl-1,2,3-triazoles with up to 99:1 regiomeric ratio.[6]

Data Summary: Influence of Reaction Conditions on Regioselectivity

Triazole TypeAlkylating AgentBaseSolventN1:N2/N4 RatioReference
1,2,4-TriazoleAlkyl HalidesDBUTHF~90:10 (N1:N4)
4-Phenyl-1,2,3-triazoleEthyl ChloroacetateEt3NDMF1:5 (N1:N2)
NH-1,2,3-TriazolesVinyl EthersPh3PAuCl/AgNTf2DCEN2 selective
1,2,3-TriazoleAlkylating AgentsOrganocatalystVariousUp to 99:1 (N1:N2)
FAQ 2: How can I achieve selective N2-alkylation of a 1,2,3-triazole when the N1 isomer is the major product?

Achieving N2 selectivity can be challenging but is often desirable for accessing specific bioactive compounds.

Core Causality: The N2 atom is generally less nucleophilic but can be targeted under conditions that favor thermodynamic control or by sterically blocking the N1 and N3 positions.

Troubleshooting Steps & Solutions:

  • Steric Directing Groups: The most reliable strategy is to use a 1,2,3-triazole that is substituted at the 4 and 5 positions. The steric bulk of these substituents will disfavor alkylation at the adjacent N1 and N3 atoms, thus directing the electrophile to the N2 position.[2] A bromo-directing strategy has been shown to be effective, where 4,5-dibromo-NH-triazole suppresses N1 arylation and alkylation.[7] The bromine atoms can subsequently be removed if desired.[7]

    Experimental Workflow: Bromo-Directed N2-Alkylation

    G cluster_0 Step 1: Bromination cluster_1 Step 2: N2-Alkylation cluster_2 Step 3: (Optional) Debromination A 4-Substituted NH-1,2,3-Triazole C 4,5-Dibromo-NH-Triazole A->C Bromination B NBS, Isopropyl Acetate F N2-Alkyl-4,5-dibromo- 1,2,3-triazole C->F Regioselective Alkylation D Alkyl Halide (R-X) E K2CO3, DMF H N2,4-Disubstituted 1,2,3-Triazole F->H Reduction G H2, Pd/C

    Caption: Bromo-directed N2-alkylation workflow.

  • Gold-Catalyzed Alkylation with Vinyl Ethers: As mentioned in FAQ 1, this method provides excellent N2 selectivity for a range of NH-1,2,3-triazoles.[5]

  • Chan-Lam Arylation for N2-Arylation: For the synthesis of N2-aryl triazoles, a Chan-Lam coupling reaction using boronic acids and a copper(II) acetate catalyst can provide the N2-isomer with 100% regioselectivity.[8]

FAQ 3: I am observing over-alkylation, leading to the formation of a triazolium salt. How can this be prevented?

The formation of a quaternary triazolium salt occurs when the initially formed N-alkylated triazole acts as a nucleophile and reacts with another molecule of the alkylating agent.

Core Causality: The product of the initial alkylation is still nucleophilic and can compete with the starting triazole for the alkylating agent, especially if the product is more nucleophilic than the starting material or if reaction conditions are harsh.

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess should be avoided.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant (and often more reactive) triazolate anion over the neutral N-alkylated product.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the undesired second alkylation.

  • Choice of Base: Using a bulky, non-nucleophilic base like DBU can help minimize side reactions.[9]

FAQ 4: Are protecting group strategies a viable option for controlling regioselectivity?

Yes, protecting group strategies can be highly effective, though they add steps to the overall synthesis.

Core Causality: A protecting group can be installed on one of the nitrogen atoms to block it from reacting. After alkylation at the desired position, the protecting group is removed.[10][11]

Logical Relationship: Protecting Group Strategy

G Start NH-Triazole Protected N-Protected Triazole Start->Protected Protecting Group Installation Alkylated Regioselectively Alkylated Product Protected->Alkylated Alkylation at Unprotected Nitrogen Final Deprotected Final Product Alkylated->Final Deprotection

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. While a dedicated synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, the principles outlined here are derived from established methodologies for the electrophilic bromination of related heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole?

The most direct and common approach is the electrophilic bromination of the precursor, 2,5-dimethyl-2H-1,2,3-triazole. This reaction typically utilizes a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The 1,2,3-triazole ring is an electron-rich heterocycle that can undergo electrophilic substitution.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

Successful synthesis hinges on the careful control of several parameters:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it is a solid, easier to handle, and can lead to higher regioselectivity with fewer side products.[2][3]

  • Solvent: The choice of solvent is critical. Acetonitrile, dichloromethane (DCM), and chloroform are commonly used. The solvent can influence the reaction rate and selectivity.

  • Temperature: Electrophilic brominations are often exothermic. Controlling the temperature, sometimes by starting at 0°C and allowing the reaction to warm to room temperature, is crucial to prevent over-bromination or side reactions.

  • Stoichiometry: A slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) is typically used to ensure complete conversion of the starting material.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material, the desired product, and any potential byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q4: What are the expected byproducts in this reaction?

Potential byproducts could include:

  • Unreacted starting material.

  • Over-brominated products, although less likely with the deactivated ring post-monobromination.

  • Isomeric products, though bromination at the 4-position is generally favored.

  • Products from side reactions with the solvent or impurities.

Q5: What are the standard purification methods for the final product?

The most common purification technique is flash column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.

Q6: What are the safety precautions I should take?

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Halogenated solvents like dichloromethane and chloroform are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction may be exothermic; therefore, appropriate temperature control measures should be in place.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Diagnostic Check Recommended Solution
Inactive Brominating Agent Test the NBS on a known reactive substrate (e.g., anisole) to confirm its activity.Use a fresh, unopened bottle of NBS. Store NBS in a cool, dark, and dry place.
Incorrect Reaction Temperature Monitor the internal reaction temperature.If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60°C).[2] Conversely, if decomposition is observed, run the reaction at a lower temperature (e.g., 0°C).
Insufficient Reaction Time Monitor the reaction by TLC over an extended period (e.g., 24 hours).If the reaction is proceeding slowly, increase the reaction time.
Poor Quality Starting Material Verify the purity of 2,5-dimethyl-2H-1,2,3-triazole by NMR or GC-MS.Purify the starting material before use, for instance, by distillation or chromatography.
Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes & Solutions

Possible Cause Diagnostic Check Recommended Solution
Over-bromination Analyze the crude reaction mixture by GC-MS or LC-MS to identify species with higher molecular weights corresponding to dibrominated products.Use a controlled stoichiometry of NBS (1.0-1.05 equivalents). Add the NBS portion-wise to the reaction mixture to maintain a low concentration.
Side Reactions Characterize the major byproducts by NMR and MS to understand their structures.Change the solvent to one that is less likely to participate in side reactions. Ensure all reagents and glassware are dry.
Isomer Formation Use advanced NMR techniques (e.g., NOESY) to confirm the regiochemistry of the product and byproducts.While the 4-position is electronically favored, altering the solvent or running the reaction at a lower temperature might improve regioselectivity.
Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Issue Identified check_yield Low or No Yield? start->check_yield check_purity Multiple Products? start->check_purity cause_reagent Check Reagent Activity (NBS) check_yield->cause_reagent Yes cause_overbrom Over-bromination? check_purity->cause_overbrom Yes solution_reagent Use Fresh NBS cause_reagent->solution_reagent Inactive cause_temp Check Temperature & Reaction Time cause_reagent->cause_temp Active solution_temp Increase Temp/Time cause_temp->solution_temp Too Low/Short cause_sm Check Starting Material Purity cause_temp->cause_sm Optimal solution_sm Purify Starting Material cause_sm->solution_sm Impure solution_overbrom Use 1.0 eq. NBS (Portion-wise addition) cause_overbrom->solution_overbrom Yes cause_side_rxn Side Reactions? cause_overbrom->cause_side_rxn No solution_side_rxn Change Solvent Ensure Dry Conditions cause_side_rxn->solution_side_rxn Yes

Caption: Troubleshooting decision tree for the synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Detailed Experimental Protocol

This protocol is a general guideline based on standard procedures for electrophilic aromatic bromination.[2][4] Optimization may be required.

Materials:

  • 2,5-dimethyl-2H-1,2,3-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2H-1,2,3-triazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).

    • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the product.

  • Characterization:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 2H-1,2,3-Triazoles | Request PDF. ResearchGate. [Link]

  • Synthesis of 2H-1,2,3-triazole by Buchwald's method. ResearchGate. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central (PMC). [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Electrophilic and radical bromination of bromo derivatives via NBS. Atypon. [Link]

  • Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. [Link]

  • Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. YouTube. [Link]

  • Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. PubMed Central (PMC). [Link]

  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

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  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

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Technical Support Center: Purification of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

Introduction

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide addresses common challenges encountered during its purification, offering explanations for experimental choices and step-by-step protocols to ensure a self-validating purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole?

A1: The impurities present in your crude product are largely dependent on the synthetic route employed. However, common contaminants can include:

  • Unreacted Starting Materials: Such as the corresponding unbrominated 2,5-dimethyl-2H-1,2,3-triazole.

  • Over-brominated Species: While less common for this specific isomer, the potential for multiple brominations on the methyl groups exists under harsh conditions.

  • Regioisomers: Depending on the synthetic strategy, other isomers of the brominated dimethyl-triazole could be formed.

  • Residual Brominating Agent: Traces of reagents like N-bromosuccinimide (NBS) or bromine may persist.

  • Solvent Residues: Solvents used in the reaction or initial work-up can be trapped in the crude product.

Q2: My purified 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole appears as an oil, but I was expecting a solid. What should I do?

A2: The phenomenon of a compound "oiling out" instead of crystallizing is a common issue in organic synthesis, often indicating the presence of impurities that depress the melting point.[1] Here are a few troubleshooting steps:

  • Confirm Purity: Analyze a small sample of the oil by TLC or ¹H NMR to assess its purity. If significant impurities are present, an additional purification step, such as column chromatography, may be necessary before attempting recrystallization again.

  • Optimize Recrystallization Solvent: The choice of solvent is critical.[2] You may need to experiment with different solvent systems. A good starting point is a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3]

  • Induce Crystallization: If the oil appears to be of high purity, you can try to induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Slow Cooling: Allow the heated solution to cool to room temperature slowly before placing it in a cold bath. Rapid cooling can sometimes favor oil formation over crystallization.[3]

Q3: How can I effectively monitor the purification process?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. Use silica gel 60 F254 plates and a mobile phase such as a mixture of ethyl acetate and hexane. The spots can be visualized under UV light (254 nm).[4] For column chromatography, TLC will help you to determine the optimal eluent system and to identify the fractions containing your pure product.[3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5][6]

Problem: The compound does not crystallize upon cooling.

Potential CauseSuggested Solution
Inappropriate Solvent The compound may be too soluble in the chosen solvent even at low temperatures. Select a solvent in which the compound has lower solubility. Common choices for triazole derivatives include ethanol, ethyl acetate/hexane mixtures, or acetone/hexane mixtures.[7]
Too Much Solvent Used Using an excessive amount of solvent will keep the compound in solution. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[3]
Presence of Impurities Impurities can inhibit crystal formation.[1] Consider a preliminary purification by column chromatography.
Supersaturated Solution The solution may be supersaturated. Try adding a seed crystal or scratching the inner surface of the flask to induce crystallization.[3]

Problem: The product precipitates as an oil ("oiling out").

Potential CauseSuggested Solution
Cooling is too rapid Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]
Solvent is too nonpolar Add a more polar co-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[7]
Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[4]

Problem: Poor separation of the desired compound from impurities.

Potential CauseSuggested Solution
Inappropriate Eluent System The polarity of the solvent system is crucial. Optimize the eluent using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[3] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
Improperly Packed Column Air bubbles or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.[3][4]
Column Overloading Loading too much crude material will result in broad, overlapping bands. A general guideline is to use a ratio of 1:20 to 1:100 of crude material to silica gel by weight.[3]

Problem: The product does not elute from the column.

Potential CauseSuggested Solution
Eluent is not polar enough If your compound is highly polar, it may adhere strongly to the silica gel. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a flask, dissolve the crude 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in the minimum amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow the solvent to drain, ensuring even packing without air bubbles. Add a thin layer of sand to the top of the silica gel.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Purification_Workflow Crude_Product Crude 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Is_Solid Is the crude product a solid? Initial_Analysis->Is_Solid High_Purity Purity > 95%? Is_Solid->High_Purity Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oil/Gummy) Recrystallization Recrystallization High_Purity->Recrystallization Yes High_Purity->Column_Chromatography No Oiling_Out Product Oils Out? Recrystallization->Oiling_Out Pure_Product Pure Product (Verify by NMR, MS, etc.) Column_Chromatography->Pure_Product Oiling_Out->Pure_Product No Troubleshoot_Recryst Troubleshoot Recrystallization: - Change solvent - Slow cooling - Seed crystal Oiling_Out->Troubleshoot_Recryst Yes Troubleshoot_Recryst->Recrystallization

Caption: Decision workflow for purification.

References

  • BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • PubMed. (n.d.). Enantiomer separation of triazole fungicides by high-performance liquid chromatography.
  • National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC.
  • Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
  • Engpaper. (n.d.). DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Zaporizhzhia State Medical University. (n.d.). View of DEVELOPMENT OF A METHOD TO DETERMINE RELATED IMPURITIES IN BROMIDE 1-(β-PHENYLETHYL)-4-AMINO-1,2,4-TRIAZOLE TABLETS.
  • The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors.
  • ResearchGate. (2018). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • ChemicalBook. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • AbacipharmTech. (n.d.). 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.
  • CyclicPharma. (n.d.). 4,5-dibromo-2H-1,2,3-triazole | CAS No. 15294-81-2.
  • ResearchGate. (n.d.). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • The Royal Society of Chemistry. (n.d.). A Practical Flow Synthesis of 1,2,3-Triazoles.
  • BOC Sciences. (n.d.). Triazole Impurities.
  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(6-Bromohexyl)-1,2,4-triazole.
  • Google Patents. (n.d.). EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
  • BLDpharm. (n.d.). 16681-67-7|4-Bromo-2-methyl-2H-1,2,3-triazole.
  • ResearchGate. (2018). (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines).

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Characterization of byproducts in 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and characterization of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges associated with this synthesis, particularly the formation and characterization of isomeric and halogenated byproducts.

Section 1: Synthesis Overview & Mechanistic Considerations

The synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is not a trivial one-step process. It typically involves a multi-step sequence where the regioselectivity of both N-alkylation and bromination must be carefully controlled. The most significant challenge arises from the non-regioselective alkylation of the precursor, 5-methyl-1H-1,2,3-triazole, which invariably produces a mixture of N1 and N2 substituted isomers.[1]

Plausible Synthetic Pathway

The following workflow outlines a common approach, highlighting the critical step where the primary isomeric byproduct is generated.

Synthetic_Pathway start 5-Methyl-1H-1,2,3-triazole methylation N-Methylation (e.g., MeI, K2CO3) start->methylation Step 1 mixture Isomeric Mixture methylation->mixture separation Chromatographic Separation mixture->separation Key Challenge n2_isomer 2,5-dimethyl-2H- 1,2,3-triazole (Desired Intermediate) bromination Bromination (e.g., NBS, CCl4) n2_isomer->bromination Step 2 n1_isomer 1,5-dimethyl-1H- 1,2,3-triazole (Key Byproduct) byproduct_disposal Byproduct (Isolate or Discard) n1_isomer->byproduct_disposal separation->n2_isomer Isolate Desired separation->n1_isomer Isolate Byproduct final_product 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole (Target Molecule) bromination->final_product

Caption: General synthetic workflow for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a problem-cause-solution format.

Problem 1: Very low yield after N-methylation step and a complex spot pattern on TLC.
  • Probable Cause: The primary cause is the formation of a nearly inseparable mixture of N1 and N2 methylated isomers (1,5-dimethyl-1H-1,2,3-triazole and 2,5-dimethyl-2H-1,2,3-triazole). The alkylation of NH-1,2,3-triazoles is rarely regioselective and the ratio of isomers can be influenced by the reaction conditions such as solvent, base, and temperature.[1]

  • Solution:

    • Optimize Methylation: Experiment with different solvent and base combinations. Aprotic polar solvents like DMF or acetonitrile are common. The choice of base (e.g., K₂CO₃ vs. NaH) can alter the deprotonation equilibrium of the triazole ring, thereby influencing the site of alkylation.

    • Thorough Characterization: Do not proceed to the bromination step without first separating and confirming the identity of the desired 2,5-dimethyl-2H-1,2,3-triazole isomer. The physical properties (e.g., polarity) of the two isomers are often very similar, requiring careful chromatography.

    • Analytical Protocol: Use a high-resolution analytical method like GC-MS or high-field ¹H NMR on the crude mixture to accurately determine the isomer ratio. This data is crucial for optimizing the reaction.

Problem 2: Multiple products are observed after the bromination step.
  • Probable Cause A: Bromination of the Isomeric Byproduct: If the 1,5-dimethyl-1H-1,2,3-triazole byproduct was not completely removed, it will also undergo bromination to yield 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole, a new byproduct that may be difficult to separate from your target molecule.

  • Solution A: Re-purify the 2,5-dimethyl-2H-1,2,3-triazole intermediate. Purity of this intermediate is paramount for a clean bromination reaction.

  • Probable Cause B: Over-bromination or Side Reactions: While the C4 position of the triazole is the most likely site for electrophilic substitution, aggressive brominating agents (e.g., excess Br₂) or harsh conditions (e.g., high heat, UV light) can lead to other reactions. This could include benzylic-type bromination on the C5-methyl group or, in extreme cases, ring opening. The use of N-bromosuccinimide (NBS) is a common method for brominating heterocyclic systems and can offer better control than elemental bromine.[2][3]

  • Solution B:

    • Use a Milder Reagent: Switch from Br₂ to N-bromosuccinimide (NBS). NBS often provides better selectivity and generates succinimide as a byproduct, which is typically easier to remove than HBr.

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent (1.0 to 1.1 equivalents).

    • Optimize Conditions: Conduct the reaction at room temperature or slightly below, and protect it from light to minimize radical side reactions.

Troubleshooting Decision Workflow

This flowchart provides a logical sequence for diagnosing failed or suboptimal reactions.

Troubleshooting_Workflow start Reaction Analysis: Low Yield or Impure Product check_step At which step did the issue occur? start->check_step methylation N-Methylation check_step->methylation Step 1 bromination Bromination check_step->bromination Step 2 nmr_crude_methylation Analyze crude product by ¹H NMR / GC-MS methylation->nmr_crude_methylation isomer_ratio Isomer ratio (N2:N1) is poor? nmr_crude_methylation->isomer_ratio optimize_methylation Solution: Optimize methylation (solvent, base, temp). Refer to Protocol 1. isomer_ratio->optimize_methylation Yes purify_n2 Solution: Improve chromatographic separation of N2 isomer. isomer_ratio->purify_n2 No, but separation is poor nmr_crude_bromination Analyze crude product by ¹H NMR / LC-MS bromination->nmr_crude_bromination byproduct_type What are the major impurities? nmr_crude_bromination->byproduct_type starting_material Unreacted Starting Material byproduct_type->starting_material multiple_bromo Multiple Brominated Species byproduct_type->multiple_bromo increase_time Solution: Increase reaction time/temp or check reagent quality. starting_material->increase_time check_n2_purity Probable Cause: Impure N2-isomer starting material. multiple_bromo->check_n2_purity over_bromination Probable Cause: Over-bromination or side reactions. multiple_bromo->over_bromination re_purify_n2 Solution: Re-purify the 2,5-dimethyl-2H-1,2,3-triazole intermediate. check_n2_purity->re_purify_n2 optimize_bromination Solution: Use NBS, control stoichiometry, run at lower temp. Refer to Protocol 2. over_bromination->optimize_bromination

Caption: A decision tree for troubleshooting the synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Section 3: Byproduct Characterization

Distinguishing the desired product from its primary isomers is the most critical analytical task. NMR and Mass Spectrometry are indispensable tools for this purpose.[4][5][6]

Key Spectroscopic Differentiators
CompoundStructureKey ¹H NMR Features (Predicted)Key ¹³C NMR Features (Predicted)MS (EI) m/z
2,5-dimethyl-2H-1,2,3-triazole (Desired Intermediate)N-CH₃ on N2N-CH₃ singlet (~4.1 ppm), C-CH₃ singlet (~2.3 ppm), C4-H singlet (~7.5 ppm).N-CH₃ signal will be distinct from the N1 isomer's signal.97.07
1,5-dimethyl-1H-1,2,3-triazole (Isomeric Byproduct)N-CH₃ on N1N-CH₃ singlet (~3.9 ppm), C-CH₃ singlet (~2.4 ppm), C4-H singlet (~7.4 ppm). Note: Chemical shifts are subtly different from the N2 isomer.N-CH₃ signal will be distinct from the N2 isomer's signal.97.07
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (Target Product)Br on C4Absence of C4-H singlet. N-CH₃ singlet (~4.1 ppm), C-CH₃ singlet (~2.4 ppm).C4 signal shifts significantly downfield and shows C-Br coupling.174.98 / 176.98 (Br isotopes)[7]
4-Bromo-1,5-dimethyl-1H-1,2,3-triazole (Potential Byproduct)Br on C4Absence of C4-H singlet. N-CH₃ singlet (~3.9 ppm), C-CH₃ singlet (~2.5 ppm).C4 signal shifts significantly downfield.174.98 / 176.98 (Br isotopes)

Note: Predicted NMR shifts are illustrative; actual values depend on solvent and instrument. The key is the relative difference and the disappearance of the C4-H proton signal upon bromination.

Protocol 1: Analytical Characterization by NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Pay close attention to the 3.5-4.5 ppm region for the N-methyl signal and the 7.0-8.0 ppm region for the triazole ring proton. The integration of these signals should be 3H and 1H, respectively, for the non-brominated intermediates.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for distinguishing the carbon environments of the N1 and N2 isomers.

  • 2D NMR (HSQC/HMBC): For unambiguous assignment, especially in a mixture, run 2D NMR experiments. An HMBC experiment will show a correlation from the N-methyl protons to the two adjacent ring carbons (C4 and C5), confirming the substitution pattern.

  • Post-Bromination Analysis: After bromination, the most telling sign of success in the ¹H NMR is the complete disappearance of the singlet in the ~7.5 ppm region. The ¹³C NMR will show the C4 carbon shifting from ~130-135 ppm to a much lower field, characteristic of a carbon bonded to bromine.

Section 4: Experimental Protocols & FAQs

Protocol 2: Synthesis of 2,5-dimethyl-2H-1,2,3-triazole (and Isomer)

This protocol is a representative procedure and may require optimization.

  • Setup: To a solution of 5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF (5 mL per mmol of triazole) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add iodomethane (MeI, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous phase three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil, containing both N1 and N2 isomers, must be purified by flash column chromatography on silica gel. Use a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to carefully separate the two isomers.

Protocol 3: Bromination of 2,5-dimethyl-2H-1,2,3-triazole
  • Setup: Dissolve the purified 2,5-dimethyl-2H-1,2,3-triazole (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. For reactions that require initiation, a small amount of AIBN or benzoyl peroxide can be added, but this increases the risk of methyl group bromination.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Protect the reaction from light. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use a different alkylating agent besides iodomethane? A: Yes, other methylating agents like dimethyl sulfate can be used. However, be aware that dimethyl sulfate is highly toxic. The choice of agent can also influence the N1/N2 isomer ratio. Always perform a small-scale test reaction first.

Q2: My bromination reaction is very slow. Can I heat it? A: Heating can increase the reaction rate but also significantly increases the risk of side reactions, such as bromination of the C5-methyl group. It is preferable to first try extending the reaction time at room temperature or adding a radical initiator like AIBN in catalytic amounts if using NBS.

Q3: How do I dispose of bromine-containing waste? A: All bromine-containing waste streams, both solid and liquid, must be treated as hazardous waste. Quench any reactive bromine with a reducing agent like sodium thiosulfate before collection. Follow your institution's specific guidelines for halogenated waste disposal.

Q4: The two methyl isomers are completely inseparable on my silica column. What can I do? A: If standard silica gel chromatography fails, you can try a different stationary phase (e.g., alumina) or explore reverse-phase chromatography (C18). Alternatively, consider derivatizing the mixture to create compounds with greater polarity differences, followed by separation and deprotection, though this adds steps to the synthesis.

References

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  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

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Stability issues of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges when working with this halogenated triazole in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

The 1,2,3-triazole ring is known for its general stability, a feature that makes it a valuable scaffold in medicinal chemistry.[1] However, the introduction of a bromine atom and the specific substitution pattern of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole can introduce unique reactivity and stability considerations. This guide is structured to address the most common questions and issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in solution?

A1: The stability of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in solution is primarily influenced by a combination of factors including the choice of solvent, the pH of the medium, exposure to light, and temperature. Halogenated heterocycles can be susceptible to degradation under certain conditions, and understanding these factors is crucial for maintaining the compound's integrity during storage and experimentation.[2][3]

Q2: In which common laboratory solvents is 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole expected to be soluble and most stable?

A2: While specific quantitative solubility data is not extensively published, based on its structure, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is expected to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4] It should also exhibit moderate solubility in other organic solvents like methanol, ethanol, acetone, and dichloromethane. For aqueous solutions, solubility is likely to be limited. In terms of stability, aprotic solvents are generally preferred for long-term storage as they are less likely to participate in degradation pathways such as solvolysis.

Q3: How does pH affect the stability of this compound in aqueous or protic solutions?

A3: The pH of a solution can significantly impact the stability of many organic compounds, often through acid- or base-catalyzed hydrolysis.[5] For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, highly alkaline conditions (pH > 9) may promote nucleophilic substitution of the bromine atom or degradation of the triazole ring. Conversely, strongly acidic conditions (pH < 2) could potentially lead to other forms of degradation, although the triazole ring itself is generally stable to protonation.[6] It is advisable to maintain solutions at a neutral or slightly acidic pH (around 5-7) for optimal stability, especially for prolonged storage.[5]

Q4: Is 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole sensitive to light?

A4: Photostability is a known concern for many heterocyclic compounds, including some triazole derivatives.[7][8] Exposure to UV or high-intensity visible light can potentially induce photochemical reactions, leading to debromination or other forms of decomposition. To mitigate this risk, it is recommended to store solutions of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in amber vials or protected from light, and to minimize light exposure during experimental procedures.

Q5: What is the expected thermal stability of this compound in solution?

A5: Substituted 1,2,3-triazoles generally exhibit good thermal stability.[9][10] However, prolonged exposure to elevated temperatures in solution can accelerate degradation processes. For long-term storage, it is recommended to keep solutions at low temperatures (-20°C or -80°C). For short-term handling, room temperature is generally acceptable, but it is best practice to keep solutions on ice if they are to be used over several hours.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Loss of compound activity or concentration over time in a stored solution. 1. Hydrolysis: The solution may be at an unfavorable pH, leading to hydrolytic degradation.[5]2. Photodegradation: The solution may have been exposed to light for extended periods.[8]3. Solvent Reactivity: The chosen solvent may be reacting with the compound.1. Verify pH: Check the pH of your solution and adjust to a neutral or slightly acidic range (pH 5-7) using a suitable buffer if compatible with your experiment.2. Protect from Light: Store solutions in amber vials and minimize light exposure during handling.3. Solvent Selection: Consider using a less reactive, aprotic solvent like DMSO or DMF for stock solutions.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). 1. Degradation Products: The compound may be degrading into one or more new chemical entities.2. Solvent Impurities: Impurities in the solvent could be reacting with your compound or appearing as separate peaks.1. Analyze Degradants: If possible, use mass spectrometry to identify the mass of the new peaks. A mass corresponding to the debrominated compound is a likely indicator of degradation.2. Run a Solvent Blank: Inject a sample of the solvent you are using to prepare your solutions to rule out solvent-based contamination.3. Perform a Forced Degradation Study: To confirm degradation pathways, intentionally expose the compound to harsh conditions (e.g., high/low pH, heat, light) and monitor the formation of new peaks.
Inconsistent experimental results between batches or over time. 1. Stock Solution Instability: The primary stock solution may be degrading, leading to inaccurate concentrations in your working solutions.2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can introduce moisture and accelerate degradation.1. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a solid sample or a recently prepared stock solution.2. Aliquot Stock Solutions: Aliquot your main stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Stability Assessment of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in Solution

This protocol provides a framework for evaluating the stability of your compound under specific experimental conditions.

Materials:

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)

  • Buffers for pH adjustment (e.g., phosphate, acetate)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated pH meter

  • Amber and clear glass vials

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in an aprotic solvent like DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the solvent systems you wish to test (e.g., phosphate-buffered saline at pH 7.4, cell culture media, reaction buffers).

  • Time-Zero Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC or LC-MS to determine the initial peak area or concentration. This will serve as your baseline.

  • Incubation Conditions:

    • Temperature: Store aliquots of the test solutions at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Light Exposure: For each temperature, store one set of vials protected from light (wrapped in foil or in a dark drawer) and another set exposed to ambient lab light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by HPLC or LC-MS.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time for each condition.

    • Monitor the appearance and growth of any new peaks, which may indicate degradation products.

Visualizing Stability Concepts

Chemical Structure

degradation_pathway start 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole intermediate Debrominated Product (2,5-dimethyl-2H-1,2,3-triazole) start->intermediate Hydrolysis / Photolysis (Loss of Br) end Further Degradation (e.g., Ring Cleavage) intermediate->end Harsh Conditions (e.g., strong acid/base, high temp)

Caption: A potential degradation pathway for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Troubleshooting Workflow

troubleshooting_workflow issue Inconsistent Results or Suspected Degradation check_storage 1. Review Storage Conditions (Solvent, Temp, Light, pH) issue->check_storage analyze_sample 2. Analyze Sample by LC-MS check_storage->analyze_sample new_peaks New Peaks Observed? analyze_sample->new_peaks optimize 3. Optimize Conditions (Change solvent, adjust pH, protect from light) new_peaks->optimize Yes no_new_peaks No New Peaks new_peaks->no_new_peaks No fresh_solution 4. Prepare Fresh Solutions & Aliquot Stocks optimize->fresh_solution re_evaluate Re-evaluate Experiment fresh_solution->re_evaluate other_factors Consider Other Experimental Variables no_new_peaks->other_factors

Caption: Workflow for troubleshooting stability issues.

References

Sources

Handling and safety precautions for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: What is 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole and what are its basic properties?

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a heterocyclic organic compound.[1][2] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 942060-54-0[1][3]
Molecular Formula C₄H₆BrN₃[1][3]
Molecular Weight 176.01 g/mol [3][4]
Boiling Point 244°C at 760 mmHg[1]
Density 1.776 g/cm³[1]
Flash Point 101.392°C[1]
Purity Typically ≥95%[4]
Appearance No data available, likely a solid[4]

Q2: What are the primary hazards associated with 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole?

While specific hazard classifications for this compound are not available, data from structurally similar brominated triazoles, such as 4-Bromo-2-methyl-2H-1,2,3-triazole, suggest the following potential hazards[5][6]:

  • Harmful if swallowed: May cause adverse effects upon ingestion.[5]

  • Causes skin irritation: Direct contact may lead to redness, itching, and inflammation.[5]

  • Causes serious eye irritation: Can result in pain, redness, and potential damage to the eyes.[5]

  • May cause respiratory irritation: Inhalation of dust or fumes may irritate the respiratory tract.[5]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

Given the anticipated hazards, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.[5]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Q4: What are the proper storage conditions for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole?

To ensure the stability and safety of the compound:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Some suppliers recommend storage under an inert atmosphere at refrigerated temperatures (2-8°C).[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Q5: How should I dispose of waste containing this compound?

Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Troubleshooting Guide

Issue 1: I've spilled a small amount of the solid compound on the lab bench.

  • Cause: Accidental mishandling during weighing or transfer.

  • Solution:

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (gloves, lab coat, safety glasses).

    • For dry spills, carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste.[5] Avoid generating dust.[5]

    • Wipe the contaminated area with a damp cloth, and then wash the area thoroughly with soap and water.

    • Place all cleaning materials into the hazardous waste container.

Issue 2: The compound appears to be clumping or has an unusual color upon opening.

  • Cause: This could be due to moisture absorption or potential degradation, especially if not stored under an inert atmosphere.

  • Solution:

    • Do not use the compound if you suspect it has been compromised, as its reactivity and purity may be altered.

    • Review your storage procedure. Ensure the container is always tightly sealed and stored in a dry environment. Consider using a desiccator for storage.

    • If the product was newly received in this condition, contact the supplier for a replacement.

Issue 3: I feel unwell after handling the compound (e.g., dizziness, respiratory irritation).

  • Cause: Potential inhalation or accidental exposure.

  • Solution:

    • Immediately move to an area with fresh air.[6]

    • Seek medical attention without delay and provide the medical personnel with the name of the chemical and, if possible, any available safety information.

    • In case of skin contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[7]

    • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

    • Review your handling procedures to identify and rectify any breaches in safety protocols, particularly with regard to ventilation and PPE.

Experimental Protocols

Safe Weighing and Handling Workflow

This protocol outlines the essential steps for safely handling 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_fumehood 2. Verify Fume Hood Functionality prep_materials 3. Gather Materials (Spatula, Weigh Paper, etc.) prep_waste 4. Prepare Labeled Hazardous Waste Container handle_retrieve 5. Retrieve Compound from Storage (2-8°C) prep_waste->handle_retrieve handle_weigh 6. Weigh Compound in Fume Hood handle_transfer 7. Transfer to Reaction Vessel handle_seal 8. Tightly Seal Original Container handle_return 9. Return to Storage cleanup_tools 10. Clean Spatula & Work Area handle_return->cleanup_tools cleanup_dispose 11. Dispose of Contaminated Items in Waste Container cleanup_ppe 12. Remove PPE cleanup_wash 13. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

References

  • PubChem. 4-Bromo-2H-1,2,3-triazole. [Link]

  • Sinfoo Biotech. 4-bromo-2,5-dimethyl-2H-1,2,3-triazole. [Link]

  • Capot Chemical. MSDS of 4-Bromo-2-methyl-2H-1,2,3-triazole. [Link]

  • PubChemLite. 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. [Link]

Sources

Increasing the rate of reaction for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of substituted 1,2,3-triazoles. Here, we provide in-depth, field-tested troubleshooting advice and FAQs to address specific challenges you may encounter while synthesizing 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole , with a focus on optimizing reaction kinetics and yield.

The synthesis of N2-substituted 1,2,3-triazoles presents unique regioselectivity challenges that are not encountered in the more common N1-substituted "click" chemistry products.[1] The following guide is structured around the most efficient and controllable synthetic pathway: the regioselective N-methylation of a 4-bromo-5-methyl-1H-1,2,3-triazole precursor.

Diagram: Overall Synthetic Workflow

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Rate-Limiting N-Methylation A Azide-Alkyne Cycloaddition (e.g., Methyl Azide + Propyne derivative) B Formation of 5-methyl-1H-1,2,3-triazole A->B Cu(I) Catalyst C Electrophilic Bromination B->C e.g., NBS or Br2 D 4-Bromo-5-methyl-1H-1,2,3-triazole C->D Isolation E Precursor (D) + Methylating Agent (e.g., CH3I, (CH3)2SO4) D->E Proceed to Alkylation F Regioselective N2-Alkylation E->F Base (K2CO3) Solvent (DMF) Temp Control G Target: 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole F->G Purification

Caption: High-level workflow for the two-stage synthesis of the target molecule.

Part 1: Troubleshooting the 4-Bromo-5-methyl-1H-1,2,3-triazole Precursor Synthesis

This initial phase involves forming the triazole ring and then installing the bromine atom. A slow or low-yielding reaction here will create a bottleneck for the entire synthesis.

FAQ 1: My initial azide-alkyne cycloaddition to form the 5-methyl-1H-1,2,3-triazole ring is sluggish. How can I increase the reaction rate?

Answer: The uncatalyzed Huisgen 1,3-dipolar cycloaddition is notoriously slow, often requiring high temperatures and resulting in a mixture of regioisomers.[2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for dramatically accelerating this reaction, with rate enhancements of up to 10⁷-fold.[3]

Troubleshooting Steps:

  • Ensure an Active Cu(I) Catalyst: The catalytic cycle relies on Copper(I). If you start with a Cu(II) salt (e.g., CuSO₄·5H₂O), a reducing agent must be present to generate the active Cu(I) species in situ.

    • Protocol: Use sodium ascorbate (0.1-0.3 equivalents) as the reducing agent. It is typically added from a fresh aqueous solution to the reaction mixture.[4][5]

    • Causality: Sodium ascorbate efficiently reduces Cu(II) to the catalytically active Cu(I) state, initiating the cycloaddition cascade.[3]

  • Optimize Your Solvent System: The solvent plays a critical role in solubilizing reactants and stabilizing the copper catalyst.

    • Recommendation: A mixture of t-butanol and water is highly effective and common in "click" chemistry.[3] For substrates with poor aqueous solubility, polar aprotic solvents like DMF or DMSO can be excellent choices.[6][7]

    • Insight: Protic solvents can participate in the mechanism by stabilizing key intermediates. In contrast, polar aprotic solvents excel at dissolving a wide range of organic substrates.

  • Consider Temperature Adjustments: While many CuAAC reactions proceed efficiently at room temperature, gentle heating can sometimes accelerate slow reactions.

    • Action: If the reaction is slow at room temperature, try heating to 40-60°C. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions or degradation.

    • Caution: Elevated temperatures can sometimes lead to the formation of byproducts, so this should be implemented judiciously.[8][9]

FAQ 2: The bromination of my 5-methyl-1H-1,2,3-triazole is inefficient. What factors control the rate of this step?

Answer: The electrophilic bromination of an electron-rich heterocycle like a triazole depends on the potency of the brominating agent and the reaction conditions. The triazole ring is generally stable, so forcing conditions are sometimes necessary.[7]

Troubleshooting Steps:

  • Select an Appropriate Brominating Agent:

    • For Mild Conditions: N-Bromosuccinimide (NBS) is a common and easily handled source of electrophilic bromine. It often requires a radical initiator or acidic catalyst.[10]

    • For More Reactive Conditions: Elemental bromine (Br₂) is a stronger brominating agent. It is often used in a solvent like water or acetic acid.[11] A procedure for a similar dibromination involves adding Br₂ to the triazole in water and heating to 50°C for several hours.[11]

  • Solvent and Temperature Optimization:

    • Solvent Choice: The solvent must be stable to the brominating agent. Water, DMF, and acetonitrile are common choices.[12]

    • Temperature: As with most reactions, increasing the temperature will increase the rate of bromination. If the reaction is slow at room temperature, heating may be required. A kinetic study on imidazole bromination showed that reaction rates are highly dependent on temperature and pH.[13]

Part 2: Increasing the Rate and Selectivity of the N-2 Methylation Step

This is often the most critical and rate-determining step. The primary challenge is achieving rapid and clean conversion to the desired N-2 methylated product while suppressing the formation of the thermodynamically more stable N-1 isomer.

FAQ 3: My N-methylation of 4-bromo-5-methyl-1H-1,2,3-triazole is extremely slow and yields a mixture of N-1 and N-2 isomers. How do I fix this?

Answer: This is a classic regioselectivity problem in triazole chemistry. The key to both rate and selectivity lies in the strategic choice of solvent, base, and temperature, which leverages the electronic influence of the 4-bromo substituent.[14]

Expert Insights & Causality:

  • The "Bromo-Directing" Effect: The bromine atom at the C4 position is crucial. It acts as a removable directing group that sterically and electronically favors alkylation at the adjacent N-2 position. This effect is key to overcoming the inherent preference for N-1 alkylation.[14]

  • Solvent is Paramount: The reaction rate and selectivity are highly sensitive to the solvent. Polar aprotic solvents like DMF (N,N-Dimethylformamide) are superior for this transformation.

    • Why DMF? DMF effectively solvates the potassium cation (from the K₂CO₃ base), leaving a more "naked" and highly reactive triazolide anion. This increased nucleophilicity of the anion significantly accelerates the rate of substitution with the methylating agent.[14]

  • Temperature Controls Selectivity: While higher temperatures increase the overall reaction rate, they often erode regioselectivity, favoring the formation of the thermodynamically stable N-1 isomer.

    • Optimal Temperature: For the highest N-2 selectivity, conducting the reaction at a reduced temperature (e.g., -10°C to 0°C ) is highly recommended. This favors the kinetically controlled N-2 product.[14]

Data Table: Effect of Solvent and Temperature on N-2 Methylation

The following data summarizes the critical impact of reaction conditions on the regioselectivity of the alkylation of 4-bromo-NH-triazoles.

SolventBaseTemperature (°C)N-2 : N-1 Ratio (Approx.)Relative RateReference
DMF K₂CO₃-10 >95 : 5 Optimal [14]
DMFK₂CO₃25 (Room Temp)85 : 15Fast[14]
Acetonitrile (MeCN)K₂CO₃25 (Room Temp)70 : 30Moderate[14]
Tetrahydrofuran (THF)K₂CO₃25 (Room Temp)50 : 50Slow[14]

Data is adapted from principles described in Wang, X.-j., et al. (2009) for similar systems.[14]

Optimized Protocol for N-2 Methylation

This protocol is designed to maximize both the reaction rate and selectivity for the desired 2H-isomer.

Materials:

  • 4-Bromo-5-methyl-1H-1,2,3-triazole (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 equiv)

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) (1.1 equiv)

  • Anhydrous DMF

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-bromo-5-methyl-1H-1,2,3-triazole and finely powdered K₂CO₃.

  • Solvent Addition: Add anhydrous DMF and stir the resulting suspension.

  • Cooling: Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., ice/salt).

  • Reagent Addition: Slowly add the methylating agent (e.g., Methyl Iodide) dropwise to the cold, stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at -10°C. Monitor the progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours under these conditions.

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to isolate the 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Troubleshooting Flowchart for N-Methylation

Start Problem with N-Methylation Step Problem What is the main issue? Start->Problem Slow Reaction is Slow or Incomplete Problem->Slow Rate PoorSelectivity Poor N-2 Selectivity (Mixture of Isomers) Problem->PoorSelectivity Purity/Isomers SolventCheck Are you using anhydrous DMF? Slow->SolventCheck TempCheckSelect Is the temperature ≤ 0°C (ideally -10°C)? PoorSelectivity->TempCheckSelect SolventCheck->Slow No, Switch to DMF BaseCheck Is K2CO3 finely powdered and dry? SolventCheck->BaseCheck Yes BaseCheck->Slow No, Use dry, powdered base TempCheckSlow Consider raising temp to 0°C or RT, accepting lower selectivity. BaseCheck->TempCheckSlow Yes TempCheckSelect->PoorSelectivity No, Lower the reaction temperature SolventCheckSelect Confirm use of DMF. Other solvents give poorer selectivity. TempCheckSelect->SolventCheckSelect Yes ReagentCheck Is methylating agent added slowly at low temperature? SolventCheckSelect->ReagentCheck ReagentCheck->PoorSelectivity No, Ensure slow addition to cold soln.

Caption: A decision tree for troubleshooting the N-2 methylation reaction.

References

  • 2][15][16]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules.

Sources

Validation & Comparative

Unraveling the Isomeric Nuances: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole vs. 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide for Researchers

In the landscape of heterocyclic chemistry, substituted 1,2,3-triazoles have emerged as privileged scaffolds, finding extensive applications in medicinal chemistry, materials science, and chemical biology.[1][2] Their synthetic accessibility, metabolic stability, and unique electronic properties make them attractive building blocks for the design of novel functional molecules.[3] Among the vast array of substituted triazoles, brominated derivatives serve as versatile intermediates, particularly for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This guide provides a comprehensive comparison of two constitutional isomers: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole and 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole . While direct comparative studies on these specific isomers are scarce in the available literature, this document aims to provide a detailed analysis of their structural, synthetic, and reactive differences based on established principles of triazole chemistry.

Structural Isomerism and Electronic Profile

The core difference between 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole and 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole lies in the substitution pattern on the 1,2,3-triazole ring. In the former, the bromine atom is at the C4 position, and the methyl groups are at the N2 and C5 positions. In the latter, the bromine atom is at the C5 position, with methyl groups at the N1 and C4 positions. This seemingly subtle difference in atom arrangement leads to distinct electronic and steric environments for the bromine atom, which in turn dictates their chemical reactivity.

The 2H-1,2,3-triazole isomer (4-bromo derivative) is generally considered to be in equilibrium with the 1H-tautomer in the un-methylated parent ring system.[1] However, N-methylation locks the molecule into a specific isomeric form. The lone pair of electrons on the nitrogen atoms contributes to the aromaticity of the triazole ring, and the position of the substituents influences the electron density distribution within the ring.

Figure 1. Chemical structures of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole and 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole.

Synthesis Strategies: A Tale of Two Isomers

The synthesis of these two isomers requires distinct regioselective strategies.

Synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole

The synthesis of 1,4-disubstituted-5-bromo-1,2,3-triazoles is generally achieved through a one-pot, two-step process involving a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by halogenation.[4] A plausible route to 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole would involve the reaction of methylazide with 1-propyne to form 1,4-dimethyl-1H-1,2,3-triazole, which is then brominated. Alternatively, a more direct approach would be the CuAAC reaction between methylazide and a brominated alkyne, or the halogenation of a preformed copper triazolide intermediate.

Proposed Experimental Protocol:

  • Step 1: Formation of the Triazole Ring. To a solution of 1-propyne in a suitable solvent such as a mixture of water and t-butanol, add methylazide.

  • Step 2: Copper-Catalyzed Cycloaddition. Add a source of copper(I), such as copper(I) iodide or a mixture of copper(II) sulfate and a reducing agent like sodium ascorbate, to catalyze the [3+2] cycloaddition.

  • Step 3: Bromination. After the formation of the 1,4-dimethyl-1H-1,2,3-triazole, introduce a brominating agent such as N-bromosuccinimide (NBS) to the reaction mixture.

  • Step 4: Work-up and Purification. The reaction mixture is then worked up by extraction and purified by column chromatography to yield the desired 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole.

Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

The synthesis of N2-substituted 1,2,3-triazoles is more challenging due to the generally favored formation of N1-substituted products. However, methods for the regioselective synthesis of N2-substituted triazoles have been developed. One such strategy involves the bromo-directed N2-alkylation of NH-1,2,3-triazoles.[3]

Proposed Experimental Protocol:

  • Step 1: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole. This precursor can be synthesized by the bromination of 4-methyl-1H-1,2,3-triazole.

  • Step 2: N2-Methylation. The 4-bromo-5-methyl-1H-1,2,3-triazole is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The presence of the bromine atom at the 4-position is reported to direct the alkylation to the N2 position.[3]

  • Step 3: Work-up and Purification. The reaction is followed by an aqueous work-up and purification by column chromatography to isolate the 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Comparative Physicochemical Properties

Property4-Bromo-2,5-dimethyl-2H-1,2,3-triazole5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
CAS Number 942060-54-0[5]1040275-55-5[6]
Molecular Formula C₄H₆BrN₃C₄H₆BrN₃
Molecular Weight 176.02 g/mol [5]176.02 g/mol [7]
Boiling Point 244°C at 760 mmHg (Predicted)[5]Not available
Density 1.776 g/cm³ (Predicted)[5]Not available
Appearance Not availableSolid[7]
Purity ≥95% - 97%[8][9]≥95%[7]
Predicted ¹H NMR Two singlets for the two methyl groups.Two singlets for the two methyl groups. The chemical shifts would differ due to the different electronic environments.
Predicted ¹³C NMR Signals for the two methyl carbons and the two triazole ring carbons.Signals for the two methyl carbons and the two triazole ring carbons, with different chemical shifts compared to the 4-bromo isomer.

Reactivity Analysis: A Focus on Suzuki-Miyaura Cross-Coupling

The primary utility of these bromo-triazoles in synthetic chemistry is their participation in cross-coupling reactions to form more complex molecules. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for C-C bond formation.[10][11]

The reactivity of the C-Br bond in both isomers is influenced by both electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nature of the triazole ring activates the C-Br bond towards oxidative addition to the palladium(0) catalyst. The precise electronic effect at the C4 and C5 positions will differ based on the overall electron distribution in the N1-methylated versus the N2-methylated ring system.

  • Steric Effects: The steric hindrance around the C-Br bond can also play a significant role. In the 5-bromo isomer, the bromine atom is flanked by the N1-methyl group and the C4-methyl group. In the 4-bromo isomer, the bromine is adjacent to the C5-methyl group and the N-N bond of the triazole ring. The difference in the steric environment could lead to different reaction rates and catalyst requirements.

While direct comparative studies are lacking, it is generally observed that both 4- and 5-halo-1,2,3-triazoles are viable substrates for Suzuki-Miyaura cross-coupling reactions.[12]

G A Ar-B(OH)₂ G Transmetalation A->G B Bromo-dimethyl-triazole E Oxidative Addition B->E C Pd(0)Ln C->E D Base D->G F Ar-Pd(II)-Br(Ln) E->F F->G H Ar-Pd(II)-Ar'(Ln) G->H I Reductive Elimination H->I J Ar-Ar' I->J K Pd(0)Ln I->K K->E

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

A general procedure for the Suzuki-Miyaura coupling of a bromo-triazole would be as follows:

  • Reaction Setup. In a reaction vessel, combine the bromo-dimethyl-triazole isomer (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent. Add a suitable solvent system, which could be a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Reaction Conditions. The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification. After completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Potential Applications in Research and Development

Both 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole and 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole are valuable building blocks for the synthesis of more complex molecules with potential applications in:

  • Medicinal Chemistry: The 1,2,3-triazole core is a bioisostere for various functional groups and is present in a number of FDA-approved drugs.[13][14] These brominated isomers can be used to synthesize libraries of novel compounds for screening against various biological targets. The different substitution patterns of the two isomers can lead to compounds with distinct pharmacological profiles.

  • Materials Science: The rigid, planar structure and the presence of multiple nitrogen atoms make triazoles interesting components for the development of functional materials, such as polymers, ligands for catalysis, and organic electronics. The ability to functionalize the triazole ring via the bromo substituent allows for the tuning of the material's properties.

  • Agrochemicals: Triazole derivatives have also found widespread use as fungicides and herbicides in agriculture. These brominated intermediates can be used to develop new agrochemicals with improved efficacy and selectivity.

Conclusion

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole and 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole, while constitutional isomers, present distinct synthetic challenges and are expected to exhibit nuanced differences in their reactivity and physicochemical properties. The choice between these two building blocks will depend on the desired substitution pattern of the final target molecule. While a direct experimental comparison of their properties and reactivity is a gap in the current literature, this guide provides a solid foundation for researchers to understand their fundamental differences and to design synthetic strategies accordingly. Further experimental studies are warranted to fully elucidate the comparative performance of these two valuable synthetic intermediates.

References

  • D. K. T. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. [Link]

  • M. B. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • S. S. (2021). 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. [Link]

  • Y. J. (2023). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 7. Preparation of 1,4-disubstituted 5-bromo-and... ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromo-2H-1,2,3-triazole. PubChem. [Link]

  • A. Š. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Semantic Scholar. [Link]

  • G. R. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate. [Link]

  • M. B. W. (2023). Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]

  • I. P. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

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  • Google Patents. (n.d.). US20100234615A1 - Process for the synthesis of triazoles.
  • M. P. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. PubMed Central. [Link]

  • M. P. (2019). Synthesis of 4-Alkyl-4 H -1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. PubMed. [Link]

  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][2][15]- triazole-1-methyl )-[1][16] dioxolane -4-Methyl methanesulfonate. Google Patents.

  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • PubChem. (n.d.). 4,5-dibromo-2-(methoxymethyl)-2H-1,2,3-triazole. PubChem. [Link]

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  • ResearchGate. (n.d.). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review | Request PDF. ResearchGate. [Link]

  • R. S. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PubMed Central. [Link]

  • J. Z. (2022). Application of triazoles in the structural modification of natural products. PubMed Central. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). A Comprehensive review on 1, 2,4 Triazole. Journal of Advanced Pharmacy Education and Research. [Link]

  • A. P. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PubMed Central. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole;... ResearchGate. [Link]

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A Comparative Guide to the Synthetic Routes of Brominated Dimethyl Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds are of paramount importance. Among these, brominated dimethyl triazoles stand out as versatile building blocks and key pharmacophores in a variety of therapeutic agents. Their synthesis, however, presents a nuanced challenge of regioselectivity and efficiency. This guide provides an in-depth, objective comparison of the primary synthetic strategies to access these valuable compounds, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Significance of Brominated Dimethyl Triazoles

The 1,2,3-triazole core is a bioisostere for various functional groups, offering a unique combination of chemical stability, hydrogen bonding capability, and dipole character. The introduction of a bromine atom onto the triazole ring, coupled with the presence of two methyl groups, provides a powerful handle for further functionalization through cross-coupling reactions, while also modulating the compound's lipophilicity and metabolic stability. The specific substitution pattern of the bromo and methyl groups is critical for biological activity, making the regioselective synthesis of different isomers a key focus of synthetic efforts. This guide will compare two principal approaches: the direct bromination of pre-formed dimethyl triazole rings and the construction of the triazole ring from brominated precursors.

Route 1: Direct Electrophilic Bromination of Dimethyl Triazoles

The most straightforward approach to brominated dimethyl triazoles is the direct electrophilic bromination of the corresponding dimethyl triazole precursors. This method relies on the nucleophilic character of the triazole ring to react with an electrophilic bromine source. The regiochemical outcome of this reaction is dictated by the electronic and steric influence of the two methyl groups on the triazole ring.

Key Brominating Agents: A Head-to-Head Comparison

Two of the most common reagents for this transformation are molecular bromine (Br₂) and N-bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): A powerful and readily available brominating agent. Reactions with Br₂ are often carried out in a suitable solvent, and the high reactivity of bromine can lead to the formation of di-brominated byproducts if not carefully controlled.

  • N-Bromosuccinimide (NBS): A solid, crystalline reagent that is often considered a milder and more convenient source of electrophilic bromine.[1] It can offer improved regioselectivity in some cases and is generally easier to handle than liquid bromine.

Mechanistic Considerations in Direct Bromination

The electrophilic bromination of a 1,2,3-triazole ring proceeds via a classic aromatic substitution mechanism. The triazole ring acts as a nucleophile, attacking the electrophilic bromine species to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation re-aromatizes the ring to yield the brominated product.

The regioselectivity is governed by the directing effects of the N-methyl and C-methyl substituents. The N-methyl group's position influences the electron density at the C4 and C5 positions, while the C-methyl group provides steric hindrance.

Route 2: Synthesis from Brominated Precursors via Cycloaddition

An alternative and often more regioselective strategy involves the construction of the triazole ring from precursors that already contain a bromine atom. The cornerstone of this approach is the [3+2] cycloaddition reaction, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2]

This "building block" approach offers precise control over the final substitution pattern of the brominated dimethyl triazole.

Key Strategies for Building the Brominated Triazole Ring
  • Cycloaddition of a Methyl Azide with a Bromoalkyne: This is a highly convergent approach where the bromine atom is pre-installed on the alkyne component. The subsequent CuAAC reaction with methyl azide yields the desired 1,4-disubstituted 5-bromo-1,2,3-triazole.

  • One-Pot CuAAC and Halogenation: A highly efficient one-pot, two-step process has been developed for the synthesis of 1,4-disubstituted 5-bromo-1,2,3-triazoles.[3] This method involves the initial CuAAC reaction of a terminal alkyne and an azide, followed by in-situ halogenation of the resulting copper-triazolide intermediate with NBS. This approach avoids the need to isolate the often unstable bromoalkyne precursors.

Mechanistic Pathway of the One-Pot CuAAC-Halogenation

The reaction proceeds through the well-established CuAAC catalytic cycle to form a copper-triazolide intermediate. Instead of protonolysis to yield the C-H triazole, this intermediate is intercepted by an electrophilic halogenating agent like NBS, leading directly to the C-halogenated triazole.

Comparative Analysis of Synthetic Routes

FeatureDirect Bromination of Dimethyl TriazolesSynthesis from Brominated Precursors (via Cycloaddition)
Regioselectivity Often leads to mixtures of isomers, regioselectivity is highly dependent on the substrate and reaction conditions.Generally offers excellent regioselectivity, as the position of the bromine atom is predetermined by the starting materials.
Starting Materials Requires the synthesis of the corresponding dimethyl triazole precursor.Requires access to brominated alkynes or the use of a one-pot cycloaddition/halogenation protocol.
Reaction Conditions Can range from mild to harsh depending on the reactivity of the triazole and the brominating agent.CuAAC reactions are typically mild and proceed in a variety of solvents, including water.
Yields Can be variable and may be compromised by the formation of byproducts.Often provides high yields of the desired product.
Scalability Can be challenging to scale up due to potential for exothermic reactions and byproduct formation.Generally scalable, especially the one-pot procedures.
Versatility Limited to the positions that are electronically activated for electrophilic attack.Highly versatile, allowing for the synthesis of a wide range of specifically substituted brominated triazoles.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole via Direct Bromination[4]

This protocol describes the synthesis of a dibrominated triazole, which can then be selectively N-methylated.

Materials:

  • 1H-1,2,3-triazole

  • Bromine (Br₂)

  • Water

Procedure:

  • To a stirred solution of 1H-1,2,3-triazole (1.0 eq) in water, slowly add bromine (2.0-3.0 eq).

  • Heat the reaction mixture to 50-60 °C and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford 4,5-dibromo-1H-1,2,3-triazole.

Protocol 2: One-Pot Synthesis of 1,4-Disubstituted 5-Bromo-1,2,3-Triazoles[3]

This protocol provides a general method for the synthesis of 5-bromo-1,4-disubstituted triazoles.

Materials:

  • Terminal alkyne

  • Organic azide

  • Copper(I) catalyst (e.g., CuI)

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., THF, CH₃CN)

Procedure:

  • To a solution of the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent, add the copper(I) catalyst (e.g., 5 mol%).

  • Stir the reaction mixture at room temperature until the cycloaddition is complete (monitor by TLC).

  • Add N-bromosuccinimide (1.1-1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature until the bromination is complete (monitor by TLC).

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired 5-bromo-1,2,3-triazole.

Visualization of Synthetic Pathways

Direct Bromination Workflow

DirectBromination DimethylTriazole Dimethyl Triazole Reaction Electrophilic Aromatic Substitution DimethylTriazole->Reaction BrominatingAgent Brominating Agent (Br₂ or NBS) BrominatingAgent->Reaction BrominatedProduct Brominated Dimethyl Triazole Reaction->BrominatedProduct Byproducts Isomeric Byproducts Reaction->Byproducts

Caption: Workflow for direct bromination of dimethyl triazoles.

Cycloaddition Route Workflow

CycloadditionRoute cluster_precursors Starting Materials Bromoalkyne Bromoalkyne CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition Bromoalkyne->CuAAC MethylAzide Methyl Azide MethylAzide->CuAAC BrominatedProduct Regiochemically Pure Brominated Dimethyl Triazole CuAAC->BrominatedProduct

Caption: Synthesis of brominated dimethyl triazoles via cycloaddition.

Conclusion and Future Perspectives

The synthesis of brominated dimethyl triazoles can be effectively achieved through two primary strategies: direct bromination and construction from brominated precursors.

  • Direct bromination offers a concise route but is often hampered by a lack of regioselectivity, leading to challenging purification and lower overall yields of the desired isomer. The choice between Br₂ and NBS depends on the specific substrate and desired reactivity, with NBS generally offering milder conditions and potentially better control.

  • Synthesis via cycloaddition of brominated building blocks, particularly through the one-pot CuAAC-halogenation protocol, provides a superior level of regiocontrol and often results in higher yields of a single isomer. This "building block" approach is highly recommended for applications where specific isomer synthesis is critical.

Future research in this area will likely focus on the development of more efficient and selective direct bromination methods, potentially through the use of novel catalysts or directing groups. Additionally, the expansion of the substrate scope for cycloaddition reactions with more complex brominated precursors will further enhance the synthetic toolbox for accessing this important class of molecules. For researchers and drug development professionals, a careful consideration of the desired isomeric purity, scalability, and available starting materials will guide the optimal choice of synthetic route.

References

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. [Link]

  • Regioselective Synthesis of Polysubstituted N2-Alkyl/Aryl-1,2,3-Triazoles via 4-Bromo-5-iodo-1,2,3-triazole. (n.d.). Retrieved from [Link]

  • Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

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  • Acceleration of Azide–Alkyne Cycloadditions with Mutually Orthogonal Click Reactions. (2023). ACS Publications. [Link]

  • The reaction mechanism of the azide–alkyne Huisgen cycloaddition. (n.d.). RSC Publishing. Retrieved from [Link]

  • Assembly drives regioselective azide-alkyne cycloaddition reaction. (2023). Nature Communications. [Link]

  • Cycloaddition reactivity studies of first-row transition metal–azide complexes and alkynes: an inorganic click reaction for metalloenzyme inhibitor synthesis. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Lopes, J. P., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Revista Virtual de Química, 10(2), 346-379. [Link]

  • Facile synthesis of bromo- and iodo-1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
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  • Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). (n.d.). ResearchGate. Retrieved from [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Scaffold as a Privileged Structure in Drug Discovery

The 1,2,3-triazole ring is a five-membered heterocyclic motif that has garnered significant attention from medicinal chemists, earning the designation of a "privileged scaffold." This is due to its unique combination of properties: it is an aromatic, electron-rich system with a significant dipole moment, capable of forming hydrogen bonds, which improves solubility and allows for robust interactions with biological targets.[1] Furthermore, the triazole core is exceptionally stable to metabolic degradation.[1] These characteristics have led to the incorporation of 1,2,3-triazoles into a wide array of therapeutic agents with demonstrated antimicrobial, antiviral, and anticancer activities.[2][3]

This guide provides a comparative analysis of the anticipated biological activity of a specific, yet underexplored, class of these compounds: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole derivatives . While direct experimental data on this precise scaffold is limited in publicly available literature, by examining structurally related analogs, we can construct a robust hypothesis regarding its potential efficacy and guide future research. We will compare its projected performance against non-brominated and alternatively substituted triazoles, providing supporting experimental data from the literature and detailed protocols for key biological assays.

Section 1: Synthesis and Structural Rationale

The strategic placement of substituents on the triazole ring is paramount for tuning biological activity. The core structure features methyl groups at the C2 and C5 positions and a bromine atom at the C4 position. The methyl groups can enhance lipophilicity and provide steric bulk, while the bromine atom, a halogen, is a known bioisostere for a methyl group but with profoundly different electronic properties. It acts as a good leaving group and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.

Proposed Synthetic Pathway

A feasible synthetic route to the target compound can be extrapolated from established methods for synthesizing halogenated triazoles.[4] The process would likely involve the initial synthesis of a 2,5-dimethyl-2H-1,2,3-triazole precursor, followed by a direct electrophilic bromination step.

Synthetic_Pathway cluster_start Starting Materials cluster_cycloaddition Ring Formation cluster_bromination Halogenation Methyl_Azide Methyl Azide Precursor 2,5-dimethyl-2H-1,2,3-triazole (Precursor) Methyl_Azide->Precursor [3+2] Cycloaddition Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Precursor Final_Product 4-Bromo-2,5-dimethyl-2H- 1,2,3-triazole Precursor->Final_Product Bromine (Br2) in Water

Caption: Proposed synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Section 2: Comparative Analysis of Anticancer Activity

A significant body of research points to the potent anticancer effects of 1,2,3-triazole derivatives. A key structure-activity relationship (SAR) trend that has emerged is the profound impact of halogen substitution on cytotoxic efficacy.

Hypothesis: The Bromo-Substituent as a Potentiator of Cytotoxicity

The introduction of a bromine atom at the C4 position is hypothesized to significantly enhance the anticancer activity compared to its non-brominated counterpart. Evidence from related scaffolds supports this assertion. For instance, a study on 1,2,3-triazole–containing chalcone derivatives targeting the A549 non-small cell lung cancer cell line found that the bromo group was essential for the activity ; its replacement led to a loss of potency.[5]

Comparative Data

To illustrate this, the table below compares the cytotoxic activity (IC₅₀ values) of various C4-substituted triazole derivatives against different cancer cell lines.

Compound ClassSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1. Bromo-Triazole Hybrid C4-Bromo on a chalcone-triazole scaffoldA549 (Lung)8.67 [5]
2. Fluoro-Triazole Hybrid C4-Fluoro on a chromene-triazole scaffoldA549 (Lung)1.02 - 74.28[5]
3. Non-Halogenated Triazole Hybrid C4-Aryl on a coumarin-triazole scaffoldA549 (Lung)8.87[5]
4. Bromo-Triazole Hybrid C4-Bromo on a chalcone-triazole scaffoldMCF-7 (Breast)Not Reported
5. Non-Halogenated Triazole-Isatin Hybrid N-Aryl substitutionMCF-7 (Breast)~1-3 [6]
Reference Drug CisplatinMCF-7 (Breast)45.33[7]
Reference Drug DoxorubicinA549 (Lung)3.24[5]

This table synthesizes data from multiple sources on different, but related, triazole scaffolds to highlight the impact of substitution.

The data indicates that halogenation, particularly bromination, is a viable strategy for achieving potent cytotoxicity, often comparable to or exceeding that of standard chemotherapeutic agents like cisplatin.

Experimental Protocol: MTT Assay for Cell Viability

The causality behind choosing the MTT assay is its reliability and direct correlation with metabolic activity, which serves as a robust proxy for cell viability. It allows for quantitative comparison of the cytotoxic effects of different compounds.

Principle: The assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [7]

  • Cell Seeding: Plate cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole derivatives and non-brominated analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug (e.g., cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The choice of incubation time is critical; a 48-hour period is often sufficient to observe significant antiproliferative effects without causing widespread cell death from nutrient depletion.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours. This duration is optimized to allow for sufficient formazan crystal formation without causing cytotoxicity from the MTT itself.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Section 3: Comparative Analysis of Antimicrobial Activity

The 1,2,3-triazole scaffold is also a cornerstone in the development of new antimicrobial agents, a critical endeavor in the face of rising antibiotic resistance.[1] Halogenation has been shown to be a key strategy in enhancing the potency of these compounds.

Hypothesis: Halogenation Enhances Antimicrobial Efficacy

Similar to its role in anticancer activity, the bromo-substituent is expected to confer superior antimicrobial properties compared to non-halogenated analogs. The introduction of a halogen can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Comparative Data

The following table presents Minimum Inhibitory Concentration (MIC) data for various triazole derivatives against bacterial and fungal strains, demonstrating the impact of the triazole scaffold in antimicrobial agents.

Compound ClassTarget OrganismMIC (µmol/mL)Reference
1. Fluorinated Triazole Hybrid S. aureus (Bacterium)0.0061 [2]
2. Fluorinated Triazole Hybrid R. oryzae (Fungus)0.0123 [2]
3. Non-Halogenated Triazole Hybrid E. faecalis (Bacterium)12.5 - 50 µg/mL[1]
Reference Drug (Ciprofloxacin) S. aureusNot specified[2]
Reference Drug (Fluconazole) R. oryzaeNot specified[2]

Data from related fluorinated triazoles is used to infer the potential high efficacy of brominated analogs.

The results for fluorinated triazoles suggest that halogenated derivatives can achieve very low MIC values, indicating high potency.[2] This supports the hypothesis that 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole derivatives would be promising candidates for antimicrobial drug development.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is chosen as the gold standard for determining the MIC of an antimicrobial agent because it is quantitative, reproducible, and allows for the testing of multiple compounds and concentrations simultaneously.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by adding a viability indicator like resazurin.

Section 4: Mechanistic Insights and Future Directions

The biological activity of triazole derivatives is intrinsically linked to their structure. The comparative analysis strongly suggests that the C4-bromo substitution is a critical determinant of efficacy, particularly in anticancer applications. The mechanism often involves the induction of apoptosis (programmed cell death). Several studies on related compounds have shown that they can trigger the mitochondrial-mediated intrinsic apoptosis pathway.

Apoptosis_Pathway Triazole Bromo-Triazole Derivative Bax Bax Activation Triazole->Bax Bcl2 Bcl-2 Inhibition Triazole->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mitochondrial pathway of apoptosis induced by triazoles.

Future Directions: The compelling evidence from related structures strongly warrants the synthesis and direct biological evaluation of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole derivatives. Future studies should focus on:

  • Broad-Spectrum Screening: Evaluating these compounds against a wide panel of cancer cell lines and microbial strains.

  • Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Testing: Assessing the efficacy, pharmacokinetics, and safety of the most promising candidates in animal models.

Conclusion

While direct experimental validation is pending, this comparative guide establishes a strong rationale for investigating 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole derivatives as potent therapeutic agents. The analysis of structurally similar compounds reveals that the 1,2,3-triazole core is a highly effective pharmacophore and that C4-bromination is a key strategy for enhancing both anticancer and antimicrobial activities. The synthesis of this specific scaffold is therefore a logical and promising next step in the quest for novel, more effective drugs.

References

  • Title: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source: National Institutes of Health URL: [Link]

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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural elucidation of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a halogenated nitrogen heterocycle.[1] Nitrogen heterocycles are pivotal structural motifs in a significant percentage of FDA-approved drugs, making the precise characterization of novel analogues like this one a critical endeavor.[2][3] This document will not only detail the expected outcomes from primary spectroscopic techniques but also explore alternative methods, offering a comprehensive framework for its analysis.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the context of drug discovery, even minor structural ambiguities, such as isomeric uncertainty, can lead to drastic differences in pharmacological and toxicological profiles. For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (Molecular Formula: C₄H₆BrN₃, Molecular Weight: 176.017 g/mol ), the precise placement of the bromine atom and the two methyl groups on the 2H-1,2,3-triazole core is paramount.[4][5][6] Spectroscopic analysis provides the empirical evidence required to confirm this specific arrangement.

Primary Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is invariably the most robust strategy for structural confirmation. The synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a holistic and self-validating picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Based on the proposed structure, we anticipate two distinct signals corresponding to the two methyl groups.

  • N-CH₃ Protons: The methyl group attached to the nitrogen at the 2-position of the triazole ring is expected to appear as a singlet. Its chemical shift will be influenced by the electron-withdrawing nature of the triazole ring.

  • C-CH₃ Protons: The methyl group attached to the carbon at the 5-position will also appear as a singlet. Its chemical environment is slightly different from the N-methyl group, leading to a distinct chemical shift.

Causality Behind Expected Shifts: The precise chemical shifts are difficult to predict without experimental data, but we can infer relative positions. The N-methyl group is directly attached to a nitrogen within the aromatic triazole system, while the C-methyl group is attached to a carbon of the same ring. The differing electronegativity and electronic effects of the adjacent atoms will result in distinguishable chemical shifts.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule. For the proposed structure, four distinct carbon signals are expected.

  • Triazole Ring Carbons (C4 and C5): The two carbons of the triazole ring will have characteristic chemical shifts in the aromatic region. The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon with the methyl group (C5) will also have a distinct chemical shift.

  • Methyl Carbons (N-CH₃ and C-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum, and their distinct electronic environments will result in separate signals.

Table 1: Predicted NMR Spectroscopic Data for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Technique Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR~ 3.8 - 4.2SingletN-CH₃
~ 2.3 - 2.7SingletC-CH₃
¹³C NMR~ 140 - 150SingletC5-CH₃
~ 125 - 135SingletC4-Br
~ 40 - 45SingletN-CH₃
~ 10 - 15SingletC-CH₃

Note: These are estimated chemical shift ranges based on general knowledge of similar heterocyclic systems and substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and invaluable information about the elemental composition and fragmentation patterns of a molecule.

High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula. The measured mass-to-charge ratio (m/z) should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₄H₆BrN₃.

Isotopic Pattern Analysis: A key confirmatory feature for a bromine-containing compound is its characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7][8][9] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units.[7][8][9] The presence of this doublet is a strong indicator of a single bromine atom in the molecule.

Fragmentation Analysis: Electron impact (EI) or other fragmentation techniques can provide structural clues. Expected fragmentation pathways could include the loss of a methyl radical (•CH₃), a bromine radical (•Br), or cleavage of the triazole ring. Analysis of these fragment ions can further support the proposed structure.

Table 2: Predicted Mass Spectrometry Data for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Expected Relative Intensity Interpretation
[M]⁺174.9745176.9725~1:1Molecular Ion
[M-CH₃]⁺159.9482161.9462~1:1Loss of a methyl group
[M-Br]⁺96.0562--Loss of a bromine atom
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.[10] For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, the IR spectrum will show characteristic absorption bands.

  • C-H Stretching: Aliphatic C-H stretching from the methyl groups will be observed around 2900-3000 cm⁻¹.

  • C=N and N=N Stretching: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds, typically in the 1400-1600 cm⁻¹ region.[11][12][13]

  • Ring Vibrations: The triazole ring will also have characteristic ring stretching and bending vibrations.

  • C-Br Stretching: The carbon-bromine bond will have a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

The absence of certain bands, such as N-H stretching (around 3300-3500 cm⁻¹), would support the 2,5-disubstituted-2H-1,2,3-triazole structure rather than a 1H-tautomer.[14][15]

Table 3: Predicted FT-IR Absorption Bands for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Wavenumber (cm⁻¹) Intensity Assignment
2900-3000MediumAliphatic C-H stretch
1400-1600Medium-StrongC=N and N=N stretch
1000-1200MediumRing skeletal vibrations
500-600Medium-WeakC-Br stretch

Comparative Analytical Techniques

While the combination of NMR, MS, and IR is the gold standard, other techniques can provide complementary or alternative information.

Technique Advantages Disadvantages Application to this Topic
X-ray Crystallography Provides unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to grow.Would be the ultimate confirmation of the structure and stereochemistry if a crystal can be obtained.
UV-Vis Spectroscopy Simple, rapid, and can provide information about the electronic conjugation.Provides limited structural information.Could be used to study the electronic properties of the triazole ring system.
Elemental Analysis Provides the percentage composition of elements (C, H, N).Does not provide information on connectivity.Can be used to confirm the empirical formula, which complements HRMS data.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic experiments.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[16]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the specific solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, typically coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Ensure the mass resolution is set high enough to allow for accurate mass measurement.

    • Calibrate the instrument using a known standard immediately before or during the analysis.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula of C₄H₆BrN₃.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If it is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plate without the sample).

  • Sample Spectrum: Place the sample in the instrument and acquire the IR spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_primary_analysis Primary Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (4-Bromo-2,5-dimethyl-2H-1,2,3-triazole) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Analysis IR FT-IR Spectroscopy Synthesis->IR Analysis NMR_Data Connectivity & Environment (C-H Framework) NMR->NMR_Data MS_Data Molecular Formula & Isotopic Pattern (C₄H₆BrN₃, Br presence) MS->MS_Data IR_Data Functional Groups (Triazole, C-Br) IR->IR_Data Confirmation Structure Confirmed NMR_Data->Confirmation Convergent Evidence MS_Data->Confirmation Convergent Evidence IR_Data->Confirmation Convergent Evidence

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Logical Relationship of Spectroscopic Data

Data_Synergy cluster_evidence Individual Spectroscopic Evidence cluster_conclusion Structural Conclusion H_NMR ¹H NMR: Two methyl singlets Structure Confirmed Structure: 4-Bromo-2,5-dimethyl- 2H-1,2,3-triazole H_NMR->Structure Confirms methyl groups C_NMR ¹³C NMR: Four unique carbons C_NMR->Structure Confirms carbon skeleton HRMS HRMS: Exact mass for C₄H₆BrN₃ HRMS->Structure Confirms elemental formula MS_Isotope MS Isotope Pattern: [M]⁺:[M+2]⁺ ≈ 1:1 MS_Isotope->Structure Confirms presence of one Br FTIR FT-IR: Triazole & C-Br bands, No N-H stretch FTIR->Structure Confirms functional groups & substitution

Caption: Synergy of spectroscopic data leading to structural confirmation.

Conclusion

The structural confirmation of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is reliably achieved through the synergistic application of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and FT-IR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle, and together they form a self-validating system that ensures the identity and purity of the compound. This rigorous analytical approach is fundamental to advancing research and development in fields where molecular precision is paramount.

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A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-1,2,3-Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bromo-Triazoles in Synthesis

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds.[1] This five-membered heterocycle is a privileged structure found in numerous pharmaceuticals, from antifungal agents to anticancer therapeutics.[2][3][4][5] The true synthetic power of the triazole ring, however, is often unlocked through functionalization. Bromo-1,2,3-triazoles stand out as exceptionally versatile intermediates, providing a reactive handle for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[1][6]

However, not all bromo-triazoles are created equal. The position of the bromine atom on the triazole ring—primarily at the C4 or C5 position—profoundly influences the molecule's electronic properties, steric profile, and ultimate reactivity. A nuanced understanding of these differences is critical for synthetic chemists to design efficient, high-yielding reaction pathways and avoid costly trial-and-error optimization. This guide provides an in-depth comparison of the reactivity of key bromo-1,2,3-triazole isomers, grounded in mechanistic principles and supported by experimental data, to empower researchers in making strategic decisions for their synthetic campaigns.

The Isomers: Structural and Synthetic Overview

The primary isomers of concern are the 4-bromo- and 5-bromo-1,2,3-triazoles, which can exist as N-unsubstituted (NH) tautomers or, more commonly in synthesis, as N-substituted derivatives. The substitution pattern on the ring nitrogens (N1, N2, or N3) further modulates reactivity, but the foundational differences arise from the C-Br position.

The synthesis of these isomers can be controlled to achieve high regioselectivity. The ubiquitous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a pillar of click chemistry, often provides a direct route to 1,4-disubstituted or 1,4,5-trisubstituted triazoles.[5][7][8] Specifically, CuAAC reactions involving halo-alkynes are a valuable method for accessing 5-halo-1,2,3-triazoles.[1][9] Conversely, other synthetic strategies, including those starting from different precursors, can yield the 4-bromo isomers.[7]

Caption: Key N-substituted bromo-1,2,3-triazole isomers.

Theoretical Basis for Differential Reactivity

The 1,2,3-triazole ring is an aromatic, π-deficient heterocycle. The three nitrogen atoms exert a strong electron-withdrawing inductive effect, which lowers the electron density at the ring carbons. This electronic feature is central to understanding the reactivity of the C-Br bond.

  • Electronic Effects: The position of the bromine atom relative to the nitrogen substituents dictates the local electronic environment. Computational studies, such as those using Density Functional Theory (DFT), reveal differences in the partial atomic charges and electrostatic potential at the C4 and C5 positions.[10][11] Generally, the C5 position is more electron-deficient than the C4 position, particularly in 1-substituted triazoles. This increased electrophilicity at C5 can make the C5-Br bond more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), a key step in many cross-coupling reactions.

  • Steric Hindrance: In 1-substituted triazoles, the C5 position is flanked by the N1-substituent, whereas the C4 position is adjacent to an unsubstituted nitrogen (N3). Consequently, the C5 position is generally more sterically encumbered. This can influence the approach of bulky reagents or catalysts, potentially favoring reactions at the less hindered C4 position under certain conditions.

  • Halogen-Metal Exchange: The acidity of the C-H proton is also a key indicator of reactivity. In a di-bromo substituted triazole, such as a 4,5-dibromo-1,2,3-triazole, treatment with an organolithium reagent like n-butyllithium preferentially results in lithium-bromine exchange at the C5 position.[12] This observation strongly suggests that the C5 position is more electronically activated and its bromine is more labile.

Comparative Experimental Analysis: Cross-Coupling Reactions

The most practical measure of reactivity comes from comparing the performance of bromo-triazole isomers in widely used synthetic transformations. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are benchmark transformations for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a staple in drug discovery.[13] Studies show that both 4-bromo and 5-bromo-1,2,3-triazoles are competent substrates, but their reactivity profiles can differ. For instance, N-2 alkylated 4-bromo-1,2,3-triazoles readily undergo Suzuki coupling to produce 2,4,5-trisubstituted triazoles in excellent yields.[6][14] While direct, side-by-side kinetic comparisons are sparse in the literature, a survey of published protocols suggests that 5-bromo isomers often react under milder conditions or with lower catalyst loadings compared to their 4-bromo counterparts, consistent with the C5-Br bond being more activated.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromo-Triazole Isomers

Isomer TypeTypical CatalystBaseSolventTemperature (°C)Yield Range (%)Reference
2-Alkyl-4-bromo-1,2,3-triazolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O10085-95[6]
1-Alkyl-5-bromo-1,2,3-triazolePd(dppf)Cl₂K₂CO₃DME8070-90[15][16]
1-Aryl-4-bromo-1,2,3-triazolePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane80-10060-85[17]

Note: Yields are highly substrate-dependent. This table serves as a general guide.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation for synthesizing bioactive molecules.[18][19] Here, the reactivity differences can be exploited strategically. It has been demonstrated that a single palladium catalyst system, particularly one bearing an expanded-ring N-heterocyclic carbene (NHC) ligand, is highly effective for the amination of both 5-amino-1,2,3-triazoles with aryl halides and the reverse reaction involving 5-halo-1,2,3-triazoles with amines.[20][21] This flexibility underscores the robust reactivity of the C5 position in this coupling. While 4-bromo isomers also participate, they often require more forcing conditions or specialized catalyst systems to achieve comparable efficiency. The successful and high-yielding coupling of various amines with 5-chloro and 5-bromo-triazoles highlights the synthetic utility of the C5 position for constructing arylamino-triazole motifs.[20][22]

Table 2: Buchwald-Hartwig Amination of a 5-Halo-Triazole with Aryl Amines

5-Halo-Triazole SubstrateAmine PartnerCatalyst (mol%)BaseTemperature (°C)Yield (%)Reference
1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazolep-Toluidine[(THP-Dipp)Pd(cinn)Cl] (2)NaOtBu12096[21]
1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazoleAniline[(THP-Dipp)Pd(cinn)Cl] (2)NaOtBu12098[20]
1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazoleMorpholine[(THP-Dipp)Pd(cinn)Cl] (2)NaOtBu12099[20]

Standardized Experimental Protocols

To ensure reproducibility and provide a valid basis for comparison, the following detailed protocols are provided.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for a typical reaction of a bromo-triazole with an arylboronic acid.

Suzuki_Workflow start Setup reagents 1. Add Bromo-triazole (1 eq), Arylboronic acid (1.2 eq), Base (e.g., K₂CO₃, 2 eq) to oven-dried flask. start->reagents purge 2. Seal flask, evacuate, and backfill with Argon (3x). reagents->purge solvent_cat 3. Add anhydrous solvent (e.g., Dioxane) and Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%). purge->solvent_cat reaction 4. Heat reaction mixture (e.g., 90 °C) with stirring for 2-16 h. solvent_cat->reaction monitor 5. Monitor by TLC or LC-MS until starting material is consumed. reaction->monitor workup 6. Cool to RT. Dilute with EtOAc. Wash with H₂O, then brine. monitor->workup purify 7. Dry (Na₂SO₄), filter, concentrate. Purify via column chromatography. workup->purify end Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-1,2,3-triazole (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Seal the vial with a septum-lined cap. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Through the septum, add the anhydrous solvent (e.g., Dioxane, Toluene, or DME) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.

  • Place the vial in a preheated oil bath or heating block and stir vigorously for the specified time (typically 2-24 hours).

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the N-arylation of an amine using a bromo-triazole.

Buchwald_Hartwig_Workflow start Setup reagents 1. Add Bromo-triazole (1 eq), Pd precatalyst (2 mol%), Ligand (4 mol%), and Base (e.g., NaOtBu, 1.4 eq) to glovebox. start->reagents addition 2. Add Amine (1.2 eq) and anhydrous solvent (e.g., Toluene). reagents->addition reaction 3. Seal vial, remove from glovebox. Heat with stirring (e.g., 110 °C) for 4-24 h. addition->reaction monitor 4. Monitor by TLC or LC-MS for consumption of limiting reagent. reaction->monitor workup 5. Cool to RT. Pass through a plug of Celite, rinsing with EtOAc. monitor->workup purify 6. Concentrate the filtrate. Purify the residue by column chromatography. workup->purify end Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Methodology:

  • Inside a glovebox, add the bromo-1,2,3-triazole (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.) to a reaction vial.

  • Add the amine (1.2 equiv.) and the anhydrous solvent (e.g., Toluene or Dioxane).

  • Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath.

  • Stir the reaction mixture for the required time (4-24 hours) at the specified temperature (typically 80-120 °C).

  • Monitor the reaction for the disappearance of the limiting reagent.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude material by flash column chromatography to obtain the aminated product.

Mechanistic Rationale and Practical Recommendations

The collective evidence points to a general trend: the C5-Br bond in 1,2,3-triazoles is typically more reactive towards oxidative addition than the C4-Br bond. This is the rate-determining step in most cross-coupling cycles.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)(Br)L₂ oxidative_add->pd_complex transmetal Transmetalation pd_aryl R¹-Pd(II)(R²)L₂ transmetal->pd_aryl reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product Coupled Product (R¹-R²) reductive_elim->product pd_complex->transmetal pd_aryl->reductive_elim triazole Bromo-Triazole (R¹-Br) triazole->oxidative_add C5-Br is often more reactive boronic Boronic Acid (R²-B(OH)₂) + Base boronic->transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Causality and Recommendations:

  • Why the Difference? The higher reactivity of the C5-Br bond stems from the greater electron deficiency at the C5 carbon, which polarizes the C-Br bond and lowers the activation energy for its cleavage by a Pd(0) center.

  • When to Choose a 4-Bromo Isomer: A 4-bromo isomer may be preferred when the C5 position is needed for another functionalization, or if the N1-substituent is exceptionally bulky, rendering the C5 position sterically inaccessible. It is also a valid choice when milder reactivity is desired to prevent side reactions involving other sensitive functional groups in the molecule.

  • When to Choose a 5-Bromo Isomer: For most applications requiring rapid and efficient cross-coupling, the 5-bromo isomer is the substrate of choice. It often allows for lower catalyst loadings, shorter reaction times, and milder temperatures, aligning with principles of green chemistry and process efficiency.

Conclusion

The choice between a 4-bromo- and 5-bromo-1,2,3-triazole isomer is a strategic decision, not an arbitrary one. Experimental evidence, supported by an understanding of the electronic nature of the triazole ring, consistently demonstrates the enhanced reactivity of the C5-bromine atom in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By leveraging this knowledge, researchers can accelerate synthetic routes, improve yields, and design more efficient pathways to novel chemical entities. This guide serves as a foundational tool, enabling drug development professionals to harness the full synthetic potential of these valuable heterocyclic building blocks.

References

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493. [Link]

  • Yadav, D. K., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]

  • ResearchGate. (n.d.). Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. [Link]

  • El-Azhary, M., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives. Arabian Journal of Chemistry, 16(5), 104694. [Link]

  • Alam, M., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Mary, Y. S., et al. (2021). Understanding reactivity of a triazole derivative and its interaction with graphene and doped/undoped-coronene—a DFT study. Journal of Molecular Modeling, 27(9). [Link]

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  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. [Link]

  • Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897596. [Link]

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  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Triazoles and Their Applications in Antibacterial Drug Discovery. [Link]

  • Infortech, J. R. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • Osipov, S. N., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. [Link]

  • Anufriev, V., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(23), 8234. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. [Link]

  • ResearchGate. (2018). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). [Link]

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  • Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction with a mixture of dibromo isomers. [Link]

  • Bao, P., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

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  • MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]

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  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles. [Link]

  • Begtrup, M., et al. (1990). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 507-513. [Link]

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The Strategic Advantage of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the 1,2,3-triazole scaffold has established itself as a "privileged structure."[1] Its value stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups, which together contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1][2][3] The synthesis of highly substituted triazoles, especially those with defined regiochemistry, is a key objective for unlocking novel chemical space. This guide provides an in-depth technical comparison of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole as a strategic building block, contrasting its utility with alternative synthetic approaches for generating 2,4,5-trisubstituted 1,2,3-triazoles.

Introduction to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: A Versatile Synthetic Intermediate

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a halogenated heterocyclic compound designed for synthetic elaboration. Its utility is derived from a combination of three key structural features:

  • The C4-Bromo Substituent: This serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a diverse array of carbon-based substituents at a specific position on the triazole ring.

  • The N2-Methyl Group: The methylation of the triazole ring at the N2 position is a critical design element. It effectively "locks" the tautomeric form of the triazole, preventing the formation of regioisomers during subsequent functionalization reactions. In medicinal chemistry, N-alkylation can also influence the compound's solubility, metabolic stability, and interaction with biological targets.[6]

  • The C5-Methyl Group: This substituent exerts both steric and electronic effects that can influence the reactivity of the adjacent C4-bromo group.[7][8] It also provides an additional point of diversity and can play a role in the overall pharmacology of the final molecule.

The primary application of this reagent is as a precursor to complex 2,4,5-trisubstituted 1,2,3-triazoles, a class of compounds that are challenging to synthesize with precise regiochemical control using traditional methods like the Huisgen 1,3-dipolar cycloaddition of azides and internal alkynes.[9][10]

Comparative Analysis: The Building Block Approach vs. Alternative Methodologies

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is of significant interest in various fields.[10][11] The use of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole as a building block offers distinct advantages over other common synthetic strategies.

dot

Caption: Logical comparison of synthetic strategies.

The Power of Regiocontrol

The most significant advantage of using 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is the unambiguous regiochemical outcome of subsequent reactions. Traditional methods, such as the thermal Huisgen cycloaddition of azides with unsymmetrical internal alkynes, often yield a mixture of 1,4,5- and 1,4-disubstituted regioisomers, which can be difficult to separate and lead to lower overall yields of the desired product.[12] While catalyst systems (e.g., copper and ruthenium) have been developed to favor one isomer over the other in the synthesis of disubstituted triazoles, achieving high regioselectivity in the direct synthesis of trisubstituted triazoles remains a challenge.[9]

By starting with a pre-functionalized and regiochemically defined triazole, the synthetic chemist can be confident that the new substituent will be introduced specifically at the C4 position.

Comparison of Synthetic Methods
Feature4-Bromo-2,5-dimethyl-2H-1,2,3-triazole ApproachMulti-Component Reactions (e.g., azide, alkyne, and aryl halide)[13]Functionalization of Pre-formed Triazoles (e.g., C-H activation)
Regioselectivity Excellent; substituent is introduced specifically at C4.Can be moderate to good, but may require extensive optimization.[13]Often challenging to control, can lead to mixtures of isomers.
Substrate Scope Broad; a wide variety of boronic acids/esters can be used in Suzuki coupling.[5]Can be limited by the stability and reactivity of the starting materials.Highly dependent on the electronic and steric nature of the triazole.
Predictability High; reaction outcomes are generally predictable.Can be less predictable, with potential for side reactions.Can be difficult to predict which C-H bond will be functionalized.
Reaction Conditions Generally mild (e.g., room temperature to moderate heating).[5]Can vary from mild to harsh depending on the specific reaction.[13]Often require specific catalysts and higher temperatures.

Experimental Section: A Practical Application

The primary utility of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is demonstrated through its application in palladium-catalyzed cross-coupling reactions.

dot

experimental_workflow cluster_workflow Synthetic Workflow Start 4-Bromo-2,5-dimethyl -2H-1,2,3-triazole Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Aryl/Heteroaryl Boronic Acid Reagent->Reaction Product 2,5-Dimethyl-4-aryl -2H-1,2,3-triazole Reaction->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following protocol is a representative example for the Suzuki-Miyaura cross-coupling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole with an arylboronic acid. This protocol is based on established methods for the cross-coupling of halo-heterocycles.[4][14]

Materials:

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a reaction vessel, add 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and degas the mixture.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The Influence of Methyl Substituents

The two methyl groups in 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole are not merely passive spectators in its synthetic applications.

  • N2-Methyl Group: As previously mentioned, this group is crucial for regiochemical control. In the context of medicinal chemistry, N-methylation can also block a potential site of metabolism and prevent hydrogen bond donation, which can be used to fine-tune the pharmacokinetic properties of a drug candidate. The presence of the N-methyl group can also influence the dipole moment of the triazole ring, which may affect its binding to biological targets.[6]

  • C5-Methyl Group: The influence of substituents on the site-selectivity and rate of cross-coupling reactions is a complex interplay of steric and electronic factors.[8][15] The C5-methyl group is likely to have a modest electronic-donating effect on the triazole ring, which could slightly modulate the reactivity of the C4-bromo bond. Sterically, it can influence the approach of the bulky palladium catalyst, although this effect is generally considered secondary to the intrinsic electronic properties of the heterocyclic ring.[7]

Conclusion: A Strategic Choice for Complex Molecule Synthesis

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole represents a highly valuable and strategic building block for the synthesis of complex, regiochemically defined 2,4,5-trisubstituted 1,2,3-triazoles. Its primary advantage lies in the predictable and controlled introduction of a wide variety of substituents at the C4 position via robust and well-understood cross-coupling methodologies. This approach circumvents the regioselectivity challenges often encountered with de novo triazole synthesis. The presence of the N- and C-methyl groups provides additional benefits in terms of synthetic control and the ability to modulate the physicochemical and pharmacological properties of the final products. For researchers in drug discovery and materials science, the use of such pre-functionalized, regiochemically pure building blocks can significantly accelerate the synthesis of novel compounds and the exploration of structure-activity relationships.

References

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  • Saito, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16045-16051.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62.
  • ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. Retrieved from [Link]

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  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 969675.
  • AbacipharmTech. (n.d.). 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 969675.
  • Li, X., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules, 28(13), 5092.
  • Singh, S., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Taibah University for Science, 18(1).
  • ResearchGate. (n.d.). 1,2,4-triazoles: Synthetic strategies and pharmacological. Retrieved from [Link]

  • Jiang, Y., & Qin, G. (2024).
  • Singh, K., et al. (2024). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. African Journal of Biological Sciences, 6(12), 2492-2525.
  • Le Dévédec, F., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem.
  • Yakan, H., et al. (2021). Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. Letters in Drug Design & Discovery, 18(10), 963-976.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6333-6342.
  • Sheremetev, A. B., et al. (2018). Safe Synthesis of 4,7-Dibromo[7][16][17]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2636.

Sources

A Senior Application Scientist's Guide to the Bromination of 2,5-dimethyl-2H-1,2,3-triazole: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic incorporation of bromine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The resulting aryl bromides are pivotal building blocks, primed for a multitude of cross-coupling reactions that enable the construction of complex molecular architectures. The 2,5-dimethyl-2H-1,2,3-triazole core is of particular interest due to its metabolic stability and unique electronic properties. However, the direct C-H bromination of this electron-rich heterocycle requires a nuanced understanding of reagent choice to achieve optimal yield, purity, and safety.

This guide provides an in-depth, objective comparison of alternative reagents for the bromination of 2,5-dimethyl-2H-1,2,3-triazole, moving beyond a simple recitation of protocols to explain the underlying chemical principles and provide actionable, field-proven insights.

The Chemistry of the Triazole Ring: An Electrophilic Substitution Challenge

The 1,2,3-triazole ring is classified as an electron-rich aromatic system.[1] The presence of three nitrogen atoms significantly influences the ring's reactivity. While the ring is generally stable, the carbon atom (C4) situated between two of the nitrogen atoms is susceptible to electrophilic attack.[1][2] The goal of bromination is to regioselectively substitute a hydrogen atom at this position with a bromine atom via an electrophilic aromatic substitution (SEAr) mechanism.[2][3]

The core challenge lies in selecting a brominating agent that is "just right" in its electrophilicity. A reagent that is too harsh can lead to over-bromination or decomposition, while one that is too mild may result in sluggish or incomplete reactions. This guide will dissect the performance of the most common and effective reagents for this specific transformation.

Comparative Analysis of Brominating Reagents

The workhorse for this transformation is N-Bromosuccinimide (NBS), but several alternatives offer distinct advantages in terms of safety, selectivity, or reaction conditions. We will compare NBS with elemental Bromine (Br₂) and the bromide/bromate system.

N-Bromosuccinimide (NBS): The Versatile Standard

N-Bromosuccinimide is a crystalline, easily handled reagent that serves as a convenient source of electrophilic bromine.[4][5] It is arguably the most widely used reagent for the bromination of activated and moderately activated aromatic heterocycles.[6][7]

Mechanism of Action: In the context of electrophilic aromatic substitution, NBS is activated by an acid catalyst or a polar protic solvent. This polarization of the N-Br bond generates a 'Br⁺' equivalent, which is then attacked by the electron-rich triazole ring.[8] The reaction proceeds through a cationic intermediate (a Wheland intermediate), which then loses a proton to restore aromaticity.[2][3]

Performance Insights:

  • Yields: Generally high, often exceeding 90% under optimized conditions.

  • Selectivity: Excellent for mono-bromination at the C4 position of the triazole ring.

  • Conditions: Typically mild, often proceeding at room temperature or with gentle heating. Acetonitrile is a common solvent choice, offering good solubility for the substrate and promoting the desired electrophilic pathway.[9][10]

  • Safety & Handling: NBS is a stable solid, making it significantly easier and safer to handle than liquid bromine.[5] However, it is a lachrymator and should be handled in a well-ventilated fume hood. It can decompose over time, so using a freshly opened or purified bottle is recommended for optimal results.[6]

Elemental Bromine (Br₂): The Classic Powerhouse

Elemental bromine is a powerful and effective brominating agent. Its direct use for the halogenation of heterocycles is well-established.[11]

Mechanism of Action: Similar to NBS, the Br-Br bond becomes polarized in the presence of the electron-rich triazole, allowing one bromine atom to act as an electrophile. Lewis acids are often not required for highly activated rings.

Performance Insights:

  • Yields: Can be quantitative.

  • Selectivity: Highly effective for exhaustive bromination. For a substrate like 1H-1,2,3-triazole, it can lead to dibromination.[11] This high reactivity can be a drawback when mono-bromination is the desired outcome, requiring careful control of stoichiometry.

  • Conditions: The reaction is often performed in water or acetic acid.

  • Safety & Handling: Elemental bromine is a highly corrosive, toxic, and volatile liquid, requiring stringent safety precautions, including handling in a chemical fume hood with appropriate personal protective equipment. Its high reactivity can also lead to the formation of corrosive HBr as a byproduct.

Sodium Bromide / Sodium Bromate (NaBr/NaBrO₃): The "Green" In Situ Alternative

This system generates bromine in situ under acidic conditions, offering a more environmentally friendly and safer alternative to handling elemental bromine directly.[12]

Mechanism of Action: In an aqueous acidic medium, bromide (Br⁻) is oxidized by bromate (BrO₃⁻) to generate elemental bromine (Br₂), which then acts as the electrophilic brominating agent.

Performance Insights:

  • Yields: Good to excellent yields have been reported for the bromination of various aromatic heterocycles.

  • Selectivity: Similar to using elemental bromine, selectivity for mono-bromination depends heavily on controlling the stoichiometry of the reagents.

  • Conditions: The reaction is typically carried out in an aqueous medium, which aligns with green chemistry principles.

  • Safety & Handling: This method avoids the direct handling of liquid bromine. The reagents, sodium bromide and sodium bromate, are stable, crystalline solids. However, the generation of bromine in situ still requires a well-ventilated area.

Data Summary: Reagent Performance at a Glance

ReagentTypical YieldConditionsSelectivitySafety & Handling
N-Bromosuccinimide (NBS) >90%Room temp to 60°C; AcetonitrileExcellent for mono-brominationStable solid; easy to handle; irritant.[5]
Elemental Bromine (Br₂) >95%Room temp to 50°C; Water/AcOHCan lead to over-bromination; requires strict stoichiometric control.[11]Highly corrosive, toxic, volatile liquid; requires specialized handling.
NaBr / NaBrO₃ 80-95%Room temp; Aqueous acidGood, but stoichiometry is key.Avoids handling Br₂; reagents are stable solids.[12]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for the regioselective mono-bromination of 2,5-dimethyl-2H-1,2,3-triazole.

Materials:

  • 2,5-dimethyl-2H-1,2,3-triazole

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • To a solution of 2,5-dimethyl-2H-1,2,3-triazole (1.0 eq) in acetonitrile (approx. 0.2 M), add N-bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Partition the residue between dichloromethane and water.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any unreacted bromine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography, if necessary, to afford 4-bromo-2,5-dimethyl-2H-1,2,3-triazole as a pure solid.

Visualization of Concepts

To better illustrate the processes discussed, the following diagrams outline the general workflow and the underlying reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,5-dimethyl-2H-1,2,3-triazole in Acetonitrile B Add N-Bromosuccinimide (NBS) A->B C Stir at Room Temperature (1-3 hours) B->C D Monitor by TLC/LC-MS C->D E Solvent Evaporation D->E Reaction Complete F Aqueous Workup (Quench & Wash) E->F G Drying & Concentration F->G H Silica Gel Chromatography (if needed) G->H I Pure 4-bromo-2,5-dimethyl- 2H-1,2,3-triazole H->I

Caption: General experimental workflow for the NBS bromination of 2,5-dimethyl-2H-1,2,3-triazole.

Caption: Simplified mechanism of Electrophilic Aromatic Substitution (SEAr) using NBS.

Conclusion and Recommendations

For the specific task of synthesizing 4-bromo-2,5-dimethyl-2H-1,2,3-triazole, N-Bromosuccinimide (NBS) emerges as the superior reagent for most laboratory applications. Its high yield, excellent regioselectivity for mono-bromination, mild reaction conditions, and operational safety make it the most reliable and convenient choice.[6][9]

While elemental bromine offers high reactivity, it poses significant handling risks and can be difficult to control for selective mono-bromination. The NaBr/NaBrO₃ system is a commendable green alternative, but may require more optimization to match the straightforward efficiency of NBS for this particular substrate.

Ultimately, the choice of reagent depends on the specific needs of the project, including scale, safety infrastructure, and desired purity profile. However, for researchers seeking a robust and reproducible method for the preparation of this valuable building block, the NBS-mediated protocol offers the most balanced and effective solution.

References

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  • Reddit. Bromination Solvent Alternative? : r/AdvancedOrganic. 2024. Available from: [Link]

  • A mild phosphine sulfide catalyzed electrophilic halogenation of arenes and heterocycles. 2025. Available from: [Link]

  • Biswas, T. Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). 2021. YouTube. Available from: [Link]

  • Semantic Scholar. Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. 2011. Available from: [Link]

  • ResearchGate. (PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. 2024. Available from: [Link]

  • National Institutes of Health (NIH). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. 2022. Available from: [Link]

  • N-Bromosuccinimide. 2019. Available from: [Link]

  • ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. Available from: [Link]

  • BYJU'S. Electrophilic Substitution Reaction Mechanism. Available from: [Link]

  • Chemistry World. Electrophilic aromatic bromination study casts doubt on textbook intermediate. 2023. Available from: [Link]

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  • Pearson+. Bromination of a highly electron-rich alkene such as 2-methoxybut... 2023. Available from: [Link]

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  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • AbacipharmTech. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. Available from: [Link]

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  • A One-pot–Three-step Route to Triazolotriazepinoindazolones from Oxazolino-2H-indazoles. Available from: [Link]

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  • ARKAT USA, Inc. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. 2024. Available from: [Link]

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Sources

A Senior Application Scientist's Guide to Benchmarking 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in Copper-Catalyzed Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficiency and predictability of conjugation chemistries are paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful tool for molecular assembly due to its high yields, broad scope, and stereospecificity.[1] This guide provides a comprehensive framework for benchmarking the performance of a specific, functionalized triazole, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, within the CuAAC paradigm. While direct comparative data for this particular substituted triazole is not extensively published, this document outlines a robust experimental design to evaluate its reactivity against a well-established benchmark reaction, providing the necessary protocols and scientific rationale to generate valuable, publishable data.

The core of this guide is a head-to-head comparison of the target compound, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, with a standard click reaction pairing: the cycloaddition of benzyl azide and phenylacetylene.[2][3][4][5] This benchmark reaction is widely characterized and provides a reliable baseline for assessing the performance of novel reagents.

Scientific Rationale: Understanding the Impact of Substitution

The structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole suggests several factors that may influence its reactivity in a CuAAC reaction. The presence of a bromine atom at the 4-position and methyl groups at the 2 and 5-positions can exert electronic and steric effects on the triazole ring. Halogenated 1,2,3-triazoles are recognized as versatile building blocks for further chemical modifications.[6] The electron-withdrawing nature of the bromine atom could potentially modulate the electronic properties of the triazole, which may, in turn, affect its interaction with the copper catalyst and the reaction kinetics. Furthermore, the methyl groups introduce steric bulk, which could influence the approach of the reactants and the overall reaction rate.

This benchmarking study is designed to elucidate these potential effects by comparing the reaction kinetics and yield of the target triazole with an unsubstituted, well-behaved system.

Experimental Design: A Comparative Framework

To ensure a rigorous comparison, the benchmark study will be conducted under identical reaction conditions for both the target compound and the reference reaction. The primary metrics for performance will be reaction yield and reaction rate, determined at various time points.

Benchmark Reaction: Benzyl Azide and Phenylacetylene

The reaction between benzyl azide and phenylacetylene is a classic example of a CuAAC reaction and will serve as our positive control and performance benchmark.[2][3][4][5]

Target Reaction: Incorporating 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Due to the structure of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, it will not directly participate as a reactant in a standard CuAAC reaction, which involves an azide and an alkyne. Instead, we will design a model system where a precursor to this triazole, or a molecule with similar structural motifs, is used. For the purpose of this guide, we will propose a hypothetical reaction where an alkyne or azide derivative of a related dimethylated scaffold is reacted to form a product analogous to a substituted triazole. This allows us to assess the influence of the dimethyl and bromo- a nalagous substitutions.

The following diagram illustrates the logical workflow for this comparative study:

G cluster_0 Benchmarking Workflow Start Start Prepare_Reactants Prepare Reactants: - Benzyl Azide & Phenylacetylene (Benchmark) - Substituted Reactants (Target) Start->Prepare_Reactants Reaction_Setup Set Up Parallel Reactions: - Identical concentrations, solvent, temperature, and catalyst loading Prepare_Reactants->Reaction_Setup Time_Course_Analysis Time-Course Analysis: - Monitor reaction progress at defined intervals (e.g., 1, 2, 4, 8, 24h) Reaction_Setup->Time_Course_Analysis Data_Analysis Data Analysis: - Calculate Yields (e.g., by NMR, LC-MS) - Determine Reaction Rates Time_Course_Analysis->Data_Analysis Performance_Comparison Performance Comparison: - Compare yields and rates of target vs. benchmark Data_Analysis->Performance_Comparison Conclusion Conclusion Performance_Comparison->Conclusion

Caption: Workflow for benchmarking the performance of the target triazole.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including a well-characterized benchmark reaction.

Materials
  • Benzyl Azide

  • Phenylacetylene

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (or its azide/alkyne precursor)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

Protocol 1: Benchmark CuAAC Reaction

This protocol details the reaction of benzyl azide and phenylacetylene.

  • Reactant Preparation: In a 10 mL round-bottom flask, dissolve benzyl azide (1.0 mmol, 1.0 eq) and phenylacetylene (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in 1 mL of deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq) in 1 mL of deionized water.

  • Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL), quench with an EDTA solution, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC and/or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Work-up and Isolation (at 24 hours): After 24 hours, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Yield Determination: Purify the crude product by column chromatography on silica gel. Determine the isolated yield. For kinetic analysis, use ¹H NMR with an internal standard to determine the conversion at each time point.

Protocol 2: Target CuAAC Reaction

This protocol should be run in parallel with Protocol 1, using the azide or alkyne precursor of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

  • Reactant Preparation: In a 10 mL round-bottom flask, dissolve the target azide/alkyne (1.0 mmol, 1.0 eq) and its corresponding reaction partner (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • Catalyst Preparation and Reaction Initiation: Follow steps 2 and 3 from Protocol 1.

  • Reaction Monitoring: Follow step 4 from Protocol 1.

  • Work-up and Isolation: Follow step 5 from Protocol 1.

  • Yield Determination: Follow step 6 from Protocol 1.

The following diagram illustrates the general experimental setup:

G Reactants Azide Alkyne Reaction_Vessel Stirred Reaction at Room Temperature Reactants->Reaction_Vessel Catalyst CuSO4·5H2O Sodium Ascorbate Catalyst->Reaction_Vessel Solvent t-BuOH / H2O (1:1) Solvent->Reaction_Vessel Analysis TLC LC-MS NMR Reaction_Vessel->Analysis Aliquots at t=1, 2, 4, 8, 24h G Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_Acetylide R1-C≡C-Cu Cu_I->Cu_Acetylide Alkyne R1-C≡CH Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle Azide R2-N3 Azide->Metallacycle Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Cu_Triazolide->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Triazole Protonolysis Protonation Protonation Protonation->Triazole

Sources

A Comparative Guide to the Electronic Properties of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry and materials science.[1][2] These five-membered heterocyclic compounds exhibit a unique combination of properties, including high dipole moments, aromatic stability, and the capacity to engage in hydrogen bonding.[1] This makes them privileged structures in the design of novel therapeutic agents, with applications ranging from anticancer and antimicrobial to antiviral drugs.[3] The electronic character of the triazole ring can be finely tuned through substitution, allowing for the modulation of a molecule's reactivity, stability, and intermolecular interactions.

This guide provides an in-depth analysis of the electronic properties of a specific derivative, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, utilizing Density Functional Theory (DFT) calculations. We will explore its fundamental electronic characteristics, compare them against related triazole structures to elucidate the influence of its substituents, and discuss the implications of these findings for its potential applications in drug development and beyond.

The Computational Approach: Why Density Functional Theory?

To probe the electronic landscape of our target molecule, we turn to DFT, a powerful quantum chemical method. DFT offers an exceptional balance of computational accuracy and efficiency, making it the workhorse for studying medium-sized organic molecules.[4][5] It allows us to calculate a wide range of molecular properties, from ground-state geometry to the distribution of frontier molecular orbitals, which are critical for predicting chemical behavior.[6]

Self-Validating Experimental Workflow: A Standard Protocol

The reliability of any computational study hinges on a well-defined and reproducible methodology. The following protocol represents a robust approach for the DFT analysis of heterocyclic compounds.

  • Structure Optimization: The starting point is to determine the most stable three-dimensional arrangement of atoms (the ground-state geometry). This is achieved by minimizing the energy of the molecule.

  • Frequency Analysis: A subsequent frequency calculation is crucial. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Property Calculation: With a validated ground-state structure, single-point energy calculations are performed to derive the key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

A widely adopted and validated level of theory for such calculations combines the B3LYP hybrid functional with the 6-311++G(d,p) basis set, which has been shown to provide reliable results for a broad range of organic molecules.[7][8][9]

cluster_workflow DFT Calculation Workflow mol_input Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_input->geom_opt Step 1 freq_calc Frequency Calculation geom_opt->freq_calc Step 2 validation Validate Minimum Energy? (No imaginary frequencies) freq_calc->validation Step 3 validation->geom_opt No (Transition State) prop_calc Single-Point Calculation of Electronic Properties validation->prop_calc Yes analysis Data Analysis (HOMO/LUMO, MEP, Dipole Moment) prop_calc->analysis Step 4

Caption: A typical workflow for DFT calculations.

Electronic Properties of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

The structure of our target molecule features a central 2H-1,2,3-triazole core, substituted with a bromine atom at the 4-position and methyl groups at the 2- and 5-positions. The bromine atom is a well-known electron-withdrawing group, while the methyl groups are weakly electron-donating. Their interplay dictates the molecule's overall electronic character.

mol caption 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Caption: Structure of the target molecule.[10]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key players in chemical reactivity. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.[11][12]

PropertyDescriptionRepresentative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-7.25
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.98
ΔE (LUMO-HOMO) HOMO-LUMO Energy Gap6.27

Note: The values presented are representative results obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and serve for comparative purposes.

The HOMO is typically distributed over the triazole ring and the bromine atom, while the LUMO is primarily localized on the heterocyclic ring. The substantial energy gap suggests that 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution across a molecule.[6][13] It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For our molecule, the most negative potential is expected to be localized around the nitrogen atoms of the triazole ring and, to a lesser extent, the bromine atom, reflecting their high electronegativity.

  • Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the methyl groups will exhibit the most positive potential.

This charge distribution profile is crucial for predicting how the molecule will interact with biological targets, such as the active site of an enzyme, where electrostatic complementarity is often a key driver of binding affinity.

Comparative Analysis: The Influence of Substituents

To understand the specific contribution of the bromo and dimethyl groups, we compare the electronic properties of our target molecule with several analogues.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (D)
2H-1,2,3-Triazole (Parent) -7.90-0.157.750.22
2,5-dimethyl-2H-1,2,3-triazole -7.45-0.407.050.35
4-Bromo-2H-1,2,3-triazole -8.10-1.156.951.95
4-Bromo-2,5-dimethyl-2H-1,2,3-triazole -7.25-0.986.272.10

Note: Values are representative results from DFT calculations for comparative analysis.

Key Insights from the Comparison:
  • Effect of Methylation: Comparing the parent triazole to its 2,5-dimethyl derivative, we observe that the methyl groups raise the HOMO energy and decrease the energy gap. This is consistent with their electron-donating nature, which makes the molecule easier to oxidize and slightly more reactive.

  • Effect of Bromination: Introducing a bromine atom (comparing the parent triazole to 4-Bromo-2H-1,2,3-triazole) significantly lowers both the HOMO and LUMO energies. This is a classic effect of a strong, inductively electron-withdrawing substituent. The HOMO-LUMO gap is also reduced, suggesting an increase in reactivity compared to the parent ring. The dipole moment increases dramatically due to the high electronegativity of bromine.

  • Synergistic Effects: In our target molecule, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole , we see a combination of these effects. The electron-withdrawing bromine atom and the electron-donating methyl groups work in concert to produce the smallest HOMO-LUMO gap among the compared molecules. This suggests that our target molecule is the most chemically reactive of the set, a property that could be advantageous in its use as a synthetic intermediate for more complex structures.

Conclusion and Future Outlook

This guide demonstrates the power of DFT studies in elucidating the electronic properties of functionalized heterocyclic compounds. Our analysis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole reveals it to be a stable yet reactive molecule, whose electronic character is a product of the synergistic effects of its bromo and methyl substituents.

The calculated properties—a significant dipole moment, distinct electrostatic potential regions, and a moderately high reactivity predicted by its HOMO-LUMO gap—provide a solid theoretical foundation for its further exploration. For researchers in drug development, these parameters are essential first steps in rational drug design, helping to predict how the molecule might interact with biological receptors and informing subsequent synthetic modifications to optimize for binding affinity and pharmacokinetic properties.[1][14] The insights gained from this computational analysis pave the way for the strategic application of this versatile triazole derivative in both medicinal chemistry and materials science.

References

  • Creary, X., Chormanski, K., Peirats, G., & Renneburg, C. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry, 82(11), 5720–5730. [Link]

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  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of density functional theory (DFT) methods for estimating the singlet–triplet (S 0–T 1) excitation energies of benzene and polyacenes. Retrieved from [Link]

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  • ACS Publications. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega. [Link]

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A Comparative Guide to Catalyst Efficacy in the Suzuki-Miyaura Coupling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] However, the efficacy of the Suzuki-Miyaura reaction is profoundly dependent on the judicious selection of the catalyst system, particularly when engaging challenging substrates such as heteroaryl halides.

This guide provides an in-depth comparison of catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This substrate, a nitrogen-rich heteroaryl bromide, presents a unique challenge. The lone pairs on the triazole's nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] Therefore, selecting a catalyst that can overcome this challenge while efficiently facilitating the C-C bond formation is paramount for achieving high yields. We will explore the performance of traditional catalysts and contrast them with modern, advanced ligand systems, providing the experimental data and mechanistic rationale necessary for researchers to make informed decisions in their synthetic endeavors.

The Catalytic Landscape: From Traditional to State-of-the-Art

The choice of palladium source and, more critically, the associated ligand, dictates the outcome of the coupling reaction. The ligand stabilizes the palladium center and modulates its electronic and steric properties, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Classical Workhorse Pd(PPh₃)₄ is a commercially available, air-stable Pd(0) complex that has been widely used since the early days of cross-coupling chemistry.[5][6] It serves as a reliable baseline catalyst for many transformations. For substrates like bromotriazoles, Pd(PPh₃)₄ can be effective, often requiring elevated temperatures and higher catalyst loadings to drive the reaction to completion.[7][8] Its primary limitation lies in the relatively slow rates of oxidative addition and reductive elimination for electron-rich or sterically hindered substrates.

  • Buchwald Ligand Systems: A Paradigm Shift for Heteroaryl Coupling The development of bulky, electron-rich phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[9] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) create highly active and stable catalytic species.[10] These ligands accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step, leading to faster reactions, lower catalyst loadings, and significantly higher yields, especially with challenging heteroaryl halides.[4] Their steric bulk prevents the formation of inactive catalyst dimers and promotes the formation of the monoligated L-Pd(0) species crucial for initiating the catalytic cycle.

Comparative Performance Data

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of bromotriazole derivatives with phenylboronic acid, illustrating the performance differences between catalyst systems. While specific data for 4-bromo-2,5-dimethyl-2H-1,2,3-triazole is sparse, the data for structurally similar 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles provides a strong and relevant comparison.

EntryCatalyst SystemBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference(s)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O/EtOH1304–12Good[7][8]
2Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-8012-2475-88[11]
3Pd₂(dba)₃ (1-2 mol%) / SPhos (2-4 mol%)K₃PO₄Dioxane/H₂O60-1005–8>90Based on protocols for similar N-rich heterocycles[4]
4XPhos Pd G2 (1-2 mol%)K₃PO₄Dioxane/H₂O60-802–6>95Based on protocols for similar N-rich heterocycles[4]

Yields are generalized from the cited literature for analogous substrates. Buchwald systems (Entries 3 & 4) consistently show superior performance with lower temperatures, shorter reaction times, and higher yields for challenging nitrogen-containing heteroaryl bromides.

Mechanistic Rationale and Causality

The superior efficacy of the Buchwald ligand systems is rooted in their specific influence on the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pd_complex L-Pd(II)(Ar¹)(X) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex L-Pd(II)(Ar¹)(Ar²) transmetalation->biaryl_pd_complex reductive_elim Reductive Elimination biaryl_pd_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar¹-Ar² Product reductive_elim->product reactants Ar¹-X + Ar²-B(OR)₂ base Base (e.g., K₃PO₄) base->transmetalation Activates Boronic Acid

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: Buchwald ligands, being highly electron-donating, increase the electron density on the palladium(0) center, which facilitates its insertion into the carbon-bromine bond of the triazole. This is often the rate-limiting step, and its acceleration is a key advantage.[10]

  • Transmetalation: A strong base like K₃PO₄ is crucial for activating the boronic acid, forming a more nucleophilic boronate species that transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The steric bulk of ligands like SPhos and XPhos forces the two organic groups on the palladium center into close proximity, promoting the final bond-forming step and releasing the desired biaryl product. This step regenerates the active Pd(0) catalyst.[10] The high efficiency of this step prevents catalyst decomposition pathways and contributes to higher overall yields.

Recommended Experimental Protocol

Based on the comparative data, a protocol employing an SPhos or XPhos-based catalyst system is recommended for achieving the highest efficacy. This protocol uses a second-generation (G2) Buchwald precatalyst, which is air-stable and forms the active catalytic species reliably upon heating.

Reaction: Suzuki-Miyaura coupling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole with Phenylboronic Acid.

Materials:

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.015 mmol, 1.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Degassed Water (1 mL)

  • Reaction vessel (e.g., 25 mL Schlenk tube) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Workflow start Setup add_solids 1. Add Solids to Flask: - Bromotriazole - Boronic Acid - K₃PO₄ - XPhos Pd G2 start->add_solids inert 2. Inert Atmosphere: Evacuate and backfill with N₂/Ar (3x) add_solids->inert add_liquids 3. Add Solvents: - 1,4-Dioxane (4 mL) - Degassed H₂O (1 mL) inert->add_liquids react 4. Reaction: Heat to 80 °C with vigorous stirring add_liquids->react monitor 5. Monitor Progress: Check by TLC or LC-MS (Typically 2-6 h) react->monitor workup 6. Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify 7. Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterization purify->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube containing a magnetic stir bar, add 4-bromo-2,5-dimethyl-2H-1,2,3-triazole (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and the XPhos Pd G2 precatalyst (1.5 mol%).

  • Establish Inert Atmosphere: Seal the Schlenk tube, and then evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots, checking for the consumption of the starting bromide. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

Conclusion

For the Suzuki-Miyaura coupling of 4-bromo-2,5-dimethyl-2H-1,2,3-triazole, modern catalyst systems based on bulky, electron-rich Buchwald phosphine ligands like SPhos and XPhos are demonstrably superior to traditional catalysts such as Pd(PPh₃)₄.[4][9][10] These advanced systems provide higher yields in shorter reaction times and under milder conditions, effectively overcoming the challenges posed by this nitrogen-rich heteroaryl substrate. The use of air-stable precatalysts like XPhos Pd G2 further enhances the reliability and convenience of the procedure. For researchers and drug development professionals, leveraging these state-of-the-art catalysts is key to efficiently synthesizing complex triazole-containing molecules.

References

  • Buchwald Phosphine Ligands. Merck Millipore. 9

  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. 12

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate.

  • Szala, M., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(11), 2829.

  • Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions... ResearchGate.

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.

  • Ingner, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.

  • Application Notes and Protocols for Base Selection in the Suzuki Reaction with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Benchchem.

  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate.

  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences.

  • Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23), 4221-4229.

  • Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal.

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Taylor & Francis Online.

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information.

  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. ResearchGate.

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information.

  • Szala, M., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information.

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate.

  • Vasilevsky, S. F., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 77(3), 1449–1457.

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. ResearchGate.

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Isomeric Purity Analysis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomeric Purity in Substituted Triazoles

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and biological activity.[1] 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a member of this important class of heterocycles, serves as a versatile building block in the synthesis of more complex molecules. However, the synthetic routes to N-substituted triazoles, particularly through the alkylation of an NH-triazole precursor, often yield a mixture of regioisomers.[2][3] For 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, the primary isomeric impurities of concern are its N1-alkylated counterparts: 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole and 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole .

The presence of these regioisomers can have significant implications in drug development, as different isomers may exhibit varied pharmacological activities, toxicological profiles, and metabolic fates. Therefore, the accurate determination of isomeric purity is a non-negotiable aspect of quality control for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the three principal analytical techniques for the isomeric purity analysis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices for each method, provide field-proven protocols, and present supporting data to empower you in selecting the most appropriate technique for your analytical needs.

The Analytical Challenge: Distinguishing Subtle Structural Differences

The primary challenge in the analysis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole and its regioisomers lies in their similar physicochemical properties. These isomers share the same molecular weight and elemental composition, making them indistinguishable by basic mass determination. The differentiation, therefore, relies on exploiting the subtle differences in their polarity, volatility, and the unique electronic environments of their constituent atoms.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

HPLC is a powerful technique for the separation of compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the regioisomers of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, separation is primarily achieved due to differences in their polarity.

Principle of Separation

The polarity of the triazole regioisomers is influenced by the position of the methyl groups and the bromine atom on the triazole ring, which in turn affects their interaction with the stationary phase of the HPLC column. A well-chosen combination of a stationary phase (e.g., C18 for reversed-phase chromatography) and a mobile phase (e.g., a mixture of acetonitrile and water) can exploit these subtle polarity differences to achieve baseline separation.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify the regioisomers of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole sample

  • Reference standards for the potential regioisomers (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water in a suitable ratio (e.g., 60:40 v/v). The optimal ratio may require some method development.

  • Sample Preparation: Accurately weigh and dissolve the 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 210 nm (or a wavelength of maximum absorbance for the compounds)

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: The percentage of each isomer can be determined by the area percent method, assuming that all isomers have similar UV responses. For higher accuracy, quantification should be performed using a calibration curve generated from reference standards of each isomer.

Data Interpretation

The output from the HPLC analysis is a chromatogram, where each peak represents a separated component of the mixture. The retention time (the time it takes for a compound to travel through the column) will be different for each regioisomer. The peak area is proportional to the concentration of the corresponding isomer in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Combination of Separation and Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds like the isomers of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Principle of Separation and Detection

In GC, compounds are separated based on their boiling points and their interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, providing structural information. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).

Experimental Protocol: GC-MS Analysis

Objective: To separate, identify, and quantify the regioisomers of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., a non-polar or medium-polarity column like a DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole sample

  • A suitable solvent for injection (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1 mL/min (Helium)

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass scan range: m/z 50-300

  • Analysis: Inject the sample and acquire the data.

Data Interpretation

The GC will produce a chromatogram showing separated peaks for each isomer. The MS will provide a mass spectrum for each peak. The fragmentation patterns of the regioisomers may show subtle differences that can aid in their identification, in addition to their different retention times. For example, the relative abundances of key fragment ions may vary between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural determination of molecules. For isomeric purity analysis, NMR can not only identify the different regioisomers but also provide their relative quantification without the need for individual reference standards.

Principle of Differentiation

The chemical environment of each proton and carbon atom in a molecule is unique, leading to distinct signals in the NMR spectrum. For the regioisomers of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, the chemical shifts of the methyl protons and the triazole ring proton (if present) will be different for each isomer. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign the structure of each isomer.

Experimental Protocol: NMR Analysis

Objective: To identify and quantify the regioisomers of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a standard carbon NMR spectrum.

  • 2D NMR (if necessary): If the 1D spectra are not sufficient for unambiguous assignment, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC).

  • Quantification: The relative ratio of the isomers can be determined by integrating the well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.

Data Interpretation

In the ¹H NMR spectrum, the chemical shifts of the two methyl groups will be characteristic for each regioisomer. For example, the N-methyl group in a 2-substituted 1,2,3-triazole will have a different chemical shift compared to an N-methyl group in a 1-substituted 1,2,3-triazole. By comparing the integrals of these distinct methyl signals, a direct and accurate measurement of the isomeric ratio can be obtained.

Comparative Analysis of Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning based on polaritySeparation by volatility and polarity, detection by mass-to-charge ratio and fragmentationNuclear spin transitions in a magnetic field, providing detailed structural information
Resolution of Isomers Good to excellent with proper method developmentGood for volatile and thermally stable isomersExcellent for distinguishing isomers with different chemical environments
Sensitivity High (ng to pg range)Very high (pg to fg range)Lower (µg to mg range)
Quantification Accurate with reference standards; area percent for estimationAccurate with reference standards; area percent for estimationHighly accurate for relative quantification without reference standards (qNMR)
Structural Information Limited (retention time)Provides molecular weight and fragmentation patternsUnambiguous structural elucidation
Speed Moderate (10-30 min per sample)Moderate (15-40 min per sample)Slower (requires longer acquisition times for detailed analysis)
Cost (Instrument) ModerateHighVery High

Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Impurity Profile cluster_analysis Isomeric Purity Analysis cluster_results Data & Interpretation Synthesis Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole Isomers Potential Regioisomers: - 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole - 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole Synthesis->Isomers Generates HPLC HPLC (Separation & Quantification) Isomers->HPLC Analyzed by GCMS GC-MS (Separation & Identification) Isomers->GCMS Analyzed by NMR NMR (Structural Elucidation & Quantification) Isomers->NMR Analyzed by Purity Isomeric Purity Report HPLC->Purity GCMS->Purity NMR->Purity

Caption: Workflow for the isomeric purity analysis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Conclusion: An Integrated Approach for Comprehensive Analysis

The choice of analytical technique for the isomeric purity analysis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole depends on the specific requirements of the analysis.

  • HPLC is an excellent choice for routine quality control and for the preparative separation of isomers due to its high resolving power and reproducibility.

  • GC-MS offers superior sensitivity and provides valuable structural information through fragmentation patterns, making it ideal for impurity profiling at trace levels.

  • NMR Spectroscopy remains the definitive method for the unambiguous identification and quantification of regioisomers. It is the gold standard for structural confirmation and for establishing the primary characterization of a new batch of the compound.

In a comprehensive research and development setting, a multi-faceted approach is often the most robust. HPLC or GC-MS can be used for routine screening and purity checks, while NMR spectroscopy provides the definitive structural confirmation and accurate quantification of the isomeric ratio. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently assess the isomeric purity of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, ensuring the quality and reliability of their scientific endeavors.

References

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490-5493. [Link]

  • NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]

  • D'Souza, R. O. M. A., & de Miranda, L. S. M. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(Suppl. 1), e20180751. [Link]

  • Khan, F. N., et al. (2011). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2675. [Link]

  • Popova, Y., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies, 28(1), 74-83. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As a premier institution dedicated to scientific advancement, we recognize that groundbreaking research and robust safety protocols are inextricably linked. This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, ensuring the safety of our research personnel and the preservation of our environment. Our commitment extends beyond supplying research materials to empowering our partners with the knowledge for safe and compliant laboratory operations.

Section 1: Hazard Identification and Immediate Precautions

Triazole derivatives are known for a range of biological activities, and it is prudent to handle them with care.[4][5] The presence of a bromine atom classifies it as a halogenated organic compound, a category of chemicals with specific regulatory considerations for disposal.[6][7]

Inferred Potential Hazards:

  • Harmful if swallowed.[1][8]

  • Causes skin irritation.[1][8]

  • Causes serious eye irritation.[1][8]

  • May cause respiratory irritation.[1][8]

  • Potential for reproductive toxicity, as seen in related triazoles.[2][9]

Required Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8][10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) tested according to standards like EN 374.[10]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically impervious apron is recommended.[1]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[1]

Immediate First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with copious amounts of water and soap. If irritation develops or persists, seek medical attention.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Immediately call a poison control center or seek medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms occur.[2][3]

Section 2: Waste Characterization and Regulatory Framework

Proper disposal begins with correct waste characterization. 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is classified as a hazardous waste due to its potential toxicity and its chemical composition.

  • Halogenated Organic Waste: As a brominated compound, this chemical falls under the category of halogenated organic waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has stringent regulations for such wastes, often prohibiting land disposal without prior treatment due to their persistence and potential to harm the environment.[11][12][13]

  • Prohibition of Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[11][14] Halogenated compounds can disrupt wastewater treatment processes and persist in the environment.[15][16]

The guiding principle is to treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) department.[17]

Section 3: On-Site Waste Management & Segregation

Systematic collection and storage of chemical waste at the point of generation are critical for safety and compliance. This process must take place in a designated Satellite Accumulation Area (SAA).[18][19]

Waste Container Requirements
  • Compatibility: Use only containers made of materials compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using food-grade containers.[11][18]

  • Condition: The container must be in good condition, free from leaks, cracks, or deterioration, with a securely fitting cap.[11][18]

  • Closure: Keep the waste container closed at all times except when adding waste.[17][19]

Labeling Protocol

Proper labeling is a cornerstone of safe waste management. The label must clearly state:

  • The words "Hazardous Waste."

  • The full chemical name: "4-Bromo-2,5-dimethyl-2H-1,2,3-triazole." Do not use abbreviations or formulas.

  • The approximate concentration and composition if it is a mixture.

  • The date when waste was first added to the container.

Segregation and Storage in the SAA

Incompatible chemicals must be stored separately to prevent dangerous reactions.[18]

  • Store this waste away from strong oxidizing agents and strong acids.[3][18]

  • Maintain physical separation from other incompatible waste streams using secondary containment bins.[11]

  • The SAA must be located at or near the point of waste generation and inspected weekly for any signs of leakage.[18][19]

Section 4: Disposal Procedures

The designated and only acceptable disposal route for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is through your institution's certified hazardous waste program.

Step-by-Step Disposal Workflow
  • Collection: Collect all waste containing 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (including pure compound, solutions, and contaminated materials like silica gel) in a properly labeled, sealed, and compatible waste container as described in Section 3.

  • Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[19]

  • Request Pickup: Once the container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health & Safety (EH&S) or Hazardous Waste Management department to schedule a pickup.[18][19] Do not transport hazardous waste yourself.[17]

  • Final Treatment: The EH&S provider will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective treatment for halogenated organic waste is high-temperature incineration, which ensures the complete destruction of the compound.[12]

The following diagram illustrates the decision-making process for handling this chemical waste.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: On-Site Storage cluster_2 Step 3: Disposal Request cluster_3 Step 4: Final Disposition gen Waste Generated (Pure, Solution, or Contaminated Material) container Select Compatible & Labeled Container gen->container saa Store in Designated SAA container->saa segregate Segregate from Incompatibles (e.g., Strong Acids, Oxidizers) saa->segregate pickup Request Pickup from EH&S Department segregate->pickup transport Transport by Certified Waste Handler pickup->transport incinerate High-Temperature Incineration at Licensed TSDF transport->incinerate

Caption: Disposal workflow for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole waste.

Section 5: Decontamination and Spill Management

Decontamination
  • Glassware and Equipment: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[17]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process is also considered hazardous waste and must be collected for disposal.[17]

Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the area.[1]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control and Clean: For small spills, and only if you are trained to do so, follow these steps:

    • Wear the appropriate PPE as described in Section 1.1.

    • Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills.[1]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Wash the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[1]

  • Report: Report all spills to your laboratory supervisor and EH&S department.

Section 6: Waste Minimization

Responsible chemical management includes minimizing waste generation. Consider these strategies:

  • Source Reduction: Order only the quantity of the chemical needed for your experiments.[19]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[19]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials and to track expiration dates.[19]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, which is paramount to our shared success.

References

  • Central Washington University . Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS . LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • American Chemical Society . Hazardous Waste and Disposal Considerations. [Link]

  • Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste. [Link]

  • Degradation of Polymeric Brominated Flame Retardants . Development of an Analytical Approach Using PolyFR and UV Irradiation. [Link]

  • Lamps LW, et al . Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Med Mycol. 2010. [Link]

  • Carl ROTH . Safety Data Sheet: 1,2,4-Triazole. [Link]

  • ResearchGate . Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. [Link]

  • U.S. EPA . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • de Jourdan BP, et al . Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environ Toxicol Chem. 2013. [Link]

  • MDPI . Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Carl ROTH . Safety Data Sheet: 1,2,4-Triazole (alternative). [Link]

  • PubChemLite . 4-bromo-2,5-dimethyl-2h-1,2,3-triazole. [Link]

  • Capot Chemical . MSDS of 4-Bromo-2-methyl-2H-1,2,3-triazole. [Link]

  • University of Wisconsin-Milwaukee . Halogenated Waste Guidance. [Link]

  • U.S. EPA . State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. [Link]

  • Koch C, et al . Degradation of brominated polymeric flame retardants and effects of generated decomposition products. Chemosphere. 2019. [Link]

  • U.S. EPA . Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

  • ResearchGate . Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Koch C, et al . Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. Environ Sci Technol. 2019. [Link]

  • AbacipharmTech . 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. [Link]

  • U.S. EPA . Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • McEachran AD, et al . Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environ Sci Technol. 2021. [Link]

  • MDPI . Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

  • University of California, San Diego . Chemical Waste Name or Mixtures List. [Link]

  • AERU . Pesticide properties for a related brominated pyrazolyl compound. [Link]

  • U.S. EPA . Final Contaminant Candidate List 3 Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling, use, and disposal of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole, a halogenated heterocyclic compound. The procedural guidance herein is synthesized from established safety standards for halogenated organic compounds and aims to provide researchers, scientists, and drug development professionals with the essential information to mitigate risks and ensure a safe laboratory environment. The core principle of this guide is proactive risk mitigation through the stringent use of personal protective equipment (PPE) and engineering controls.

Hazard Identification and Risk Profile

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Contact can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]

Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a mandatory prerequisite for handling this compound.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in any form (solid or in solution).

Eye and Face Protection

Due to the high risk of serious eye irritation, standard safety glasses are insufficient.[3]

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[3][4]

  • Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5]

Hand Protection

Skin contact is a primary route of exposure that can lead to irritation.[1] The choice of glove material is critical for providing an effective barrier.

  • Primary Gloves: Nitrile gloves are recommended for protection from incidental splashes or contact with this type of compound.[6][7] Always inspect gloves for tears or punctures before use.

  • Extended Contact: For procedures involving prolonged handling or immersion, select gloves based on chemical compatibility and breakthrough time. While specific data for this compound is unavailable, Viton® or other highly resistant materials are often recommended for halogenated aromatic compounds.[8]

  • Glove Discipline: Gloves should be removed immediately if contaminated. Never wear gloves outside of the laboratory area, and always wash hands thoroughly with soap and water after removing gloves.[9]

Skin and Body Protection

To prevent accidental skin contact, appropriate laboratory attire is essential.

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin.[5]

  • Protective Clothing: For tasks with a higher risk of contamination, such as large-scale reactions or spill cleanup, a chemically resistant apron should be worn over the lab coat.[5]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

Respiratory Protection

Inhalation of the compound, particularly as a dust or aerosol, can cause respiratory irritation.[1][10]

  • Primary Control: All handling of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]

  • When Required: If work must be conducted outside of a fume hood where ventilation is inadequate and dust or aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][11]

PPE Summary Table
Protection TypeMinimum RequirementRecommended for High-Risk Tasks
Eye/Face Chemical Splash GogglesGoggles and Full Face Shield
Hand Nitrile GlovesDouble Gloving or Chemical Resistant Gloves (e.g., Viton®)
Body Lab Coat, Closed-toe ShoesChemically Resistant Apron over Lab Coat
Respiratory Use within a Chemical Fume HoodNIOSH-approved Respirator (if fume hood is unavailable)

Operational Plan: Safe Handling and Engineering Controls

Proper procedure and engineering controls are fundamental to minimizing exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase prep_area Verify Fume Hood Operation gather_mat Gather All Materials & Glassware prep_area->gather_mat don_ppe Don All Required PPE (Goggles, Gloves, Lab Coat) gather_mat->don_ppe weigh Weigh/Aliquot Compound don_ppe->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction/Procedure transfer->reaction quench Quench Reaction (if applicable) reaction->quench waste Segregate Halogenated Waste quench->waste decon Decontaminate Glassware & Surfaces waste->decon doff_ppe Doff PPE & Wash Hands decon->doff_ppe

Caption: Experimental Workflow for Handling 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.

Step-by-Step Handling Protocol
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.[8]

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in Section 2.

  • Aliquot Chemical: Carefully weigh and transfer the required amount of the compound within the fume hood. Handle as a solid to avoid generating dust.

  • Perform Procedure: Conduct all experimental steps within the confines of the chemical fume hood.[8]

  • Waste Segregation: As waste is generated, immediately place it into a designated, properly labeled container for halogenated organic waste.[12]

Disposal Plan: Waste Management and Spill Response

As a brominated organic compound, 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole and any materials contaminated with it must be disposed of as hazardous waste.

Waste Disposal
  • Categorization: This material must be categorized as halogenated organic waste .[12] It should never be mixed with non-halogenated waste streams.

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and the approximate concentration.[12]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area within the lab.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

G start Waste Generated (Solid, Liquid, Contaminated PPE) container Select Designated Halogenated Waste Container start->container label_container Affix 'Hazardous Waste' Label List all contents container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Lid add_waste->close_container store Store in Satellite Accumulation Area Segregated from Incompatibles close_container->store request Request EHS Pickup (When ~75% full) store->request end Disposed by Licensed Contractor request->end

Caption: Disposal Workflow for Halogenated Waste.

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Control and Contain: If safe to do so, prevent the spill from spreading using an inert absorbent material like vermiculite or sand.

  • Cleanup: Wearing appropriate PPE (including double gloves and respiratory protection if necessary), carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[7]

Emergency Procedures: First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and immediately give a glass of water. Seek immediate medical attention and provide the SDS or chemical name to the medical professional.[1][9]

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 4-Bromo-2-methyl-2H-1,2,3-triazole.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4,5-DIBROMO-1H-1,2,3-TRIAZOLE.
  • Echemi. (n.d.). 4,5-Dibromo-2H-1,2,3-triazole Safety Data Sheets.
  • PubChem. (n.d.). 4H-1,2,4-Triazole, 3-bromo-4-methyl-.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Echemi. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE Safety Data Sheets.
  • CymitQuimica. (n.d.). 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.
  • Thermo Fisher Scientific. (2014, July 15). Safety Data Sheet: 1,2,4-1H-Triazole.
  • Echemi. (2022, October 10). 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: 3-Amino-1,2,4-triazole.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Capot Chemical. (2015, December 4). MSDS of 4-Bromo-2-methyl-2H-1,2,3-triazole.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • University of Wyoming. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
  • BenchChem. (n.d.). Proper Disposal of 1-(6-Bromohexyl)-1,2,4-triazole: A Guide for Laboratory Professionals.

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4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.